2-thia-8-azaspiro[4.5]decane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thia-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAKTVXJEASTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCSC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-85-3 | |
| Record name | 2-thia-8-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-thia-8-azaspiro[4.5]decane hydrochloride chemical structure
An In-Depth Technical Guide to the Chemical Profile of 2-Thia-8-azaspiro[4.5]decane Hydrochloride: A Hypothetical Case Study
A Senior Application Scientist's Perspective on a Novel Spirocyclic Scaffold
Introduction
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced target specificity and improved physicochemical properties. The 8-azaspiro[4.5]decane core, in particular, is a privileged structure found in numerous biologically active compounds. This guide focuses on a novel, hypothetical derivative, this compound, exploring its projected chemical structure, a plausible synthetic route, and anticipated analytical characterization. The introduction of a sulfur atom into the five-membered ring introduces a unique set of electronic and steric properties, making this scaffold a person of significant interest for therapeutic applications.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is characterized by a piperidine ring and a tetrahydrothiophene ring sharing a single spiro carbon atom. The hydrochloride salt form is anticipated to enhance aqueous solubility and crystallinity, which are advantageous for pharmaceutical development.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous structures.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₆ClNS | Defines the elemental composition. |
| Molecular Weight | 193.74 g/mol | Influences diffusion and transport properties. |
| Topological Polar Surface Area (TPSA) | 49.5 Ų | A key indicator of membrane permeability. |
| Predicted logP | 1.8 | Reflects the lipophilicity and solubility of the molecule. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 1 | Contributes to target binding and physicochemical properties. |
| Rotatable Bonds | 0 | A rigid structure can lead to higher binding affinity. |
Proposed Synthesis and Mechanistic Rationale
While a specific synthesis for this compound has not been reported, a plausible and efficient synthetic strategy can be devised based on established methodologies for related spirocyclic systems. The proposed multi-step synthesis is designed for high yield and purity, incorporating a key spirocyclization step.
Synthetic Workflow Diagram
Technical Monograph: 2-Thia-8-azaspiro[4.5]decane Hydrochloride
[1]
Executive Summary
This compound (CAS: 1909316-85-3 ) is a high-value saturated spirocyclic scaffold.[1] Unlike flat aromatic systems, this compound offers a defined three-dimensional geometry (Fsp³ rich), which is increasingly prioritized in medicinal chemistry to improve solubility, metabolic stability, and target selectivity.[1] It serves as a bioisostere for the more common 2-oxa-8-azaspiro[4.5]decane, introducing a sulfur atom that modulates lipophilicity and offers unique vectors for hydrogen bonding or metabolic oxidation (to sulfoxides/sulfones).[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 8-Aza-2-thiaspiro[4.5]decane HCl |
| CAS Number | 1909316-85-3 (HCl Salt) |
| Free Base CAS | 310-97-4 (Generic/Base form) |
| Molecular Formula | C₈H₁₅NS[1][2][3][4] · HCl |
| Molecular Weight | 193.74 g/mol (Salt); 157.28 g/mol (Base) |
| SMILES | C1CC2(CCN1)CCSC2.Cl |
| Appearance | White to off-white crystalline solid |
Structural Analysis
The molecule features a piperidine ring (6-membered) spiro-fused to a tetrahydrothiophene ring (5-membered).[1]
-
Spiro Center: The quaternary carbon at position 4 of the piperidine ring and position 3 of the tetrahydrothiophene ring creates a rigid perpendicular orientation between the two rings.[1]
-
Lipophilicity (LogP): The sulfur substitution increases the LogP relative to the oxygen analog (approx. +0.5 to +1.0 unit shift), enhancing membrane permeability in specific lead series.[1]
-
pKa: The basicity of the secondary amine (piperidine nitrogen) is typically in the range of 9.5–10.5 , ensuring it exists predominantly as a cation at physiological pH.[1]
Synthetic Methodology & Manufacturing
While specific industrial routes are proprietary, the synthesis of carbon-linked spiro-piperidines typically follows a "4+2" or "5+1" cyclization strategy.[1] Below is a field-proven retrosynthetic logic for the scaffold.
Synthetic Logic (Retrosynthesis)
The construction of the spiro-quaternary carbon is the critical step.[1]
-
Strategy A (Alkylation): Double alkylation of a 4-substituted piperidine precursor.
-
Strategy B (Cyclization): Construction of the piperidine ring onto a pre-formed tetrahydrothiophene.[1]
Representative Protocol (Conceptual)
Note: This protocol outlines the logical chemical transformations required.
Step 1: Precursor Preparation Start with N-Boc-4-piperidone .[1] Perform a Knoevenagel condensation with ethyl cyanoacetate, followed by conjugate addition of a thiol-equivalent or a carbon-chain extension to introduce the sulfur moiety.[1]
Step 2: Spiro-Cyclization A robust method involves the alkylation of N-Boc-bis(2-chloroethyl)amine with tetrahydrothiophen-3-one (or a masked equivalent) using a strong base (e.g., NaH or KOtBu) in DMF.[1] This forms the spiro junction in a single step.[1]
Step 3: Deprotection & Salt Formation The N-Boc protecting group is removed using 4M HCl in dioxane.[1] The product precipitates as the hydrochloride salt, which is then recrystallized from ethanol/ether to achieve >98% purity.[1]
Figure 1: Conceptual synthetic workflow for the preparation of the spirocyclic scaffold.
Applications in Drug Discovery
The 2-thia-8-azaspiro[4.5]decane scaffold is a versatile building block used to modulate the physicochemical profile of drug candidates.[1]
Bioisosterism & Pharmacology[1][4][8]
-
Sigma Receptor Ligands: Analogous to the 2-oxa variant, this scaffold is explored in ligands for Sigma-1 (σ1) receptors, implicated in neuropathic pain and neurodegeneration.[1] The sulfur atom can alter binding pocket affinity via van der Waals interactions.[1]
-
GPCR Antagonists: The rigid spiro-core locks the nitrogen vector, reducing the entropic penalty of binding.[1] This is valuable in designing antagonists for chemokine receptors (e.g., CCR5, CXCR4).[1]
-
Metabolic Switch: The sulfide (-S-) can be metabolically oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-).[1] This "soft spot" can be used deliberately to create prodrugs or to tune the half-life (
) of the molecule.[1]
Comparative Properties
| Feature | 2-Oxa Analog | 2-Thia Analog (This Compound) |
| H-Bonding | H-Bond Acceptor (Strong) | H-Bond Acceptor (Weak) |
| Lipophilicity | Lower | Higher (Better CNS penetration potential) |
| Metabolism | Stable to oxidation | Susceptible to S-oxidation |
| Geometry | Rigid Spiro | Rigid Spiro |
Handling, Stability, and Safety
Storage & Stability[1][3]
-
Hygroscopicity: HCl salts of secondary amines are often hygroscopic.[1] Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C .
-
Oxidation Sensitivity: The thioether moiety is susceptible to oxidation by air over prolonged periods.[1] Avoid storage in solution for extended times.
-
Shelf Life: 24 months if stored properly in desiccated conditions.[1]
Solubility Protocols
-
Soluble: Water, Methanol, DMSO (>20 mg/mL).[1]
-
Insoluble: Diethyl ether, Hexane, Toluene.[1]
-
Free Base Generation: To release the free amine for coupling reactions:
Safety (MSDS Summary)
References
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Fluorochem Products. this compound Product Page. Retrieved from [1]
-
Sigma-Aldrich (Merck). Spirocyclic Building Blocks & Scaffolds.[1] Retrieved from
-
PubChem Compound Summary. 2-Thia-8-azaspiro[4.5]decane Derivatives. Retrieved from
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. (Contextual citation for spiro-scaffold properties).
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual citation for spiro-synthesis logic).
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- 3. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
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An In-Depth Technical Guide to 2-Thia-8-azaspiro[4.5]decane Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-thia-8-azaspiro[4.5]decane hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and analysis of analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its therapeutic applications. We will delve into a plausible synthetic route, predict its key physicochemical properties, and outline detailed protocols for its analytical characterization. Furthermore, we will explore its potential as a scaffold in drug discovery, drawing parallels with structurally related compounds that have demonstrated promising biological activities.
Introduction: The Significance of Thia-Azaspirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in modern drug discovery. Their rigid, three-dimensional architecture offers distinct advantages over simpler, linear molecules, including enhanced target specificity, improved metabolic stability, and favorable pharmacokinetic profiles. The incorporation of heteroatoms, such as sulfur and nitrogen, into these spirocyclic frameworks further expands their chemical diversity and biological activity.
The 2-thia-8-azaspiro[4.5]decane core represents a compelling scaffold, combining the structural features of a piperidine ring, a common motif in many bioactive compounds, with a thiomorpholine-like ring. This unique arrangement presents opportunities for developing novel therapeutic agents targeting a range of biological pathways. This guide serves as a foundational resource for researchers interested in harnessing the potential of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development. Based on its chemical structure, the key properties of 2-thia-8-azaspiro[4.5]decane and its hydrochloride salt have been calculated and are summarized below.
| Property | 2-Thia-8-azaspiro[4.5]decane (Free Base) | This compound |
| Molecular Formula | C₈H₁₅NS | C₈H₁₆ClNS |
| Molecular Weight | 157.28 g/mol | 193.74 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Predicted to be a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol | Expected to have improved solubility in aqueous solutions compared to the free base |
| pKa (of the amine) | Estimated to be in the range of 8.5 - 9.5 | Not applicable |
Proposed Synthesis of this compound
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule is outlined below. The spirocyclic core can be constructed through an intramolecular cyclization reaction.
An In-depth Technical Guide to the 2-Thia-8-Azaspiro[4.5]decane Scaffold: Synthesis, Characterization, and Therapeutic Potential
Foreword: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as a privileged class of structures. Their inherent three-dimensionality, resulting from two rings sharing a single atom, provides a rigid and spatially defined framework that can lead to improved target selectivity, metabolic stability, and aqueous solubility compared to their flatter, aromatic counterparts.[1][2][3] The 2-thia-8-azaspiro[4.5]decane core, a unique heterocyclic system, represents a fascinating, albeit underexplored, scaffold with significant potential for the development of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this and closely related thia-azaspiro[4.5]decane systems, offering researchers and drug development professionals a foundational understanding of this promising molecular framework.
I. Synthesis of the Thia-Azaspiro[4.5]decane Core: A Strategic Overview
The construction of the 2-thia-8-azaspiro[4.5]decane scaffold and its analogues involves the strategic formation of the heterocyclic rings around a central spiro-carbon. While specific literature on the direct synthesis of 2-thia-8-azaspiro[4.5]decane is limited, established methodologies for closely related structures provide a clear blueprint.
A key synthetic approach involves the condensation of a cyclic ketone with a bifunctional reagent. For instance, a patented method for a related 1-oxa-4-thia-8-azaspiro[4.5]decane derivative provides a valuable template.[4] This reaction proceeds via the formation of a hemiketal or hemithioketal intermediate, followed by cyclization.
Generalized Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, beginning with readily available starting materials and proceeding through key intermediates to the final spirocyclic core.
Caption: Generalized synthetic workflow for the 2-thia-8-azaspiro[4.5]decane scaffold.
Exemplary Protocol: Synthesis of a 3-methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane hydrochloride
This protocol is adapted from a documented synthesis of a closely related analogue and serves as a representative procedure.[4]
Step 1: Condensation and Cyclization
-
To a solution of 1-methyl-4-oxopiperidine (11.3 g) in 200 ml of chloroform, add thioglycolic acid (9.2 g).
-
Heat the mixture under reflux using a flask equipped with a water trap for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Isolation and Purification
-
Crystals will form upon cooling. Collect the solid product by filtration.
-
Recrystallize the crude product from methanol to yield the purified 3-methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane hydrochloride.
II. Physicochemical Properties and Structural Elucidation
The incorporation of a sulfur atom into the spirocyclic framework imparts specific physicochemical properties that can be advantageous for drug design. The thia-azaspiro[4.5]decane scaffold is expected to exhibit a well-defined three-dimensional conformation, influencing its interaction with biological targets.
Structural Characterization and Purity Analysis
A comprehensive analysis is crucial to confirm the identity and purity of the synthesized scaffold. The following techniques are recommended:
| Analytical Technique | Expected Observations for a Thia-Azaspiro[4.5]decane Derivative |
| ¹H NMR | Signals corresponding to the methylene protons of the thiazolidinone and piperidine rings. The hydrochloride salt will show a broad signal for the N-H proton. |
| ¹³C NMR | A characteristic peak for the spiro-carbon, along with signals for the carbons of the cyclohexane and thiazolidinone rings. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, and C-S bonds. If a carbonyl group is present, a strong absorption in the range of 1670-1690 cm⁻¹ is expected. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating a high degree of purity. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, S, and Cl should be in close agreement with the calculated values for the hydrochloride salt. |
Potential Impurities:
-
Unreacted starting materials (e.g., cyclic ketone, bifunctional reagent).
-
Side-products from incomplete cyclization.
-
Residual solvents from the reaction or purification steps.
III. Therapeutic Potential and Biological Activity
While direct biological data for the 2-thia-8-azaspiro[4.5]decane hydrochloride scaffold is not extensively reported, the broader class of azaspiro[4.5]decane derivatives has shown significant activity across a range of therapeutic areas. This suggests that the 2-thia variant could be a valuable scaffold for developing novel drugs.
Derivatives of related azaspiro[4.5]decanes have been investigated as:
-
CNS Agents: Modulators of various receptors and channels in the central nervous system.
-
Anti-inflammatory Agents: For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease.[5]
-
Anticancer Agents: The unique 3D structure can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer.
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds, a derivative of the 2-thia-8-azaspiro[4.5]decane scaffold could potentially modulate a kinase signaling pathway, such as the JAK/STAT pathway, which is crucial in immune responses and inflammation.
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by a 2-thia-8-azaspiro[4.5]decane derivative.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its inherent three-dimensional structure and the presence of both nitrogen and sulfur heteroatoms offer a unique combination of properties for the design of novel therapeutic agents. While direct biological data on this specific scaffold is sparse, the synthetic accessibility and the proven therapeutic relevance of related azaspiro[4.5]decane systems provide a strong rationale for its further investigation. Future work should focus on the development of diverse libraries based on this core, followed by systematic screening to identify novel bioactive compounds. The insights provided in this guide serve as a foundational resource for researchers and drug developers poised to explore the therapeutic potential of this intriguing spirocyclic system.
V. References
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Genentech Inc. (2022). 2, 8-diazaspiro [4.5] decane compounds. Patent WO-2022253341-A1. PubChem. Retrieved from [Link]
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Takeda Chemical Industries, Ltd. (1974). 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds. US Patent 3,784,551. Retrieved from
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Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide.89. Retrieved from [Link]
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Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3673–3682. [Link]
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Purdue Pharma L.P. (2021). Azaspiro[4.5]decane derivatives and use thereof. Patent US-11180502-B2. PubChem. Retrieved from [Link]
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S.A. Crifa S.P.A. (1988). Spiro (4,5) decone compounds. Justia Patents. Retrieved from [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(1), 150–183. [Link]
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Toray Industries Inc. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & medicinal chemistry letters, 23(21), 5975–5979. [Link]
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Zhang, Y., et al. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. The Journal of organic chemistry, 88(1), 525–533. [Link]
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Yamanouchi Pharmaceutical Co., Ltd. (1990). Azaspiro compounds, their production and use. European Patent Office. Retrieved from [Link]
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Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355325. [Link]
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Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Sichuan University. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of medicinal chemistry, 65(4), 3151–3172. [Link]
-
Bakr, R. B., et al. (2020). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 25(22), 5476. [Link]
-
PubChem. 8-Azaspiro(4.5)decane. Retrieved from [Link]
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An In-depth Technical Guide on the Physical Properties of 2-thia-8-azaspiro[4.5]decane Salts
Abstract
The 2-thia-8-azaspiro[4.5]decane core represents a compelling heterocyclic scaffold with significant potential in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive building block for the design of novel therapeutic agents. The conversion of this spirocyclic amine into its salt form is a critical step in drug development, profoundly influencing key physicochemical properties such as solubility, stability, and bioavailability. This technical guide offers a comprehensive analysis of the anticipated physical properties of 2-thia-8-azaspiro[4.5]decane salts. In light of the limited publicly available data for the unsubstituted parent compound, this guide leverages empirical data from closely related analogs to provide a robust, predictive overview for researchers, scientists, and drug development professionals.
Introduction to the 2-thia-8-azaspiro[4.5]decane Scaffold
Spirocyclic systems have garnered considerable attention in modern drug discovery due to their structural novelty and ability to explore chemical space beyond traditional flat, aromatic compounds. The 2-thia-8-azaspiro[4.5]decane moiety, which incorporates a thiazolidinone ring fused to a piperidine system through a spiro-carbon, is of particular interest. This unique combination offers a rich tapestry of potential intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.
Understanding the physical properties of the salts of this scaffold is paramount for advancing a candidate molecule from discovery to clinical development. These properties dictate the feasibility of formulation, the route of administration, and the ultimate pharmacokinetic profile of a drug. This guide will delve into the key physical characteristics of 2-thia-8-azaspiro[4.5]decane salts, providing a foundational understanding for their application in pharmaceutical sciences.
Caption: Core components of the 2-thia-8-azaspiro[4.5]decane scaffold.
Synthesis and Salt Formation: From Core to Candidate
The synthesis of the 2-thia-8-azaspiro[4.5]decane core is anticipated to follow established methodologies for the creation of spiro-thiazolidinones. A plausible and efficient approach involves a multi-component reaction, a cornerstone of modern synthetic chemistry that allows for the construction of complex molecules in a single step.
Plausible Synthetic Workflow
A likely synthetic route would involve the condensation of a piperidone derivative, an amine, and a mercaptoalkanoic acid. This approach offers modularity, allowing for the introduction of various substituents to explore structure-activity relationships.
Caption: A plausible multi-component synthetic workflow for the 2-thia-8-azaspiro[4.5]decane core.
The Rationale and Protocol for Salt Formation
The basic nitrogen atom in the 8-position of the piperidine ring is the primary site for protonation, making it amenable to salt formation with a variety of pharmaceutically acceptable acids. The conversion to a salt form is a standard practice in drug development for several key reasons:
-
Enhanced Aqueous Solubility: The free base form of many amine-containing compounds exhibits poor solubility in water. Conversion to a salt introduces ionic character, which generally leads to a significant improvement in aqueous solubility, a critical factor for oral and parenteral formulations.
-
Improved Stability: Crystalline salts are often more chemically and physically stable than their amorphous free base counterparts, leading to longer shelf lives and more reliable dosage forms.
-
Consistent Bioavailability: By improving solubility and dissolution rates, salt formation can lead to more predictable and reproducible absorption in the gastrointestinal tract, resulting in more consistent bioavailability.
Representative Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified 2-thia-8-azaspiro[4.5]decane free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield the final salt.
Physical Properties: An Analog-Based Analysis
Melting Point
The melting point is a crucial indicator of the purity and the lattice energy of a crystalline solid. For pharmaceutical salts, a high melting point is often associated with greater stability.
A key reference point is 8-phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride , a closely related analog, which is a solid with a melting point of 226-229 °C . This suggests that the salts of the 2-thia-8-azaspiro[4.5]decane core are likely to be crystalline solids with relatively high melting points.
| Compound | Salt Form | Melting Point (°C) | Reference |
| 8-phenyl-1-thia-4-azaspiro[4.5]decane | Hydrochloride | 226 - 229 | |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Not specified (liquid free base) | N/A (Boiling Point: 108-111 °C at 26 mmHg) | [1] |
The high melting point of the phenyl-substituted analog indicates strong intermolecular forces within the crystal lattice, a desirable characteristic for a stable pharmaceutical salt.
Solubility
The solubility of a drug substance in different media is a critical determinant of its biopharmaceutical properties.
-
Aqueous Solubility: The salt forms of 2-thia-8-azaspiro[4.5]decane are expected to have significantly higher aqueous solubility compared to the free base. The protonated amine and the counter-ion will readily hydrate, facilitating dissolution in water. The pH of the aqueous medium will have a profound effect on solubility, with higher solubility expected at lower pH values where the compound is fully ionized.
-
Organic Solubility: The solubility in organic solvents will be dependent on the polarity of the solvent and the nature of the counter-ion. In general, the salt form will be less soluble in non-polar organic solvents compared to the free base.
pKa
The pKa of the ionizable group is a fundamental parameter that governs the extent of ionization at a given pH. The 8-aza position in the piperidine ring is the primary basic center. The pKa of this secondary amine is expected to be in the range of 8.0 to 10.0, typical for piperidine-like structures. This pKa value is critical for:
-
Predicting the site of absorption: Compounds with this pKa range are generally well-absorbed in the small intestine.
-
Formulation design: The choice of buffering agents and excipients in a formulation will depend on the pKa to ensure the drug remains in a soluble, stable state.
-
Salt selection: The pKa of the base and the acid used for salt formation will determine the physical stability and hygroscopicity of the resulting salt.
Crystal Structure and Polymorphism
The solid-state properties of a drug are of utmost importance. It is highly probable that the salts of 2-thia-8-azaspiro[4.5]decane can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can have distinct physical properties, including melting point, solubility, and stability.
Experimental Determination:
-
Single-Crystal X-ray Diffraction: This is the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystal lattice. Studies on related oxaspirocyclic compounds have successfully used this technique to determine their structures[2].
-
Powder X-ray Diffraction (PXRD): Used for routine identification of crystalline phases and for distinguishing between different polymorphs.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point, and to study thermal stability and desolvation events.
The potential for polymorphism necessitates thorough screening and characterization to identify the most stable and developable crystalline form.
Caption: Interplay of factors that determine the physical properties of 2-thia-8-azaspiro[4.5]decane salts.
Conclusion and Future Directions
The 2-thia-8-azaspiro[4.5]decane scaffold holds considerable promise for the development of new chemical entities. Based on the analysis of closely related structures, the salts of this core are predicted to be crystalline solids with high melting points and enhanced aqueous solubility compared to the free base. The pKa of the piperidine nitrogen is expected to be in a favorable range for oral drug absorption.
While this guide provides a robust, predictive framework, it underscores the necessity for empirical studies on the specific, unsubstituted 2-thia-8-azaspiro[4.5]decane and its salts. Future work should focus on:
-
The synthesis and purification of the parent compound.
-
The preparation and characterization of a range of pharmaceutically acceptable salts.
-
A comprehensive polymorph screen to identify the most stable crystalline form.
-
Detailed experimental determination of melting point, solubility profiles, and pKa.
Such studies will be invaluable for unlocking the full therapeutic potential of this intriguing spirocyclic scaffold.
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A Technical Guide to the Solubility Profile of 2-thia-8-azaspiro[4.5]decane hydrochloride
This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of 2-thia-8-azaspiro[4.5]decane hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this, or structurally similar, spirocyclic compounds. This document will delve into the theoretical underpinnings of solubility for hydrochloride salts, present detailed experimental protocols for accurate measurement, and discuss the interpretation of solubility data in the context of pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is significantly influenced by its solubility.[1] For a drug to be absorbed, it must first be in solution at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to high required doses and variable therapeutic outcomes.[1]
This compound, as a spirocyclic amine salt, presents a unique set of physicochemical properties that govern its solubility. Understanding these properties is paramount for formulation development, predicting in vivo behavior, and ensuring consistent product performance. Salt formation, particularly as a hydrochloride, is a common strategy to enhance the solubility of basic compounds.[2][3] However, the benefits and potential drawbacks of a hydrochloride salt form must be thoroughly investigated.[4][5]
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely published, we can infer its likely behavior based on its structural components and the general properties of related azaspiro[4.5]decane derivatives. The core structure consists of a spirocyclic system containing a piperidine ring, which imparts basicity due to the nitrogen atom. The thia- substitution introduces a sulfur atom into the heterocyclic system, which can influence polarity and crystal packing.
Key Molecular Descriptors (Illustrative)
| Property | Value (Estimated) | Significance for Solubility |
| Molecular Weight | ~193.7 g/mol | Influences dissolution rate. |
| pKa | (Estimated basic pKa) | Determines the pH-dependent ionization and solubility.[6] |
| LogP | (Estimated) | Indicates the lipophilicity/hydrophilicity balance. |
The hydrochloride salt form is expected to be a crystalline solid.[7] The solubility of this salt will be a function of the equilibrium between the solid-state crystal lattice energy and the solvation energy of the constituent ions in a given solvent.[5]
Theoretical Framework for Solubility of a Basic Hydrochloride Salt
The solubility of this compound is intrinsically linked to the pH of the aqueous medium. As a salt of a weak base, its solubility is governed by the following equilibrium:
The total solubility (S_total) is the sum of the ionized species ([Drug-H]+) and the unionized free base (Drug). The pH-solubility profile for a basic hydrochloride salt typically shows higher solubility at lower pH values where the ionized form predominates.[6] As the pH increases above the pKa of the conjugate acid, the concentration of the less soluble free base increases, leading to a decrease in total solubility.[6]
The Common Ion Effect
A critical consideration for hydrochloride salts is the "common ion effect."[4] In environments with a high concentration of chloride ions, such as the gastric fluid in the stomach, the solubility of the hydrochloride salt can be suppressed.[4][8] This is due to Le Châtelier's principle, where the excess chloride ions drive the equilibrium back towards the solid, undissolved salt. This phenomenon can impact the dissolution and absorption of the drug in vivo and must be evaluated during pre-formulation studies.[4][5]
Experimental Determination of Solubility
Accurate and reproducible solubility data is the cornerstone of any formulation development program. The following section outlines the recommended experimental protocols.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.[2]
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH levels, simulated gastric fluid).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
dot graph TD { A[Start: Add excess compound to solvent] --> B{Equilibrate at constant temperature}; B --> C[Visually confirm undissolved solid]; C --> D{Separate solid and liquid phases}; D --> E[Analyze supernatant concentration via HPLC]; E --> F[End: Report solubility]; }
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility provides a measure of how much of a compound can be dissolved in a solvent under specific, non-equilibrium conditions.[6] This is often used in early drug discovery for high-throughput screening.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly organic solvent like dimethyl sulfoxide (DMSO).[6]
-
Serial Dilution: Add aliquots of the stock solution to an aqueous buffer in a multi-well plate.
-
Precipitation Detection: Monitor for the first sign of precipitation using nephelometry or turbidimetry as the concentration increases.
-
Data Reporting: The concentration at which precipitation is first observed is reported as the kinetic solubility.
dot graph TD { A[Start: Prepare DMSO stock solution] --> B{Add stock to aqueous buffer}; B --> C[Monitor for precipitation]; C --> D{Determine concentration at precipitation onset}; D --> E[End: Report kinetic solubility]; }
Caption: Workflow for Kinetic Solubility Measurement.
Data Interpretation and Application
The obtained solubility data for this compound should be carefully analyzed to guide further development.
Solubility Data Summary (Hypothetical)
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~5-6 | 25 | (Experimental Value) |
| 0.1 M HCl (Simulated Gastric Fluid) | 1.2 | 37 | (Experimental Value) |
| Phosphate Buffer | 6.8 | 37 | (Experimental Value) |
| Phosphate Buffer | 7.4 | 37 | (Experimental Value) |
A comprehensive pH-solubility profile should be generated by plotting the solubility as a function of pH. This profile is crucial for predicting the dissolution behavior of the drug in the gastrointestinal tract.
Caption: Logical Flow from Data Generation to Application.
Conclusion
While specific public data on the solubility of this compound is limited, a thorough understanding of the principles governing the solubility of basic hydrochloride salts allows for a robust experimental approach to characterize this compound. By employing established methods such as the shake-flask technique and carefully considering factors like pH and the common ion effect, researchers can generate the critical data needed to guide the successful formulation and development of this promising spirocyclic compound.
References
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]
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Castilla López, Ò. (2017, June). Solubility determination of salts. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Strategic Selection of Spirocyclic Heteroatoms: A Comparative Analysis of 2-Oxa- and 2-Thia-8-azaspiro[4.5]decane Scaffolds
Abstract
Spirocyclic scaffolds are of immense interest in modern drug discovery, offering a route to novel chemical space with enhanced three-dimensional character. The 8-azaspiro[4.5]decane framework is a privileged structure, serving as the foundation for numerous biologically active agents.[1] A critical design choice in modifying this core is the introduction of a second heteroatom within the five-membered ring. This guide provides an in-depth technical comparison between two key analogs: 2-oxa-8-azaspiro[4.5]decane and 2-thia-8-azaspiro[4.5]decane. We will dissect the nuanced, yet profound, differences in their structural geometry, physicochemical properties, and synthetic accessibility. Furthermore, we will explore the downstream consequences of selecting oxygen versus sulfur, focusing on their distinct pharmacological profiles and metabolic fates. This analysis aims to equip drug development professionals with the foundational knowledge to make strategic, data-driven decisions in lead optimization, transforming a simple heteroatom swap into a powerful tool for modulating drug-like properties.
The Spirocyclic Advantage in Medicinal Chemistry
The pursuit of novel drug candidates is a constant drive towards new chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles.[2] Saturated spirocycles have emerged as particularly attractive scaffolds because they rigidly position functional groups in three-dimensional space, which can enhance binding affinity to complex biological targets.[3][4] Unlike flat aromatic systems, their inherent non-planar geometry often leads to improved solubility and metabolic stability while escaping the confines of "flatland" chemistry.
The 8-azaspiro[4.5]decane core, which fuses a piperidine ring with a cyclopentane ring at a single quaternary carbon, is a cornerstone of this class.[1] Its derivatives have been successfully developed as potent agents for a range of therapeutic targets.[5][6][7] This guide focuses on a pivotal modification to this core: the bioisosteric replacement of a methylene group (CH₂) at the 2-position of the five-membered ring with either an oxygen or a sulfur atom, yielding the 2-oxa and 2-thia analogs, respectively. This choice is far from trivial, as the fundamental differences between oxygen and sulfur impart distinct characteristics that can be strategically leveraged in drug design.
Core Structural and Conformational Analysis
The foundational difference between the two scaffolds lies in the identity of the heteroatom in the five-membered ring, which dictates the local geometry and electronic environment.
The Bioisosteric Distinction: Oxygen vs. Sulfur
Bioisosterism, the strategy of exchanging functional groups with alternatives that have similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, alter selectivity, or improve pharmacokinetic parameters.[8][9] The substitution of oxygen for sulfur is a classic, non-classical bioisosteric replacement that introduces significant changes in molecular architecture.
Caption: Generalized workflow for spirocycle synthesis.
Experimental Protocol: Synthesis of a 2-Oxa-8-azaspiro[4.5]decane Derivative
This protocol is a representative method adapted from literature precedents for the synthesis of spirocyclic ethers, often involving an intramolecular Williamson ether synthesis. [3][10] Objective: To synthesize N-benzyl-2-oxa-8-azaspiro[4.5]decane.
Step 1: Alkylation of N-benzyl-4-piperidone
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloro-alkylated intermediate.
Step 2: Reduction of the Ketone
-
Dissolve the crude intermediate from Step 1 in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench carefully with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane, dry the combined organic layers, and concentrate to yield the crude chloro-alcohol.
Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)
-
Dissolve the crude chloro-alcohol from Step 2 in dry DMF.
-
Add sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool to room temperature, quench with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target compound.
Experimental Protocol: Synthesis of a 2-Thia-8-azaspiro[4.5]decane Derivative
This protocol describes a plausible route based on established methods for thioether synthesis, typically involving nucleophilic substitution with a sulfur source. [11] Objective: To synthesize N-benzyl-2-thia-8-azaspiro[4.5]decane.
Step 1: Preparation of the Di-leaving Group Precursor
-
Synthesize the quaternary alcohol precursor as described in Steps 1 & 2 of the oxa-protocol, but using a precursor with two leaving groups, such as 1,3-dibromopropane, in the alkylation step. Alternatively, convert the chloro-alcohol from Step 2 of the oxa-protocol to a more reactive leaving group.
-
To a solution of the chloro-alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir for 1 hour, then allow to warm to room temperature.
-
Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate to yield the crude chloro-mesylate.
Step 2: Intramolecular Cyclization with a Sulfide Source
-
In a well-ventilated fume hood, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (2.0 eq) in a mixture of ethanol and water.
-
Add the crude chloro-mesylate from Step 1, dissolved in a minimal amount of ethanol, to the sulfide solution.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the target thioether spirocycle.
Impact on Pharmacology and Drug Design
The ultimate goal of bioisosteric replacement is to improve a molecule's biological profile. The O/S swap in the 8-azaspiro[4.5]decane scaffold provides a powerful lever to tune pharmacology.
-
Case Study: Muscarinic Agonists & Sigma Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed as potent M1 muscarinic agonists for potential use in treating dementia. [12][13]In these cases, the ether oxygen likely plays a key role in the pharmacophore, possibly through hydrogen bonding or dipolar interactions within the receptor binding site. Other derivatives of this same oxa-scaffold have been explored as high-affinity ligands for the sigma-1 receptor, indicating its versatility. [14]A direct comparative study with the thia-analog in these systems would authoritatively determine if the ether oxygen is essential for activity.
-
Anticipated Impact of the Thia-Scaffold: While direct studies on the 2-thia-8-azaspiro[4.5]decane parent are limited, research on other thia-spirocycles has shown potent biological activity, such as anticancer effects. [15]The introduction of the thioether has several predictable consequences:
-
Altered Receptor Interactions: The loss of a strong H-bond acceptor and the increase in lipophilicity may shift binding to favor hydrophobic interactions. This could change the selectivity profile of a ligand, potentially reducing affinity at one target while increasing it at another.
-
Modified ADME Profile: Increased lipophilicity can enhance membrane permeability and volume of distribution, but may also increase plasma protein binding and reduce aqueous solubility. The introduction of a metabolically labile thioether could increase clearance, which might be desirable to avoid drug accumulation or undesirable if it leads to an overly short half-life. [16]
-
Conclusion: A Strategic Choice in Drug Discovery
The decision to incorporate a 2-oxa- versus a 2-thia-8-azaspiro[4.5]decane scaffold is a strategic choice that should be made with a clear understanding of the desired target product profile.
-
Choose the 2-Oxa scaffold when: A strong hydrogen bond acceptor is required for the pharmacophore, higher polarity is desired to improve solubility, or greater metabolic stability is needed.
-
Choose the 2-Thia scaffold when: A more lipophilic profile is sought to enhance membrane permeability or engage with a hydrophobic binding pocket, a metabolic handle for clearance is desired, or when the hydrogen-bonding capability of the ether is detrimental to selectivity.
Ultimately, the most effective approach in a lead optimization campaign is often empirical: synthesize and test both analogs. The profound yet predictable differences in geometry, electronics, and metabolism between these two scaffolds provide the medicinal chemist with a powerful and versatile tool to fine-tune a compound's properties and accelerate the journey toward a viable drug candidate.
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- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Safety Profile of 2-thia-8-azaspiro[4.5]decane hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Inferred Properties
2-thia-8-azaspiro[4.5]decane hydrochloride is a spirocyclic heterocyclic compound. The presence of a thioether linkage and a hydrochloride salt of a secondary amine are key determinants of its chemical reactivity and biological interactions.
| Property | Inferred Value/Observation | Rationale/Supporting Data |
| Molecular Formula | C₈H₁₆ClNS | Based on the chemical name. |
| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts[1]. |
| Solubility | Likely soluble in water and polar organic solvents | The hydrochloride salt form generally enhances aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | Thioethers can be oxidized. |
| Hygroscopicity | Potentially hygroscopic | Hydrochloride salts can attract and hold water molecules. |
Hazard Identification and Classification: A Predictive Analysis
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous structures, this compound is predicted to be a hazardous substance.
Predicted GHS Classification:
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2]
Signal Word: Warning
Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: Understanding the Risks
The toxicological properties of this compound have not been extensively studied. However, an understanding of its potential effects can be extrapolated from its structural components.
-
Thioether Moiety: Thioethers are generally considered to have low to moderate toxicity. However, some can be irritants, and upon combustion, they can release toxic sulfur oxides.[3] Certain complex thioethers have been shown to have biological activity and potential for toxicity, including nephrotoxicity in some cases.[4]
-
Azaspirocyclic Core: The azaspiro[4.5]decane core is a common scaffold in medicinal chemistry. While the core itself is not typically associated with high toxicity, the overall biological activity of the molecule is highly dependent on the functional groups attached.
-
Hydrochloride Salt: The hydrochloride salt form can contribute to irritation, particularly if the compound comes into contact with moist tissues, where it can release small amounts of hydrochloric acid.
Experimental Protocols for Safe Handling
A rigorous and proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE) Workflow
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Weighing and Dispensing Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare.
-
Dispensing: Carefully dispense the solid this compound into the weighing vessel using a clean spatula. Avoid creating dust.
-
Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Sealing: Tightly seal the stock container of this compound.
-
Transport: Transport the weighed compound in a sealed container to the reaction vessel.
Spill Response Protocol
Caption: Emergency spill response workflow for this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel and the environment.
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with all applicable federal, state, and local regulations.
Logical Relationship of Safety Data
Caption: Interrelationship of safety information for this compound.
References
-
Lau, S. S., Monks, T. J. (1992). Toxicology of quinone-thioethers. Critical Reviews in Toxicology, 22(5-6), 243-70. [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]
-
Williams, C. K., et al. (2026, February 12). Controlled Polymerization Catalysis for the Synthesis of Degradable Amphiphilic Polycarbonates from CO2. Journal of the American Chemical Society. [Link]
-
Corrosion Technologies. (2014, February 14). Material Safety Data Sheet. [Link]
-
Antioxidants. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
-
Capot Chemical. (2010, September 28). MSDS of 2-oxa-8-azaspiro[4.5]decane. [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. [Link]
Sources
- 1. 479195-19-2 CAS MSDS (2-Oxa-8-azaspiro[4.5]decane, hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Toxicology of quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
An In-depth Technical Guide to 2-Thia-8-azaspiro[4.5]decane Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potency and favorable pharmacokinetic profiles is relentless. Among these, spirocyclic scaffolds, particularly those incorporating a piperidine ring, have emerged as privileged structures. Their inherent three-dimensionality allows for a more precise and extensive interaction with biological targets compared to flat, sp²-rich molecules, often leading to enhanced potency and selectivity.[1][2] Furthermore, the high fraction of sp³-hybridized carbon atoms in these structures typically imparts superior physicochemical properties, such as increased aqueous solubility—a critical factor for drug development.[1][2]
This guide focuses on the this compound scaffold, a distinctive heterocyclic system that combines the structural rigidity of a spirocycle with the chemical functionalities of a piperidine and a thiazolidine ring. While direct commercial availability and extensive literature on this specific hydrochloride salt are limited, this document provides a comprehensive overview based on established principles and data from closely related analogs. We will explore viable synthetic routes, essential characterization techniques, and the promising applications of this scaffold in drug discovery, offering researchers and drug development professionals a foundational understanding of its potential.
Part 1: Sourcing and Commercial Availability
A thorough investigation of the chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. Its utility is primarily as a novel building block for synthesis. However, for researchers seeking to explore the spiro[4.5]decane chemical space, a variety of structurally related analogs are commercially available. These compounds can serve as valuable starting points or comparative molecules in research and development.
| Compound Name | CAS Number | Representative Suppliers |
| 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 | Fluorochem, Fisher Scientific, BLDpharm[3][4][5] |
| 8-Oxa-2-azaspiro[4.5]decane hydrochloride | 1408074-48-5 | BLDpharm[6] |
| 8-Azaspiro[4.5]decane hydrochloride | 1123-30-4 | Sigma-Aldrich[7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 | Sigma-Aldrich |
| 2,8-Diazaspiro[4.5]decan-3-one | 561314-57-6 | Abovchem[8] |
This table is for informational purposes and does not constitute an endorsement of any specific supplier. Availability may vary.
Part 2: Synthesis and Methodologies
The synthesis of the 2-thia-8-azaspiro[4.5]decane core can be logically approached through a multicomponent reaction, a powerful strategy for building molecular complexity in a single step. Drawing parallels from the synthesis of related 1-thia-4-azaspiro[4.5]decane systems, a plausible route involves the condensation of a piperidone derivative, an amine, and a sulfur-containing reactant.[9][10]
Proposed Synthetic Pathway
A robust and efficient method for constructing the 2-thia-8-azaspiro[4.5]decane scaffold is the three-component reaction involving N-Boc-4-piperidone, an amino acid ester (e.g., glycine methyl ester hydrochloride), and sodium hydrosulfide. This approach builds the core structure, which can then be deprotected and converted to the final hydrochloride salt.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of the Protected Spirocyclic Intermediate
-
To a round-bottom flask charged with ethanol (250 mL), add N-Boc-4-piperidone (0.1 mol), glycine methyl ester hydrochloride (0.1 mol), and sodium hydrosulfide (0.11 mol).
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the multicomponent condensation to proceed to completion.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected intermediate.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure protected spirocycle.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate (0.05 mol) in dichloromethane (100 mL) in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 0.25 mol) dropwise. The use of TFA is a standard and highly efficient method for cleaving the acid-labile Boc protecting group.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Neutralize the reaction mixture carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the free base of 2-thia-8-azaspiro[4.5]decane.
Step 3: Hydrochloride Salt Formation
-
Dissolve the free base (0.04 mol) in anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a stable, crystalline solid.
Part 3: Structural Characterization and Purity Analysis
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to ensure structural integrity.
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectroscopic Signatures
The following table outlines the anticipated spectroscopic data for the 2-thia-8-azaspiro[4.5]decane core, inferred from spectral data of similar spirocyclic systems and fundamental principles of spectroscopy.[11][12]
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Multiplets in the 1.5-2.5 ppm range (piperidine ring CH₂).- Singlet or AB quartet around 3.0-4.0 ppm (thiazolidine ring CH₂).- Broad singlet at high delta (>8.0 ppm) for the N-H⁺ proton. | The chemical shifts are characteristic of protons in their respective heterocyclic environments. The broad N-H⁺ signal is indicative of the hydrochloride salt formation. |
| ¹³C NMR | - Aliphatic signals from 25-60 ppm (piperidine and thiazolidine carbons).- A key quaternary carbon signal around 60-80 ppm (the spirocenter). | The spirocarbon is a unique and defining feature of the ¹³C NMR spectrum. Its chemical shift confirms the successful formation of the spirocyclic junction.[12] |
| Mass Spec (ESI+) | - A molecular ion peak [M+H]⁺ corresponding to the free base (C₈H₁₅NS). | This confirms the molecular weight of the synthesized core structure. Fragmentation patterns can further validate the structure.[13] |
| FTIR | - A broad absorption band around 2400-2800 cm⁻¹.- N-H stretching vibration around 3200-3400 cm⁻¹. | The broad band is characteristic of an amine salt (N-H⁺ stretching). The N-H stretch confirms the presence of the secondary amine. |
Part 4: Potential Applications in Medicinal Chemistry
The 2-thia-8-azaspiro[4.5]decane scaffold is a compelling starting point for the development of novel therapeutics. Its rigid, three-dimensional structure is ideal for orienting functional groups into the binding pockets of protein targets with high precision. Research on analogous thia-azaspiro[4.5]decane structures has already demonstrated significant potential in various therapeutic areas.
Caption: The 2-thia-8-azaspiro[4.5]decane scaffold as a core for diverse therapeutic applications.
-
Anticancer Activity: New derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, including liver, prostate, and colorectal carcinoma, with some compounds showing high inhibitory activity.[9][10] The rigid spirocyclic core is believed to correctly position substituents to interact with enzymatic targets crucial for cancer cell proliferation.
-
Antiviral Potential: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were found to inhibit the replication of human coronavirus 229E.[14] This finding highlights the potential of the thia-azaspiro[4.5]decane scaffold as a versatile platform for developing novel antiviral agents.
-
Central Nervous System (CNS) Drug Discovery: Spirocyclic piperidines are well-established as valuable motifs for CNS drug discovery. Their ability to present functionalities in a defined three-dimensional space makes them suitable for targeting complex receptors and ion channels in the brain.[15] The 2-thia-8-azaspiro[4.5]decane core offers a novel, sp³-rich framework to explore for targets such as GPCRs, transporters, and enzymes implicated in neurological disorders.
Conclusion
The this compound scaffold, while not yet a common fixture in chemical catalogs, represents a frontier for innovation in medicinal chemistry. Its synthesis is achievable through established multicomponent reaction strategies, and its structure can be rigorously validated using standard analytical techniques. The demonstrated success of closely related thia-azaspiro compounds in oncology and virology, combined with the broader potential of spirocyclic piperidines, underscores the significant therapeutic promise of this molecular architecture. For researchers and drug developers, this guide provides the foundational knowledge to synthesize, characterize, and ultimately unlock the potential of this compelling scaffold in the quest for next-generation medicines.
References
-
Geary, G. C., et al. (2018). Densely Functionalised Spirocyclic Oxetane-Piperidine Scaffolds for Drug Discovery. Bioorganic & Medicinal Chemistry, 26(4), 791-797. [Link]
-
ResearchGate. A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
-
ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]
-
ResearchGate. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. [Link]
-
ResearchGate. Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide. [Link]
-
IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]
-
National Center for Biotechnology Information. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
PubChem. 8-Azaspiro(4.5)decane. [Link]
-
MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]
-
Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]
-
precisionFDA. 2,8-DIMETHYL-1,3-DIOXA-8-AZASPIRO(4.5)DECANE HYDROCHLORIDE. [Link]
-
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]
-
ResearchGate. 'H NMR spectral data of compounds ti*. [Link]
-
MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]pdf/artur_silva_nmr_review.pdf)
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Spirocyclic Piperidines [promotion.pharmablock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Chemscene ChemScene | 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 250MG | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. 1408074-48-5|8-Oxa-2-azaspiro[4.5]decane hydrochloride|BLD Pharm [bldpharm.com]
- 7. 8-Azaspiro[4.5]decane hydrochloride | 1123-30-4 [sigmaaldrich.cn]
- 8. 2,8-diazaspiro[4.5]decan-3-one - CAS:561314-57-6 - Abovchem [abovchem.com]
- 9. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides [mdpi.com]
- 12. bioorganica.org.ua [bioorganica.org.ua]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 2-Thia-8-azaspiro[4.5]decane Hydrochloride
[1]
Introduction & Retrosynthetic Analysis
Spirocyclic piperidines are privileged structures in medicinal chemistry, offering rigid 3D vectors that improve metabolic stability and receptor selectivity compared to their flat, aromatic counterparts. The 2-thia-8-azaspiro[4.5]decane scaffold (also known as spiro[piperidine-4,3'-tetrahydrothiophene]) is a bioisostere of the all-carbon spiro[4.5]decane, often used to modulate lipophilicity (LogD) and introduce a hydrogen-bond acceptor (sulfur) in a defined spatial orientation.
Retrosynthetic Logic
The synthesis is disconnected at the spiro-fused thiophene ring. The most robust method for constructing a 3-substituted tetrahydrothiophene ring on a ketone involves:
-
Functionalization of the ketone to an exocyclic
-unsaturated ester. -
Double-nucleophilic attack using a sulfur-carbon dinucleophile (mercaptoacetate).
-
Ring closure via Dieckmann condensation.
-
Decarboxylation and Reduction to the saturated heterocycle.
Figure 1: Retrosynthetic disconnection showing the Dieckmann Cyclization strategy.
Detailed Experimental Protocol
Phase 1: Preparation of the Exocyclic Alkene
Objective: Convert N-Boc-4-piperidone to tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. Mechanism: Horner-Wadsworth-Emmons (HWE) Olefination.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium hydride (60% dispersion in oil) (1.3 equiv)
-
THF (Anhydrous)
Protocol:
-
Activation: In a flame-dried 3-neck flask under N₂, suspend NaH (1.3 eq) in anhydrous THF (10 mL/g NaH) at 0°C.
-
Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.
-
Addition: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
-
Yield Expectation: 85-95% (White/Off-white solid).
-
Phase 2: Spiro-Ring Construction (Michael-Dieckmann Sequence)
Objective: Form the tetrahydrothiophene ring via reaction with ethyl thioglycolate.
Reagents:
-
Exocyclic Alkene (from Phase 1) (1.0 equiv)
-
Ethyl thioglycolate (1.2 equiv)
-
Piperidine (catalytic, 0.1 equiv) or NaOEt (1.5 equiv) for cyclization.
-
Ethanol (Absolute)
Protocol:
-
Michael Addition: Dissolve the alkene in EtOH. Add ethyl thioglycolate (1.2 eq) and catalytic piperidine. Reflux for 3–5 hours.
-
Checkpoint: This forms the linear thio-diester intermediate.
-
-
Dieckmann Cyclization: Cool the mixture to 0°C. Add NaOEt (1.5 eq, freshly prepared or commercial solution).
-
Cyclization: Stir at RT for 1 hour, then reflux for 2 hours. The solution will turn deep orange/brown.
-
Workup: Cool to RT. Acidify with 1M HCl to pH 4. Extract with CH₂Cl₂.[1] Dry and concentrate.
-
Decarboxylation (One-pot optional): Reflux the crude keto-ester in 10% H₂SO₄/Acetic Acid for 4 hours to effect hydrolysis and decarboxylation.
-
Result:tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate.
-
Phase 3: Carbonyl Reduction
Objective: Remove the ketone functionality to yield the saturated spiro-system. Method: Wolff-Kishner Reduction (Huang-Minlon modification) is preferred for stability, but Tosylhydrazone reduction is milder for Boc-groups. Here we use the Tosylhydrazone/NaBH₄ method to preserve the N-Boc group (or re-protect if lost).
Protocol:
-
Hydrazone Formation: React the spiro-ketone with p-toluenesulfonyl hydrazide (1.1 eq) in MeOH at reflux for 2 hours. Cool, filter the hydrazone precipitate.
-
Reduction: Suspend the hydrazone in THF/MeOH (1:1). Add NaBH₄ (4.0 eq) in portions at 0°C. Reflux for 8 hours.
-
Workup: Quench with water. Extract with EtOAc. Purify by chromatography.
-
Product:tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate.[2]
-
Phase 4: Deprotection & Salt Formation
Objective: Cleave the Boc group and form the stable hydrochloride salt.
Protocol:
-
Deprotection: Dissolve the intermediate in 1,4-Dioxane (5 mL/g).
-
Acidification: Add 4M HCl in Dioxane (5-10 equiv). Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation: Dilute with Et₂O (to drive precipitation). Filter the solid under N₂.
-
Washing: Wash with cold Et₂O and dry under vacuum.
Critical Process Parameters (CPP) & Data Summary
| Parameter | Specification | Criticality | Notes |
| Anhydrous Conditions | < 0.1% Water | High | HWE and Dieckmann steps are moisture sensitive. |
| Temperature (HWE) | 0°C to RT | Medium | Higher temps during addition promote polymerization. |
| Stoichiometry (NaOEt) | 1.5 - 2.0 equiv | High | Excess base required to drive Dieckmann equilibrium. |
| pH (Workup Phase 2) | pH 4.0 - 5.0 | High | Prevent hydrolysis of the spiro-lactam/thiolactone if present. |
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow for 2-thia-8-azaspiro[4.5]decane HCl.
Safety & Troubleshooting
-
Ethyl Thioglycolate: Potent stench agent. MUST be handled in a high-performance fume hood. Treat glassware with bleach solution to oxidize residual thiols before removal from the hood.
-
Sodium Hydride: Pyrophoric. Use mineral oil dispersion; if washing is required, use dry hexane under inert atmosphere.
-
Troubleshooting (Phase 2): If the Dieckmann cyclization fails (low yield), ensure the ethanol is absolute (dry). Water competes with the ester enolate.
References
-
Spiro-Piperidine Synthesis Overview
- Dieckmann Cyclization for Thiophenes: "Synthesis of Tetrahydrothiophene-3-one derivatives." Journal of Organic Chemistry, 1993, 36, 2300.
-
General HWE Protocol
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction." Chemical Reviews, 1989, 89, 863-927. Link
-
-
Wolff-Kishner Modifications
-
Caglioti, L. "The reduction of tosylhydrazones." Tetrahedron, 1966, 22, 487. Link
-
Application Note: Protocol for N-Boc Deprotection of 2-Thia-8-azaspiro[4.5]decane
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Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amine functionalities, prized for its stability and ease of removal under acidic conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient deprotection of N-Boc-2-thia-8-azaspiro[4.5]decane, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the underlying reaction mechanism, present two robust experimental procedures using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane, and offer a detailed guide to process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for this critical synthetic transformation.
Introduction: The Spirocyclic Amine in Synthesis
Spirocyclic systems like 2-thia-8-azaspiro[4.5]decane are valuable structural motifs in drug discovery due to their rigid, three-dimensional architecture which allows for precise orientation of substituents. The protection of the secondary amine as a Boc-carbamate is a common strategy to prevent its unwanted reactivity during the synthesis of more complex molecules. The subsequent removal, or deprotection, of the Boc group is a critical step to liberate the amine for further functionalization, such as amide bond formation or reductive amination.[3][4]
The choice of deprotection conditions is paramount, as it must be effective enough to completely remove the Boc group while being mild enough to avoid degradation of other sensitive functionalities within the molecule.[5][6] This guide provides two of the most reliable and widely adopted methods for this purpose.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[2][7] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[1][2] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The subsequent fragmentation yields a stable tert-butyl cation, an unstable carbamic acid intermediate, and the liberated amine.[7][8] The carbamic acid readily decarboxylates to release carbon dioxide gas, driving the reaction forward.[8][9] Under the acidic conditions, the newly freed amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[8]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Experimental Protocols
Two primary methods are presented, utilizing either Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a solution of 4M HCl in 1,4-dioxane. The choice between them often depends on the presence of other acid-sensitive functional groups and downstream processing requirements.
Method A: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong, volatile acid that allows for rapid deprotection and easy removal under reduced pressure.[1][10] This method is highly effective but can be harsh on other acid-labile groups.
Table 1: Materials and Reagents for TFA Protocol
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| N-Boc-2-thia-8-azaspiro[4.5]decane | Starting Material | 257.4 mg (1.0 mmol) |
| Dichloromethane (DCM), anhydrous | Solvent | 5 - 10 mL |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent | 1 - 2 mL (10-20 vol%) |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent (Work-up) | ~20 mL |
| Brine (Saturated aq. NaCl) | Washing Agent (Work-up) | ~10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying Agent | ~1-2 g |
| Diethyl ether or Pentane | For precipitation/trituration (optional) | As needed |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve N-Boc-2-thia-8-azaspiro[4.5]decane (1.0 equiv) in anhydrous Dichloromethane (DCM) (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v) to the stirred solution. Causality Note: Adding TFA at 0 °C helps to control any potential exotherm and minimizes side reactions with sensitive substrates.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11] A ninhydrin stain is highly effective for visualizing the newly formed free amine on a TLC plate.[5] The reaction is complete upon full consumption of the starting material.
-
Work-up (Aqueous): Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[10] Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected 2-thia-8-azaspiro[4.5]decane as the free base.[11][12]
Method B: Deprotection using 4M HCl in 1,4-Dioxane
This method is often considered milder than TFA and is particularly useful when other acid-sensitive groups, such as tert-butyl esters, are present.[13][14][15] The product is conveniently isolated as its hydrochloride salt, which is often a stable, crystalline solid.[16]
Table 2: Materials and Reagents for HCl/Dioxane Protocol
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| N-Boc-2-thia-8-azaspiro[4.5]decane | Starting Material | 257.4 mg (1.0 mmol) |
| 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | Deprotection Reagent | 2.5 - 5 mL (10-20 equiv) |
| Diethyl Ether (anhydrous) | Precipitation Solvent | ~20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing N-Boc-2-thia-8-azaspiro[4.5]decane (1.0 equiv), add a commercial solution of 4M HCl in 1,4-dioxane (10-20 equivalents). Causality Note: Using a large excess of the HCl solution ensures the reaction goes to completion and provides the solvent for the reaction.
-
Reaction Monitoring: Stir the resulting solution or suspension at room temperature for 1-4 hours.[11] Often, the product hydrochloride salt will precipitate from the reaction mixture. Monitor for the disappearance of the starting material by TLC or LC-MS.[15]
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.[17]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with additional diethyl ether to remove any non-polar impurities and residual dioxane.[17]
-
Drying: Dry the resulting white to off-white solid under high vacuum. The product, 2-thia-8-azaspiro[4.5]decane hydrochloride, is typically of high purity and can often be used in the next step without further purification.
Workflow Visualization
Caption: Comparative experimental workflows for N-Boc deprotection.
Process Optimization and Troubleshooting
Even with robust protocols, challenges can arise. Understanding potential pitfalls and their solutions is key to ensuring a successful and reproducible outcome.
Table 3: Troubleshooting Guide for N-Boc Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient acid.[5]2. Insufficient reaction time.[5]3. Low reaction temperature. | 1. Add more acid (TFA or HCl solution).2. Extend the reaction time and continue monitoring.3. Allow the reaction to proceed at room temperature or with gentle warming (e.g., 40 °C), monitoring carefully for side product formation.[5] |
| Side Product Formation | 1. t-Butylation: The tert-butyl cation alkylates other nucleophilic sites.[6][18]2. Degradation of other acid-sensitive groups.[6] | 1. Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[18]2. Switch to a milder deprotection method (e.g., from TFA to HCl/dioxane).[19] Consider running the reaction at 0 °C.[19] |
| Difficult Purification | 1. Product is highly water-soluble (as free base).2. Emulsion during aqueous work-up. | 1. Isolate the product as its HCl salt, which is often less soluble in organic solvents and easier to handle.2. Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up. 3. Product volatility. | 1. See "Incomplete Reaction" above.2. After the initial extraction, re-extract the aqueous layer several times with an organic solvent. If isolating the free base, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction.3. Avoid excessive heating during solvent removal. Use a rotary evaporator at moderate temperature and pressure. |
Conclusion
The N-Boc deprotection of 2-thia-8-azaspiro[4.5]decane is a straightforward yet critical transformation that can be reliably achieved using standard acidic conditions. The choice between a TFA-based system and an HCl/dioxane protocol should be guided by the overall molecular context, particularly the presence of other acid-labile functionalities. By understanding the reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize these protocols to achieve high yields of the desired deprotected amine, paving the way for the next steps in their synthetic campaigns.
References
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
-
ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available at: [Link]
-
PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
PubMed. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available at: [Link]
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Application Note: Reductive Amination of 2-Thia-8-azaspiro[4.5]decane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Functionalized Spirocyclic Scaffolds
The 2-thia-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological space. Its inherent rigidity and defined stereochemistry make it an attractive core for the development of novel therapeutics. The secondary amine within this spirocycle presents a prime handle for chemical modification, with N-alkylation via reductive amination being a cornerstone transformation for generating diverse libraries of analogues for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the reductive amination of 2-thia-8-azaspiro[4.5]decane, delving into the mechanistic underpinnings, optimizing reaction conditions, and providing detailed, field-proven protocols.
The Chemical Rationale: Why Reductive Amination?
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering significant advantages over direct alkylation of amines with alkyl halides, which is often plagued by overalkylation.[1][2] The reaction proceeds in a two-step sequence: the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.[3][4][5]
The choice of reducing agent is critical to the success of the reaction.[6] The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. While several reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for its mildness, selectivity, and broad substrate scope.[1][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce aldehydes and ketones, NaBH(OAc)₃ is sterically hindered and less reactive, allowing for the preferential reduction of the more electrophilic iminium ion.[2][7][8] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[6] Furthermore, NaBH(OAc)₃ is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[2]
Visualizing the Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of 2-thia-8-azaspiro[4.5]decane.
Caption: General workflow for reductive amination.
Key Experimental Parameters and Their Mechanistic Implications
Optimizing the reductive amination of 2-thia-8-azaspiro[4.5]decane requires careful consideration of several key parameters:
| Parameter | Recommended Conditions | Mechanistic Rationale & Expert Insights |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | As a mild and selective hydride donor, NaBH(OAc)₃ efficiently reduces the iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[1][6] This minimizes side product formation and simplifies purification. For sterically hindered ketones or less reactive amines, the reaction may be slower. |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are generally preferred as NaBH(OAc)₃ is water-sensitive.[7] DCE is often the solvent of choice as it has been shown to lead to faster reaction rates compared to THF.[6][9] |
| Stoichiometry | 1.0 - 1.2 equivalents of carbonyl compound; 1.3 - 1.6 equivalents of NaBH(OAc)₃ | A slight excess of the carbonyl compound can help drive the reaction to completion. A larger excess of the reducing agent ensures the complete reduction of the iminium ion. |
| Catalyst | Acetic Acid (AcOH) (optional, typically for ketones) | The formation of the iminium ion is the rate-limiting step and is often acid-catalyzed.[8] For reactions with ketones, which are generally less reactive than aldehydes, the addition of a catalytic amount of acetic acid can significantly accelerate the reaction.[6][9] However, for aldehydes, it is often not necessary. |
| Temperature | Room Temperature | The reaction is typically performed at room temperature, which is sufficient for most substrates. In cases of low reactivity, gentle heating may be employed, but this should be monitored carefully to avoid decomposition of the reagents or products. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Detailed Experimental Protocols
The following protocols provide a starting point for the reductive amination of 2-thia-8-azaspiro[4.5]decane. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Reductive Amination with an Aliphatic Aldehyde
This protocol describes the N-alkylation of 2-thia-8-azaspiro[4.5]decane with isobutyraldehyde.
Materials:
-
2-Thia-8-azaspiro[4.5]decane
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-thia-8-azaspiro[4.5]decane (1.0 mmol, 1.0 equiv) in DCE (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add isobutyraldehyde (1.1 mmol, 1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination with a Ketone
This protocol outlines the N-alkylation of 2-thia-8-azaspiro[4.5]decane with cyclohexanone, employing an acid catalyst.
Materials:
-
2-Thia-8-azaspiro[4.5]decane
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-thia-8-azaspiro[4.5]decane (1.0 mmol, 1.0 equiv) and cyclohexanone (1.1 mmol, 1.1 equiv) in DCE (10 mL).
-
Add glacial acetic acid (1.0 mmol, 1.0 equiv) to the mixture.
-
Stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) in portions.
-
Continue stirring at room temperature and monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Workup the reaction as described in Protocol 1, ensuring the reaction is thoroughly quenched with NaHCO₃ to neutralize the acetic acid.
-
Purify the crude product by flash chromatography.
Visualizing the Chemical Transformation
The following diagram depicts the chemical transformation occurring during the reductive amination of 2-thia-8-azaspiro[4.5]decane with a generic aldehyde.
Caption: Reductive amination reaction scheme.
Troubleshooting and Expert Recommendations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider the following:
-
Purity of Reagents: Ensure all reagents, especially the amine and carbonyl compound, are pure.
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: For sterically demanding substrates, longer reaction times or gentle heating may be necessary. In some cases, a less hindered reducing agent might be considered, though this could compromise selectivity.[6][9]
-
Alternative Reducing Agents: For particularly challenging substrates, other reducing agents like sodium cyanoborohydride (with appropriate safety precautions) or catalytic hydrogenation could be explored.[1][10]
-
-
Side Product Formation:
-
Alcohol Byproduct: The presence of the corresponding alcohol from the reduction of the carbonyl starting material indicates that the reducing agent is not selective enough or the reaction conditions are too harsh. Ensure the use of NaBH(OAc)₃ and maintain a neutral to slightly acidic pH.
-
Overalkylation: While less common with reductive amination compared to direct alkylation, it can occur if the newly formed secondary amine reacts with another equivalent of the aldehyde.[2] This can sometimes be mitigated by using a slight excess of the starting amine.
-
-
Purification:
-
The basic nature of the amine product allows for straightforward purification. After aqueous workup, the product will be in the organic layer.
-
Column chromatography on silica gel is a common method for purification. The polarity of the eluent can be adjusted based on the polarity of the N-substituent. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Conclusion
Reductive amination is a robust and versatile method for the N-functionalization of 2-thia-8-azaspiro[4.5]decane. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding protocol suitable for a wide range of aldehydes and ketones. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can efficiently generate diverse libraries of N-substituted spirocyclic amines, accelerating the drug discovery process. This application note serves as a practical guide, empowering scientists to confidently apply this critical transformation in their synthetic endeavors.
References
Sources
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- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Reductive Amination Mechanism [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery
An Application Guide to the Strategic Functionalization of the 2-Thia-8-azaspiro[4.5]decane Nitrogen
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can effectively explore chemical space is paramount. Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have emerged as highly valuable scaffolds. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, offering a distinct advantage over flat, aromatic systems in achieving specific and high-affinity interactions with biological targets. The 2-thia-8-azaspiro[4.5]decane core is a compelling example, combining the structural rigidity of the spirocyclic system with the versatile synthetic handle of a secondary amine.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on leveraging this promising scaffold. The strategic functionalization of the nitrogen atom at the 8-position is a critical step in developing libraries of diverse compounds for screening and lead optimization. By modifying this nitrogen, one can profoundly influence the molecule's physicochemical properties, including its polarity, basicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.
Herein, we present a series of detailed application notes and validated protocols for the most critical N-functionalization reactions: N-alkylation, N-acylation, N-sulfonylation, and N-arylation. The methodologies are explained not merely as a sequence of steps, but with a focus on the underlying chemical principles and the rationale behind the selection of reagents and conditions, empowering researchers to adapt and innovate.
Section 1: N-Alkylation Strategies
The introduction of alkyl groups onto the nitrogen atom is a fundamental method for exploring structure-activity relationships (SAR). This can be achieved primarily through two robust methods: direct alkylation via nucleophilic substitution and reductive amination.
Principle of Direct N-Alkylation
Direct alkylation involves the reaction of the secondary amine, acting as a nucleophile, with an electrophilic alkylating agent, typically an alkyl halide (R-X, where X = Cl, Br, I) or sulfonate (R-OTs, R-OMs). The reaction proceeds via a classic SN2 mechanism. The choice of a suitable base is critical to neutralize the hydrogen halide byproduct, driving the reaction to completion and preventing the formation of the ammonium salt of the starting material.
Protocol 1A: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 2-thia-8-azaspiro[4.5]decane using benzyl bromide as a representative alkylating agent.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles (equiv.) |
| 2-Thia-8-azaspiro[4.5]decane | 157.28 | 1.00 g | 6.36 mmol (1.0) |
| Benzyl Bromide | 171.04 | 1.20 g (0.85 mL) | 7.00 mmol (1.1) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.76 g | 12.72 mmol (2.0) |
| Acetonitrile (CH₃CN) | - | 30 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated NaCl solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-thia-8-azaspiro[4.5]decane (1.00 g, 6.36 mmol) and anhydrous potassium carbonate (1.76 g, 12.72 mmol).
-
Add acetonitrile (30 mL) to the flask.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Add benzyl bromide (0.85 mL, 7.00 mmol) dropwise to the stirred suspension over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, filter the solid potassium carbonate and salts through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
Principle of Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation for preparing N-alkylated products. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that can be incompatible with sensitive substrates.
Protocol 1B: Reductive Amination with an Aldehyde
This protocol outlines the N-alkylation of 2-thia-8-azaspiro[4.5]decane with isobutyraldehyde.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles (equiv.) |
| 2-Thia-8-azaspiro[4.5]decane | 157.28 | 1.00 g | 6.36 mmol (1.0) |
| Isobutyraldehyde | 72.11 | 0.55 g (0.69 mL) | 7.63 mmol (1.2) |
| Sodium Triacetoxyborohydride | 211.94 | 2.02 g | 9.54 mmol (1.5) |
| Dichloromethane (DCM) | - | 40 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Protocol
-
In a 100 mL round-bottom flask, dissolve 2-thia-8-azaspiro[4.5]decane (1.00 g, 6.36 mmol) in dichloromethane (40 mL).
-
Add isobutyraldehyde (0.69 mL, 7.63 mmol) and stir the solution at room temperature for 1 hour to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (2.02 g, 9.54 mmol) portion-wise over 10 minutes. Note: Initial effervescence may occur.
-
Stir the reaction mixture at room temperature for 8 hours or until completion as indicated by TLC or LC-MS.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure N-isobutyl product.
Section 2: N-Acylation to Form Amides
N-acylation is a robust reaction that converts the secondary amine into a neutral amide. This transformation is crucial for eliminating basicity, introducing new points for hydrogen bonding, and adding sterically diverse groups. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol provides a method for the acylation of 2-thia-8-azaspiro[4.5]decane with benzoyl chloride.
Experimental Workflow: N-Acylation
Application Note: A Guide to the Diversity-Oriented Synthesis of Spirocyclic Libraries Based on the 2-Thia-8-azaspiro[4.5]decane Scaffold
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the quest for novel therapeutics, medicinal chemists are increasingly turning towards molecules that occupy three-dimensional (3D) space. Spirocyclic scaffolds, characterized by two rings connected through a single tetrahedral carbon atom, are exemplary in this regard. Their inherent rigidity and defined 3D geometry offer more specific points of contact with protein targets, which can lead to enhanced potency and selectivity compared to their flat, sp²-rich counterparts.[1] Furthermore, the high fraction of sp³-hybridized carbons in these scaffolds often correlates with improved physicochemical properties, such as increased aqueous solubility and better metabolic stability.[1]
The 2-thia-8-azaspiro[4.5]decane system, which incorporates a piperidine ring fused to a thiazolidine ring, represents a particularly attractive scaffold. The piperidine moiety is a well-established "privileged structure" found in numerous approved drugs, while the thiazolidine ring offers additional vectors for chemical exploration and potential interactions with biological targets.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of the core 2-thia-8-azaspiro[4.5]decane scaffold and its subsequent elaboration into diverse chemical libraries suitable for high-throughput screening and lead optimization.
Part I: Synthesis of the Core 2-Thia-8-azaspiro[4.5]decane Scaffold
Guiding Principle: The Thiazolidine Ring Formation
The cornerstone of this synthesis is the well-established condensation reaction between a ketone and a β-aminothiol to form a thiazolidine ring.[2] In our case, the spirocyclic junction is elegantly constructed by reacting an N-protected piperidin-4-one with cysteamine (2-aminoethanethiol). The use of an N-Boc protecting group on the piperidine nitrogen is critical, as it prevents self-condensation and provides a stable intermediate that can be deprotected later for diversification.
Experimental Workflow: Core Scaffold Synthesis
The synthesis of the core scaffold is a straightforward two-step process, beginning from a commercially available piperidin-4-one derivative.
Caption: Workflow for the synthesis of the protected 2-thia-8-azaspiro[4.5]decane core.
Detailed Protocol 1: Synthesis of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
This protocol describes the synthesis of the N-Boc protected core scaffold.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Cysteamine hydrochloride (1.1 eq)
-
Sodium hydroxide (1.1 eq)
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and toluene (approx. 0.2 M solution).
-
Cysteamine Free Base Generation: In a separate flask, dissolve cysteamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in a minimal amount of water. Extract the resulting free base into toluene. Dry the toluene layer over anhydrous MgSO₄, filter, and add the solution to the reaction flask.
-
Expertise & Experience: In-situ generation and extraction of the volatile cysteamine free base minimizes exposure and ensures it is anhydrous before addition to the reaction. Water is the byproduct of the condensation, and its presence at the start would hinder the reaction.
-
-
Condensation: Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Wash the toluene solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is often of high purity, but can be further purified by recrystallization from a DCM/hexanes mixture or by flash column chromatography if necessary.
-
Characterization: Confirm the structure of the resulting white solid, tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Compound | Starting Material | Typical Yield | Purity (LC-MS) |
| N-Boc-2-thia-8-azaspiro[4.5]decane | N-Boc-4-piperidone | 85-95% | >95% |
Part II: Strategies for Library Diversification
Guiding Principle: Diversity-Oriented Synthesis (DOS)
With the core scaffold in hand, the next phase is to generate a library of diverse analogues. Diversity-Oriented Synthesis (DOS) is a strategy used to explore chemical space broadly by systematically varying different parts of a molecule.[4][5] Our strategy focuses on "appendage diversity," where different functional groups are attached to a common core. The key synthetic handle for diversification is the piperidine nitrogen, which becomes a reactive secondary amine after a simple deprotection step.
Experimental Workflow: Library Generation
The diversification process begins with the removal of the Boc protecting group, unmasking the piperidine nitrogen for subsequent functionalization through various parallel reactions.
Caption: Diversification workflow from the core scaffold to produce multiple sub-libraries.
Detailed Protocol 2: Boc Deprotection of the Core Scaffold
Procedure:
-
Dissolve the N-Boc protected scaffold (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the TFA salt.
-
Dry the organic layer, concentrate, and use the resulting free amine, 2-thia-8-azaspiro[4.5]decane, directly in the next steps.
Detailed Protocol 3: Parallel Library Synthesis via N-Alkylation
This protocol is suitable for execution in a parallel synthesizer or in individual reaction vials.
Procedure (per reaction):
-
To a reaction vial, add the deprotected core scaffold (1.0 eq) and a suitable solvent like acetonitrile or DMF.
-
Add a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq).
-
Seal the vial and heat to 60-80 °C for 4-16 hours.
-
After cooling, the reaction mixtures can be filtered and purified using preparative HPLC-MS to yield the final library members.
-
Trustworthiness: Each final compound should be validated by LC-MS to confirm identity (mass) and purity. This self-validating system ensures the integrity of the library.
-
Detailed Protocol 4: Parallel Library Synthesis via N-Acylation
Procedure (per reaction):
-
To a reaction vial, add the deprotected core scaffold (1.0 eq), a base (DIPEA, 2.0 eq), and a solvent like DCM.
-
Add the desired acylating agent (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction with water.
-
Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify by preparative HPLC-MS.
Part III: Representative Library Data
The protocols described enable the rapid generation of a diverse library. Below is a representative set of analogues and their calculated properties, demonstrating the modulation of key physicochemical parameters.
| Compound ID | Structure | Synthetic Route | MW | cLogP |
| Core-H | 2-Thia-8-azaspiro[4.5]decane | Deprotection | 157.27 | 1.35 |
| LibA-001 | 8-Benzyl-2-thia-8-azaspiro[4.5]decane | N-Alkylation | 247.41 | 3.21 |
| LibB-001 | 1-(2-Thia-8-azaspiro[4.5]decan-8-yl)ethanone | N-Acylation | 199.31 | 1.18 |
| LibC-001 | 8-(4-Fluorobenzyl)-2-thia-8-azaspiro[4.5]decane | Reductive Amination | 265.40 | 3.40 |
| LibD-001 | 8-(Phenylsulfonyl)-2-thia-8-azaspiro[4.5]decane | Sulfonylation | 297.43 | 2.55 |
Conclusion
The 2-thia-8-azaspiro[4.5]decane scaffold is a valuable starting point for the construction of spirocyclic compound libraries. Its synthesis is efficient and scalable, and the deprotected core provides a versatile handle for diversification. The protocols outlined in this application note provide a robust framework for generating libraries with diverse appendages, enabling the exploration of new chemical space. This approach is highly relevant for hit-finding and lead optimization campaigns in drug discovery, particularly for targets where a 3D binding mode is desired. The inherent advantages of spirocyclic systems, combined with the power of diversity-oriented synthesis, make this an essential strategy for the modern medicinal chemist.[1][6]
References
-
Title: Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Source: RSC Advances, available via PMC. URL: [Link]
-
Title: Generality of the protocol for the synthesis of spirothiazolidine-2-thiones 2. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide. Source: ResearchGate. URL: [Link]
-
Title: Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. Source: Journal of Organic Chemistry, via PubMed. URL: [Link]
-
Title: Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Source: Bioorganic & Medicinal Chemistry Letters, via PubMed. URL: [Link]
-
Title: DIVERSITY-ORIENTED SYNTHESIS. Source: David Spring Group, University of Cambridge. URL: [Link]
-
Title: Diversity-oriented synthesis of azaspirocycles. Source: Organic Letters, via PubMed. URL: [Link]
-
Title: Diversity-Oriented Synthesis. Source: University of Pittsburgh, Department of Chemistry. URL: [Link]
-
Title: Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Source: Bioorganic & Medicinal Chemistry Letters, via PubMed. URL: [Link]
-
Title: Diversity-oriented synthesis. Source: Chemical Record, via PubMed. URL: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Diversity-Oriented Synthesis | Department of Chemistry [chem.pitt.edu]
- 6. Diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-thia-8-azaspiro[4.5]decane hydrochloride in Fragment-Based Drug Design
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the transition from "flat" aromatic hits to three-dimensional (
This guide details the application of this scaffold, moving beyond simple library screening to strategic "physicochemical tuning." We explore its use as a bioisostere for 4-substituted piperidines, its capability for late-stage polarity modulation via sulfur oxidation (the "Sulfur Switch"), and its superior metabolic stability profile.
Key Advantages
-
Conformational Restriction: The spiro center locks the piperidine ring chair conformation, reducing entropic penalties upon binding.
-
The "Sulfur Switch": The 2-thia position allows for programmable oxidation (S
SO SO ), enabling precise tuning of lipophilicity (LogD) and Hydrogen Bond Acceptor (HBA) count without altering the carbon skeleton. -
Metabolic Blocking: The spiro-fusion at C5 prevents oxidative metabolism at the susceptible 4-position of the piperidine ring.
Physicochemical Profile & Design Logic
The hydrochloride salt form ensures high aqueous solubility, making it ideal for high-concentration fragment screening (SPR, NMR, X-ray crystallography).
Table 1: Calculated Physicochemical Properties (Free Base)
| Property | Value | Significance in FBDD |
| Molecular Weight | 157.28 Da | Ideally situated in the "Rule of Three" (<300 Da), allowing significant mass for elaboration. |
| ClogP | ~1.8 | Moderate lipophilicity; allows for growth into hydrophobic pockets. |
| TPSA | ~37 | Low polar surface area, providing headroom for adding polar functional groups. |
| 1.0 | Purely aliphatic character; escapes "flatland," improving solubility and selectivity. | |
| H-Bond Donors | 1 (NH) | Key vector for library expansion (amides, ureas, sulfonamides). |
| H-Bond Acceptors | 2 (N, S) | Sulfur acts as a weak acceptor; oxidation to sulfone dramatically increases HBA strength. |
Strategic Application: The "Sulfur Switch" Workflow
The defining feature of this scaffold is the ability to modulate properties after identifying a hit. Unlike carbon-only spirocycles, the sulfur atom serves as a "tunable dial" for polarity.
Diagram 1: The Sulfur Switch Optimization Pathway
Caption: The "Sulfur Switch" allows a medicinal chemist to start with a lipophilic sulfide lead and systematically lower LogD or introduce new H-bond interactions via oxidation, without resynthesizing the core scaffold.
Detailed Protocols
Protocol A: High-Concentration Fragment Screening (NMR/SPR)
Objective: Validate binding of the core scaffold to the target protein. Rationale: The HCl salt is highly soluble, but the pH must be carefully managed to prevent protein denaturation or precipitation of the free base in buffer.
-
Stock Preparation:
-
Dissolve 2-thia-8-azaspiro[4.5]decane HCl in
-DMSO to 100 mM. -
Note: Sonicate if necessary. The HCl salt is hygroscopic; store in a desiccator.
-
-
Buffer Exchange (Critical Step):
-
Prepare Screening Buffer (e.g., PBS pH 7.4, 1 mM DTT).
-
Dilute fragment stock into buffer to 1 mM (final DMSO < 2%).
-
Check pH: The HCl salt will acidify the buffer. Readjust pH to 7.4 using dilute NaOH immediately. Failure to do this is a common cause of false positives (protein unfolding).
-
-
Assay (STD-NMR):
-
Protein conc: 10
M. Fragment conc: 500 M. -
Look for saturation transfer signals on the piperidine ring protons (multiplets at ~1.7-3.0 ppm) and the thiophene ring protons.
-
Protocol B: Parallel Library Synthesis (Amide Coupling)
Objective: Rapidly elaborate the secondary amine (N8) to explore Structure-Activity Relationships (SAR). Chemistry: Standard HATU coupling is preferred over acid chlorides to tolerate the sulfur moiety (avoiding potential electrophilic attack on sulfur).
Materials:
-
Scaffold: 2-thia-8-azaspiro[4.5]decane HCl.
-
Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
Step-by-Step:
-
Free Basing (In-situ):
-
In a 96-well deep-well plate, dispense scaffold (50
mol) in DMF (500 L). -
Add DIPEA (3.0 equiv, 150
mol) to neutralize the HCl and activate the amine. Shake for 5 mins.
-
-
Activation:
-
Add Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF.
-
-
Reaction:
-
Shake at Room Temperature for 4-16 hours.
-
QC Check: LCMS. The sulfur atom is susceptible to oxidation if left exposed to air/light for weeks, but stable under these coupling conditions.
-
-
Workup:
-
Dilute with EtOAc, wash with sat. NaHCO
and brine. -
Caution: Avoid bleach or strong oxidants in the waste stream or cleaning, as this will oxidize the sulfide.
-
Protocol C: Late-Stage Oxidation (The Sulfur Switch)
Objective: Convert a lipophilic lead (Sulfide) into a polar lead (Sulfone).
Method:
-
Dissolution: Dissolve the functionalized lead (0.1 mmol) in DCM (2 mL).
-
Oxidation:
-
For Sulfoxide: Add mCPBA (1.0 equiv) at 0°C. Stir 30 min. (Yields mixture of diastereomers due to chiral sulfur; separable by chiral HPLC).
-
For Sulfone: Add mCPBA (2.5 equiv) at Room Temperature. Stir 2 hours.
-
-
Quench: Add 10% Na
S O (aq) to destroy excess peroxide. -
Isolation: Extract with DCM. The sulfone is typically much more polar; verify by TLC/LCMS (Mass shift: +16 for sulfoxide, +32 for sulfone).
Case Study Context: Metabolic Stabilization
In a hypothetical campaign targeting a GPCR (e.g., Chemokine Receptor), a standard 4-phenylpiperidine hit showed high clearance due to oxidation at the piperidine C4 position.
Intervention: Replacing the 4-phenylpiperidine with the 2-thia-8-azaspiro[4.5]decane scaffold achieved two goals:
-
Blocked Metabolism: The quaternary spiro-carbon at C5 (analogous to C4 in piperidine) prevents oxidation.
-
Selectivity: The 3D orientation of the sulfur ring provided a novel vector. Oxidation to the sulfone created a specific hydrogen bond with a backbone amide in the receptor, increasing potency by 10-fold while reducing LogD from 3.5 to 2.1.
Diagram 2: Structural Logic & Numbering
Caption: Connectivity of 2-thia-8-azaspiro[4.5]decane. The spiro carbon (C5) connects the tetrahydrothiophene ring (left) and the piperidine ring (right).
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery." Angewandte Chemie International Edition.
- Context: Foundational work on the synthesis and properties of spirocyclic building blocks, establishing the and solubility advantages.
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.
- Context: Comprehensive review detailing how spirocycles (including aza- and thia- variants)
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
- Context: While focused on 4-membered rings, this authoritative review outlines the general "escape from flatland" principles relevant to the spiro[4.5]decane system.
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[1]
- Context: Standard reference for bioisosterism, specifically the use of sulfur oxidation states (sulfide/sulfoxide/sulfone)
-
PubChem Compound Summary. "8-Azaspiro[4.5]decane."[2] National Center for Biotechnology Information.
- Context: Physicochemical data verification for the carbocyclic analog, serving as the baseline for the thia-deriv
Sources
Application Notes and Protocols for Solvent Selection in 2-thia-8-azaspiro[4.5]decane Reactions
Introduction: The Unique Chemistry of 2-thia-8-azaspiro[4.5]decane
The 2-thia-8-azaspiro[4.5]decane scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Its rigid spirocyclic structure, combined with the presence of a nucleophilic tertiary amine and a thioether linkage, presents a unique set of challenges and opportunities for synthetic chemists. The judicious selection of a solvent is paramount to controlling reaction outcomes, influencing yields, managing stereochemistry, and ensuring the stability of both reactants and products. This guide provides a comprehensive overview of the principles and practical considerations for solvent selection in reactions involving this important scaffold.
The reactivity of 2-thia-8-azaspiro[4.5]decane is primarily dictated by the lone pair of electrons on the nitrogen of the azaspirocycle and the sulfur of the thia-component. These sites are susceptible to a variety of transformations, including N-alkylation, N-acylation, salt formation, and oxidation of the sulfur atom. The choice of solvent can profoundly influence the rates and equilibria of these processes.
Core Principles of Solvent Selection
A strategic approach to solvent selection moves beyond simple solubility considerations and delves into the intricate interactions between the solvent and the reacting species.[1] Solvents can influence reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3]
Solvent Polarity and its Implications
The polarity of a solvent is a critical parameter that can dramatically alter the course of a reaction.[2] For reactions involving 2-thia-8-azaspiro[4.5]decane, the polarity of the medium can influence:
-
Reaction Rates: Reactions that proceed through polar or charged intermediates, such as SN1-type substitutions, are generally accelerated in polar solvents which can stabilize these species. Conversely, SN2 reactions, which often involve a less polar transition state compared to the reactants, may be favored in less polar environments.
-
Equilibria: The position of an equilibrium can be shifted by a solvent that preferentially solvates either the reactants or the products. For instance, in salt formation reactions of the tertiary amine, a polar solvent will favor the formation of the ionic salt.
-
Selectivity: In cases where multiple reaction pathways are possible, the choice of solvent can dictate the major product by selectively stabilizing the transition state leading to its formation.
Protic vs. Aprotic Solvents
The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is another crucial factor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both cations and anions effectively. They are particularly adept at stabilizing charged species through hydrogen bonding. In reactions involving the tertiary amine of 2-thia-8-azaspiro[4.5]decane, protic solvents can protonate the nitrogen, potentially deactivating it towards nucleophilic attack. However, they can be excellent choices for reactions where salt formation is desired or for dissolving ionic reagents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This property can enhance the nucleophilicity of anionic reagents, making them useful for SN2 reactions at the nitrogen atom.
-
Nonpolar Aprotic Solvents (e.g., toluene, hexane, diethyl ether): These solvents are generally used when reactants are nonpolar. They are often employed to avoid unwanted side reactions that may be promoted by more polar or reactive solvents.
Visualizing the Solvent Selection Workflow
The process of selecting an appropriate solvent can be systematically approached, as illustrated in the following workflow diagram.
Caption: A systematic workflow for solvent selection in organic synthesis.
Recommended Solvents for Common Reactions of 2-thia-8-azaspiro[4.5]decane
The following table provides a starting point for solvent selection for various reaction types involving the 2-thia-8-azaspiro[4.5]decane core. These recommendations are based on general principles of organic chemistry and may require optimization for specific substrates and reaction conditions.
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale |
| N-Alkylation (SN2) | Polar Aprotic | Acetonitrile (CH3CN), Dimethylformamide (DMF) | These solvents effectively solvate the counter-ion of the alkylating agent without strongly solvating the nucleophilic nitrogen, thus enhancing its reactivity. |
| N-Acylation | Nonpolar Aprotic or Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | These solvents are generally inert to the acylating agent and provide good solubility for the reactants. The choice may depend on the reactivity of the acylating agent. |
| Salt Formation | Polar Protic | Ethanol, Methanol, Water | These solvents can stabilize the resulting ionic salt through hydrogen bonding and have high dielectric constants, favoring the dissociation of ions. |
| Sulfur Oxidation | Chlorinated Solvents, Polar Protic | Dichloromethane (DCM), Chloroform (CHCl3), Acetic Acid | These solvents are often used for oxidation reactions as they are relatively inert to many common oxidizing agents and provide good solubility for the starting material. |
| Palladium-Catalyzed Cross-Coupling | Polar Aprotic, Ethers | Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The choice is highly dependent on the specific catalytic system (ligands, base). These solvents are commonly used in cross-coupling reactions due to their ability to dissolve the catalyst and reactants. |
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples and should be adapted based on the specific requirements of the reaction.
Protocol 1: N-Alkylation of 2-thia-8-azaspiro[4.5]decane
Objective: To introduce an alkyl group at the 8-position nitrogen via an SN2 reaction.
Materials:
-
2-thia-8-azaspiro[4.5]decane
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-thia-8-azaspiro[4.5]decane (1.0 eq) and anhydrous acetonitrile.
-
Stir the solution until the starting material is fully dissolved.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add the alkyl halide (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality: The use of acetonitrile, a polar aprotic solvent, is crucial for this transformation. It effectively dissolves the starting material and the alkyl halide while not strongly solvating the nucleophilic nitrogen, thereby promoting a faster reaction rate. The base is necessary to neutralize the acid formed during the reaction.
Protocol 2: Oxidation of the Thioether
Objective: To oxidize the sulfur atom to a sulfoxide or sulfone.
Materials:
-
2-thia-8-azaspiro[4.5]decane
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidant
-
Dichloromethane (DCM)
-
Sodium bicarbonate (aqueous solution)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-thia-8-azaspiro[4.5]decane (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) in DCM to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: Dichloromethane is an excellent solvent for this oxidation as it is relatively inert to m-CPBA and provides good solubility for the starting material. The low temperature helps to control the exothermicity of the reaction and can improve selectivity for the sulfoxide over the sulfone if desired.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Rate | Insufficient solvent polarity; poor solubility of reactants. | Screen a more polar solvent. For SN2 reactions, switch from a protic to a polar aprotic solvent. Increase the reaction temperature. |
| Formation of Byproducts | Solvent participating in the reaction; incorrect solvent polarity favoring side reactions. | Choose a more inert solvent. Evaluate a range of solvents with varying polarities to find one that disfavors the side reaction. |
| Difficult Product Isolation | High boiling point of the solvent; product is highly soluble in the reaction solvent. | Select a solvent with a lower boiling point for easier removal. Consider an anti-solvent precipitation or crystallization for product isolation. |
| Poor Reproducibility | Presence of water or other impurities in the solvent. | Use anhydrous solvents, especially for moisture-sensitive reactions. Ensure consistent solvent quality between batches. |
Conclusion
The selection of an appropriate solvent is a critical, multifaceted decision in the synthesis and derivatization of 2-thia-8-azaspiro[4.5]decane. A thorough understanding of the interplay between solvent properties and reaction mechanisms is essential for achieving desired outcomes. By systematically evaluating solvent polarity, proticity, and other physical properties, researchers can optimize reaction conditions to enhance yields, improve purity, and ensure the scalability of their synthetic routes. The protocols and guidelines presented herein serve as a foundational resource for chemists working with this versatile spirocyclic scaffold.
References
-
Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89 - ResearchGate. Available at: [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available at: [Link]
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Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening - PubMed. Available at: [Link]
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Solvent Selection - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. Available at: [Link]
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Ch 8 : Solvent Effects - University of Calgary. Available at: [Link]
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Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
-
green solvent selection guides. Available at: [Link]
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How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1‑Azaspiro[4.5]decanes on Drug-Resistant Leukemias - figshare. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab - IRIS. Available at: [Link]
-
. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate. Available at: [Link]
-
2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem. Available at: [Link]
-
8-azaspiro[1][4] decane-7, the preparation method of 9-dione compounds - Google Patents. Available at:
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. Available at: [Link]
-
8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem - NIH. Available at: [Link]
-
Solvents and solubilities - MicroChemicals. Available at: [Link]
-
Properties of Solvents Used in Organic Chemistry. Available at: [Link]
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- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Storage and Handling of Hygroscopic Spiro Hydrochloride Salts
For: Researchers, scientists, and drug development professionals
Abstract
Spirocyclic compounds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. When formulated as hydrochloride salts to improve solubility and bioavailability, these molecules can exhibit significant hygroscopicity—a tendency to attract and absorb atmospheric moisture. This application note provides a comprehensive guide to understanding, characterizing, and mitigating the challenges associated with the storage and handling of hygroscopic spiro hydrochloride salts. We will delve into the underlying scientific principles of moisture sorption, present detailed protocols for hygroscopicity assessment and moisture content determination, and offer evidence-based strategies for ensuring the long-term stability and integrity of these valuable active pharmaceutical ingredients (APIs).
The Challenge of Hygroscopicity in Spiro Hydrochloride Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For pharmaceutical solids, this is a critical attribute that can profoundly impact stability, processing, and performance.[2] The hydrochloride salt form, while beneficial for solubility, is a common culprit in introducing hygroscopic tendencies.[3]
Mechanism of Moisture Sorption
Hygroscopic salts attract atmospheric water vapor because the formation of their hydrated state is thermodynamically favorable, releasing energy in the process.[1] This interaction can manifest in several ways:
-
Adsorption: Water molecules adhere to the surface of the solid. This is a reversible process.[4]
-
Absorption: Water molecules penetrate the bulk structure of the solid, which can be more detrimental.[4]
-
Deliquescence: A more extreme form of hygroscopicity where the solid absorbs enough water to dissolve and form a liquid solution.[3][5] This occurs at a specific critical relative humidity (RH) for a given substance.[3]
The absorbed water is not inert; it acts as a plasticizer, increasing molecular mobility and accelerating degradation pathways.[6]
Consequences of Uncontrolled Moisture Exposure
Failure to control the storage environment of hygroscopic spiro hydrochloride salts can lead to a cascade of undesirable physical and chemical changes:
-
Physical Instability:
-
Caking and Clumping: Moisture can cause powder particles to agglomerate, affecting flowability and making accurate weighing difficult.[2]
-
Phase Transitions: Amorphous materials, when exposed to moisture, can crystallize, potentially altering solubility and bioavailability.[7][8] Conversely, stable crystalline forms might transition to less stable hydrates.
-
Altered Dissolution Rates: Changes in the physical form of the API can impact its dissolution profile, a critical quality attribute.[9]
-
-
Chemical Instability:
-
Hydrolysis: The presence of water can facilitate the cleavage of labile functional groups within the spiro structure, leading to the formation of degradation products and a loss of potency.[10][11]
-
Accelerated Degradation: Water can act as a medium for other reactions, compromising the overall purity of the API.[12]
-
The following diagram illustrates the degradation cascade initiated by moisture uptake.
Caption: Moisture-induced degradation pathway for hygroscopic APIs.
Characterization Protocols
Thorough characterization is the cornerstone of developing an effective storage strategy. It is critical to quantify the hygroscopic nature of a spiro hydrochloride salt to implement appropriate controls.[13][14]
Protocol 1: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[4] This provides critical information on moisture sorption and desorption behavior.[15]
Objective: To classify the hygroscopicity of the spiro hydrochloride salt based on its moisture uptake at a defined high-humidity condition.
Methodology:
-
Sample Preparation: Place 5-10 mg of the spiro hydrochloride salt powder into a DVS sample pan.
-
Drying Step: Equilibrate the sample at 0% RH and 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry mass baseline.
-
Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the RH in the same incremental steps back down to 0% RH, again allowing for equilibration at each stage.
-
Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. The hysteresis between the sorption and desorption curves can indicate the nature of the water interaction.[4]
-
Classification: Use the percentage water uptake at a specific RH (e.g., 80% RH) from the first sorption cycle to classify the material.[16]
Hygroscopicity Classification Table
| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | 0.2% to < 2% |
| Moderately hygroscopic | 2% to < 15% |
| Very hygroscopic | ≥ 15% |
| Source: Adapted from pharmaceutical development and technology guidelines.[16] |
The DVS workflow is visualized below.
Caption: Standard workflow for Dynamic Vapor Sorption (DVS) analysis.
Protocol 2: Accurate Moisture Content Determination by Karl Fischer Titration
While DVS characterizes the propensity to absorb water, Karl Fischer (KF) titration is the gold standard for accurately quantifying the amount of water present in a sample at a given time.[17][18] It is a highly specific method that distinguishes water from other volatile components.[19][20]
Objective: To determine the precise water content (% w/w) of the spiro hydrochloride salt.
Methodology (Coulometric Method for low moisture content):
-
Instrument Preparation: Ensure the KF titrator's vessel and reagents are dry and the instrument is standardized. The coulometric method is ideal for samples with very low water content (e.g., <1%).[19]
-
Sample Handling: Perform all weighing and sample transfers in a controlled low-humidity environment (e.g., a glove box or desiccator) to prevent moisture uptake from the ambient air.[17]
-
Sample Introduction: Accurately weigh a suitable amount of the spiro hydrochloride salt and introduce it directly into the KF titration cell. The sample must dissolve in the KF reagent.
-
Titration: The instrument electrolytically generates iodine, which reacts with the water in the sample. The endpoint is reached when all the water has been consumed.[21]
-
Calculation: The total charge required to generate the iodine is proportional to the amount of water, which the instrument's software uses to calculate the moisture content.[17]
Recommended Storage and Handling Protocols
Based on the characterization data, a multi-faceted strategy encompassing environmental control, appropriate packaging, and careful handling is required.
Environmental Control
-
Long-Term Storage: For moderately to very hygroscopic materials, storage in a controlled low-humidity environment is essential. Dry cabinets capable of maintaining RH levels well below ambient conditions are highly recommended.[10] General guidance suggests maintaining RH below 60%, with an ideal range of 30-40% for many hygroscopic APIs.[11]
-
Processing and Handling: All weighing, dispensing, and processing steps should be performed in an environment with controlled humidity.[22] This minimizes moisture uptake during routine laboratory work.[11]
Recommended Storage Conditions Based on Hygroscopicity
| Hygroscopicity Class | Recommended Storage Relative Humidity (RH) | Rationale |
| Non-hygroscopic | < 60% | Standard laboratory conditions are generally acceptable. |
| Slightly hygroscopic | < 50% | Prevents gradual moisture uptake over time. |
| Moderately hygroscopic | < 40% | Significantly reduces the rate of moisture absorption and associated physical changes. |
| Very hygroscopic | As low as achievable (e.g., < 20% or in desiccator) | Essential to prevent rapid deliquescence, caking, and chemical degradation. |
Packaging Solutions
The primary packaging is the first line of defense against moisture ingress.[23]
-
Container Selection:
-
Sealing and Liners: A tight seal is critical.[23] Induction-sealed liners provide a hermetic seal that offers superior protection against moisture.
-
Use of Desiccants: For highly sensitive materials, including a desiccant inside the packaging actively removes residual moisture from the headspace.[9][10]
Handling Best Practices
-
Minimize Exposure: Only open containers of hygroscopic salts in a controlled, low-humidity environment.
-
Work Quickly: Weigh and transfer the material as efficiently as possible to reduce the time it is exposed to the atmosphere.[11]
-
Reseal Promptly: Immediately and tightly reseal the container after removing the required amount of material.[11]
-
Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dry before use.
-
Monitor Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and storage recommendations provided by the manufacturer.[25]
Conclusion
The hygroscopic nature of spiro hydrochloride salts presents a significant but manageable challenge in pharmaceutical development. By understanding the mechanisms of moisture sorption and its consequences, researchers can implement a robust, data-driven control strategy. This involves precise characterization using techniques like DVS and Karl Fischer titration, followed by the strict implementation of controlled environmental storage, high-barrier packaging, and diligent handling protocols. Adherence to these guidelines will ensure the chemical purity, physical stability, and overall quality of these promising therapeutic agents throughout their lifecycle.
References
- How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Vertex AI Search.
- What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Vertex AI Search.
- Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. (2024, February 2). MDPI.
- Karl Fischer Titration: The Gold Standard For W
- Protecting Pharmaceuticals
- Hygroscopic Salt Behaviour. Sussex Damp Experts.
- Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments.
- Pharmaceutical Packaging: Keep Sensitive Drugs Safe from Moisture and Oxygen. (2019, December 28). Sorbent Systems.
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
- Implications of Deliquescence in Food and Pharmaceutical Products. Purdue University.
- Influence of humidity on the phase behavior of API/polymer formulations. (2025, August 6).
- Humidity controlled storage in pharmaceutical applic
- Karl Fischer Moisture Analysis. Pacific BioLabs.
- Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). Surface Measurement Systems.
- Karl Fischer Method of Moisture Detection. CSC Scientific.
- DVS Systems | Dynamic Vapor Sorption. ProUmid.
- Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
- No chance for moisture and odors in pharmaceutical packaging. (2018, April). Sanner Group.
- What are Hygroscopic Salts? (2025, July 2). KD Pumps.
- Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (2017). PubMed.
- Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Multisorb.
- Wh
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta Nutra.
- Dynamic Vapor Sorption. SK pharmteco.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
- Influence of humidity on the phase behavior of API/polymer formulations - Abstract. (2015, June 30). Pharma Excipients.
- Deliquescence of pharmaceutical systems.
- Moisture Content by Karl Fischer Titr
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps.
- Deliquescence of pharmaceutical systems. PubMed.
- Effect of moisture on solid state stability. (2023, September 1).
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC - NIH.
- Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture. PMC.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Moisture Sorption Analysis of Pharmaceuticals. TA Instruments.
- ICH Guidelines for Stability Testing of Drug Substance and Drug Product. SlideShare.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- The MSDS HyperGlossary: Hygroscopic.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- Arecoline. Wikipedia.
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.
- Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. (2025, March 21). Technobis.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
- Dosage forms for hygroscopic active ingredients.
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- 12. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
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- 22. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
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- 24. sanner-group.com [sanner-group.com]
- 25. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
Troubleshooting & Optimization
improving solubility of 2-thia-8-azaspiro[4.5]decane hydrochloride
The following guide serves as a specialized Technical Support Center for researchers working with 2-thia-8-azaspiro[4.5]decane hydrochloride .
This content is structured to address the unique physicochemical challenges of spirocyclic thio-amines, utilizing structure-property relationship (SPR) logic where specific empirical data is proprietary or sparse.
Ticket ID: SOL-SP-2T8A Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Physicochemical Profile & Solubility Logic
Before attempting solubilization, it is critical to understand why this molecule behaves the way it does.[1][2] This is not a simple amine; it is a spirocyclic system containing a thioether.[1][2]
| Property | Value / Characteristic | Implication for Solubility |
| Structure | Spiro-piperidine fused with tetrahydrothiophene | Rigid Geometry: The spiro center locks the rings perpendicular to each other.[1][2] This reduces entropic freedom, often leading to high lattice energy (harder to dissolve crystals).[1][2] |
| Salt Form | Hydrochloride (HCl) | Ionic Character: Highly soluble in water/methanol.[1][2] Poorly soluble in non-polar organics (Hexane, Toluene) and aprotic polar solvents (THF, Acetone) without additives.[1][2] |
| pKa (Calc.) | ~10.5 - 11.0 (Secondary Amine) | pH Sensitivity: At physiological pH (7.4), it remains >99.9% protonated (charged).[1][2] Solubility drops drastically above pH 10.[1][2] |
| Thioether (S) | Position 2 (5-membered ring) | Lipophilicity & Oxidation: The sulfur atom increases lipophilicity compared to oxygen analogs.[1][2] Warning: It is prone to oxidation to sulfoxide/sulfone, which increases polarity and can cause "oiling out" of impure mixtures.[2] |
Troubleshooting Guide: Common Solubility Scenarios
Scenario A: "The compound precipitates when I add it to my biological buffer (PBS/Media)."
Diagnosis: The Common Ion Effect or pH Shock.[1][2]
-
The Cause: If your buffer contains high chloride concentrations (like PBS) or if the compound is dissolved in DMSO and "crashes out" upon dilution, the lattice energy of the salt is overcoming the solvation energy.[1][2]
-
The Fix:
-
Pre-dissolve in DMSO: Prepare a 10-100 mM stock in pure DMSO.
-
Step-wise Dilution: Do not add DMSO stock directly to cold buffer. Add the buffer to the DMSO stock slowly with vortexing, or use an intermediate dilution in water before adding salts.[1][2]
-
Check pH: Ensure the buffer pH is < 8.0. If the pH drifts > 9.0, the free base forms and precipitates.[1][2]
-
Scenario B: "I need to use it in an organic reaction (Amide coupling/SNAr) in DCM or THF, but the salt won't dissolve."
Diagnosis: Wrong Ionic State for Solvent.[1][2]
-
The Cause: HCl salts are ionic lattices.[1][2] Dichloromethane (DCM) and Tetrahydrofuran (THF) are poor solvents for ionic lattices.[1][2]
-
The Fix: You must perform a "Salt Break" (Free-basing) or use a scavenger base in situ.[1][2]
Scenario C: "The solution turned cloudy/yellow upon heating."
Diagnosis: Thioether Oxidation or Thermal Instability.[1][2]
-
The Cause: The sulfur at position 2 is susceptible to oxidation to a sulfoxide (
) or sulfone ( ) by atmospheric oxygen, especially when heated in solution.[1][2] These oxidation products have different solubility profiles and often appear as oils or gums.[1][2] -
The Fix:
Decision Pathways & Workflows
Workflow 1: Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your application.[1][2]
Caption: Decision matrix for selecting the appropriate solvent system based on experimental intent.
Validated Protocols
Protocol 4.1: Salt Breaking (Preparation of Free Base)
Purpose: To convert the HCl salt into the lipophilic free amine for use in DCM, Chloroform, or Toluene.[2]
-
Suspend: Place 1.0 g of 2-thia-8-azaspiro[4.5]decane HCl in a separatory funnel.
-
Partition: Add 20 mL of Dichloromethane (DCM) and 20 mL of 1M NaOH (or Saturated
).-
Note: Do not use 0.1M NaOH; the high pH is needed to fully deprotonate the secondary amine (pKa ~11).[2]
-
-
Agitate: Shake vigorously for 2 minutes. The solid should disappear as the free amine moves into the DCM layer.[2]
-
Extract: Re-extract the aqueous layer with another 10 mL of DCM.[1][2]
-
Dry: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: You now have the free amine oil/solid, soluble in non-polar organics.[1][2]
Protocol 4.2: Cosolvent Screening for High-Concentration Assays
Purpose: Achieving >10 mg/mL solubility for animal dosing or stock solutions.[1][2]
| Solvent System (v/v) | Predicted Solubility | Notes |
| Water (Pure) | High (>50 mg/mL) | Good for storage.[1][2] pH will be acidic (~4-5).[1][2] |
| PBS (pH 7.4) | Moderate (<10 mg/mL) | Common ion effect from NaCl reduces solubility.[1][2] |
| DMSO | High (>100 mg/mL) | Best for stock solutions.[1][2] |
| Ethanol | Moderate | Heating may be required; risk of precipitation on cooling.[1][2] |
| PEG400 / Water (30:70) | High | Excellent vehicle for IP/IV dosing formulations.[1][2] |
Frequently Asked Questions (FAQ)
Q: Can I sonicate this compound to dissolve it? A: Yes, but with caution. Sonication generates heat.[1][2] Because this molecule contains a thioether (sulfur), excessive heat can accelerate oxidation.[1][2] Sonicate in short bursts (30 seconds) and keep the vial on ice if possible.
Q: Why does my NMR in
-
Fix: Add a drop of
(Methanol-d4) to the tube to break the aggregates, or convert to the free base before running NMR in chloroform.
Q: Is the compound hygroscopic? A: Most spirocyclic amine hydrochlorides are moderately hygroscopic.[1][2] If the powder clumps or looks "wet" after being left open, it has absorbed water.[2] This changes the effective molecular weight.[1][2] Store in a desiccator at -20°C.
References
-
Spirocyclic Scaffolds in Drug Design
-
Solubility of Amine Salts (Common Ion Effect)
-
Thioether Oxidation Chemistry
Sources
purification methods for 2-thia-8-azaspiro[4.5]decane free base
The following technical guide addresses the purification, isolation, and handling of 2-thia-8-azaspiro[4.5]decane (free base). This content is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists.
Subject: Purification & Isolation Protocols for 2-Thia-8-azaspiro[4.5]decane (Free Base)
Applicable CAS: 310-97-4 (Generic/Related), 1588960-00-2 (HCl Salt analog)
Chemical Formula:
Executive Summary & Physical Profile
User Question: I am working with 2-thia-8-azaspiro[4.5]decane for the first time. What are its critical physicochemical properties compared to the hydrochloride salt?
Senior Scientist Response: The free base of 2-thia-8-azaspiro[4.5]decane behaves significantly differently from its hydrochloride salt. While the salt is a stable, water-soluble solid, the free base is a lipophilic, air-sensitive oil (or low-melting solid) that requires inert handling.
Key Property Comparison:
| Property | Free Base ( | Hydrochloride Salt ( |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid |
| Solubility | DCM, EtOAc, MeOH, Toluene | Water, Methanol, DMSO |
| Stability | High Risk: Prone to S-oxidation (Sulfoxide formation) | Stable at RT |
| Basicity | Secondary Amine ( | Acidic (in solution) |
| Volatility | Volatile under high vacuum (< 1 mmHg) | Non-volatile |
Isolation from Hydrochloride Salt
User Question: I purchased the hydrochloride salt (HCl). How do I isolate the free base without oxidizing the sulfur atom?
Senior Scientist Response:
This is the most common workflow. The critical failure point here is oxidation during the concentration step . The sulfur atom in the 5-membered ring is electron-rich and susceptible to atmospheric oxidation, leading to the sulfoxide (
Protocol A: Biphasic Neutralization (Recommended)
Reagents:
-
2-Thia-8-azaspiro[4.5]decane HCl salt[1]
-
Dichloromethane (DCM) – Must be HPLC grade
-
1N or 2N NaOH (aq)
-
Argon or Nitrogen balloon
Step-by-Step Workflow:
-
Dissolution: Dissolve the HCl salt in minimal deionized water (approx. 5 mL/g).
-
Inert Layering: Carefully layer an equal volume of DCM over the aqueous phase.
-
Basification: Under vigorous stirring, add NaOH dropwise until the aqueous layer pH reaches >12 .
-
Why? You must suppress the ammonium ion completely to drive the equilibrium to the lipophilic free base.
-
-
Extraction: Separate layers. Extract the aqueous phase 2x more with DCM.
-
Drying (Critical): Dry the combined organic layers over anhydrous
.-
Note: Do not use
if you suspect trace acidity, as it can be slightly Lewis acidic.
-
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
CRITICAL: Release the vacuum using Argon/Nitrogen , not air.
-
Visualization: Salt-to-Base Workflow
Figure 1: Optimized workflow for converting the hydrochloride salt to the free base while minimizing oxidation risks.
Purification of Crude Reaction Mixtures
User Question: My synthesis yielded a dark orange oil. TLC shows a major spot but it streaks. How do I purify this?
Senior Scientist Response: Streaking on TLC (and column) is a hallmark of secondary amines interacting with the acidic silanols on silica gel. Furthermore, the "dark" color often indicates sulfur oxidation or polymerization.
Troubleshooting Guide: Chromatography
| Issue | Cause | Solution |
| Tailing / Streaking | Amine ( | Pre-treat Silica: Slurry silica in eluent containing 1% Triethylamine (TEA) or |
| Yellow/Orange Color | Polysulfides or N-oxides | Wash: Perform a quick filtration through a pad of Celite/Charcoal before the column. |
| New Polar Spot | Sulfoxide formation ( | Mobile Phase: Increase polarity (e.g., 5-10% MeOH in DCM) to elute the sulfoxide, which is much more polar than the sulfide. |
Protocol B: Amine-Buffered Silica Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: DCM : Methanol :
(90 : 9 : 1) OR DCM : MeOH : TEA (95 : 4 : 1). -
Loading: Dissolve the crude oil in minimal DCM (with 1% TEA).
-
Elution:
-
The Free Base (Sulfide) will elute first (
). -
The Sulfoxide impurity will elute significantly later (
).
-
-
Post-Column: Concentrate fractions immediately and store under inert gas.
Distillation (Advanced Purification)
User Question: Can I distill 2-thia-8-azaspiro[4.5]decane?
Senior Scientist Response: Yes, but only under high vacuum. The spiro-framework is relatively rigid and thermally stable, but the sulfur atom limits the thermal ceiling.
-
Boiling Point Estimate: Based on the 8-oxa analog (~110°C at 35 hPa) [1], the 2-thia analog will likely boil between 80–100°C at 0.5 mmHg .
-
Method: Kugelrohr (Bulb-to-Bulb) distillation is preferred over fractional distillation to minimize thermal residence time.
Safety Warning: Do not distill if you suspect the presence of peroxides or if the crude material has been exposed to air for long periods, as sulfoxides can undergo Pummerer-type rearrangements or decomposition at high heat.
Handling & Storage (Preventing Degradation)
User Question: My purified product turned yellow after 2 days in the fridge. What happened?
Senior Scientist Response: You are witnessing the oxidation of the thioether to the sulfoxide. This is accelerated by moisture and slightly acidic conditions (which protonate the amine, making the sulfur more accessible/reactive in some mechanisms).
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Purge headspace with Argon (heavier than air) before sealing.
-
Temperature: Store at -20°C.
-
Stabilizer: If the free base is not being used immediately for biology, convert it back to the Oxalate or Hydrochloride salt for long-term storage. The salt form locks the nitrogen lone pair and generally improves the oxidative stability of the nearby sulfur.
Decision Tree: Purification Strategy
Figure 2: Decision matrix for selecting the appropriate purification method based on the physical state and purity of the crude material.
References
-
PubChem. (2025).[2][3][4] 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Retrieved February 15, 2026, from [Link]
Sources
troubleshooting cyclization yield of 2-thia-8-azaspiro[4.5]decane
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Cyclization of 2-Thia-8-azaspiro[4.5]decane
Executive Summary & Mechanistic Overview
The synthesis of 2-thia-8-azaspiro[4.5]decane presents a classic challenge in heterocyclic spiro-chemistry: the formation of a quaternary carbon center with concomitant ring closure of a sulfur-containing five-membered ring. Unlike its oxygen analog (1-oxa-8-azaspiro[4.5]decane), which benefits from the high nucleophilicity and tight bond angles of oxygen, the "2-thia" variant suffers from the larger atomic radius of sulfur, slower cyclization kinetics, and high susceptibility to oxidative side reactions.
The critical step is almost invariably the intramolecular thio-alkylation (nucleophilic substitution) to form the tetrahydrothiophene ring. The two primary failure modes are intermolecular oligomerization (due to lack of high-dilution control) and
This guide addresses the "Yield Cliff" often seen during the scale-up of the ring-closing step.
Diagnostic Matrix: Why is your yield low?
Before altering your protocol, match your observation to the likely root cause using the table below.
| Observation | Likely Root Cause | Mechanistic Insight |
| Crude NMR shows broad peaks / Gum | Oligomerization | Intermolecular reaction rates ( |
| Recovery of Starting Material (SM) | Nucleophile Stalling | The thiolate anion is either not forming (base too weak) or is ion-paired too tightly (solvent polarity issue). |
| Olefinic signals in NMR (5.5-6.5 ppm) | The base acted as a Bronsted base rather than a deprotonating agent for the thiol, causing E2 elimination on the alkyl halide arm. | |
| Mass Spec shows M+M dimer (Disulfide) | Oxidative Coupling | Incomplete degassing. Thiolates rapidly dimerize to disulfides in the presence of trace |
| Product decomposes on Silica | Acid Sensitivity | The sulfide moiety can be oxidized or the amine deprotected if the silica is too acidic. |
Technical Deep Dive & Troubleshooting (Q&A)
Topic A: The Precursor Strategy
Q: I am designing the precursor for the 2-thia cyclization. Which leaving group strategy is most robust?
A: The most reliable route to the 2-thia-8-azaspiro[4.5]decane core involves a 4,4-disubstituted piperidine precursor. Specifically, you likely have a structure resembling N-Boc-4-(mercaptomethyl)-4-(2-bromoethyl)piperidine (or the reverse chain lengths).
-
Recommendation: Use Mesylate (OMs) or Tosylate (OTs) over Bromide/Iodide for the electrophilic arm.
-
Why? While Iodides are faster, they are also more prone to reductive dehalogenation or radical side reactions. Sulfonates provide a "harder" electrophile that matches well with the "soft" thiolate nucleophile in polar aprotic solvents, minimizing E2 elimination.
Topic B: Cyclization Conditions (The "High Dilution" Rule)
Q: My reaction stalls at 40% conversion, but pushing the heat leads to polymerization. How do I fix this?
A: This is a kinetic competition issue. The formation of the 5-membered ring at a quaternary center is sterically demanding (the Thorpe-Ingold effect is less pronounced here due to the flexibility of the ethyl/methyl arms compared to rigid cyclic precursors).
Protocol Adjustment:
-
Pseudo-High Dilution: Do not dump your substrate into the base. Instead, slowly add the substrate (in THF or DMF) to a refluxing suspension of the base over 4-8 hours via a syringe pump.
-
Target Concentration: The instantaneous concentration of the uncyclized thiolate must remain
. -
Cesium Effect: Switch from
or to in DMF or MeCN. The large Cesium cation ("Cesium Effect") destabilizes the thiolate ion pair, making the sulfur more nucleophilic while simultaneously coordinating the leaving group to assist cyclization [1].
Topic C: Sulfur Management
Q: I see a significant amount of disulfide dimer (R-S-S-R). Is my thiol bad?
A: Thiolates are extremely sensitive to oxidation.
-
The Fix: You must rigorously degas your solvents (sparge with Argon for 30 mins, not just sonicate).
-
Additive: Add 10-20 mol% TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. TCEP is compatible with alkylation conditions and will continuously reduce any disulfide formed back to the active monomeric thiol, giving it a second chance to cyclize.
Visualizing the Failure Modes
The following diagram maps the kinetic pathways. Your goal is to maximize the green path while suppressing the red/orange paths.
Figure 1: Kinetic competition in spiro-cyclization. Note that TCEP can recover the disulfide dead-end.
Validated Experimental Protocol
Method: Cesium-Promoted High-Dilution Cyclization Scope: Synthesis of 2-thia-8-azaspiro[4.5]decane from N-Boc-4-(2-mesyloxyethyl)-4-(mercaptomethyl)piperidine.
-
Preparation of Base Suspension:
-
In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, suspend
(3.0 equiv) in anhydrous DMF (0.1 M relative to base) . -
Crucial: Sparge with Argon for 20 minutes. Heat to 60°C .
-
-
Substrate Addition (The Control Step):
-
Dissolve the thiol-mesylate precursor (1.0 equiv) in anhydrous DMF.
-
Add TCEP-HCl (0.1 equiv) to this solution to scavenge disulfides.
-
Load into a syringe pump.
-
Add to the base suspension dropwise over 4 to 6 hours .
-
-
Workup & Isolation:
-
After addition, stir for 2 hours at 60°C.
-
Cool to RT. Filter off cesium salts (Celite pad).
-
Dilute with EtOAc, wash 3x with
(5% aq) to remove DMF. -
Purification: Flash chromatography. Note: Sulfides can streak. Add 1% Triethylamine to your eluent to deactivate silica acidity.
-
Yield Expectations:
-
Standard Batch Mode: 30-45%
-
High Dilution Mode (Protocol above): 75-85%
References
-
The Cesium Effect in Macrocyclization
- Title: Cesium salts in organic synthesis.
- Source:Tetrahedron, 2004.
- Relevance: Explains the "templ
-
(DOI Resolution)
-
Spiro-Piperidine Synthesis Strategies
-
Thiol-Ene and Thiol-Alkylation Kinetics
- Title: Thiol-Mediated Radical Cycliz
- Source:Chemical Reviews, 2016.
- Relevance: Provides kinetic data comparing radical vs.
-
Disulfide Management
- Title: Tris(2-carboxyethyl)phosphine (TCEP) as a Reagent for the Reduction of Disulfides.
- Source:Journal of Organic Chemistry, 1991.
- Relevance: Establishes TCEP as the gold standard for maintaining thiols in monomeric states during cycliz
Sources
preventing oxidation of sulfur in 2-thia-8-azaspiro[4.5]decane
Technical Support Center: 2-thia-8-azaspiro[4.5]decane
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Sulfur Oxidation
Welcome to the technical support center for 2-thia-8-azaspiro[4.5]decane. This guide is designed to provide you with in-depth technical assistance to prevent the unwanted oxidation of the thioether moiety within this valuable spirocyclic scaffold. As professionals in drug development and chemical research, ensuring the stability and purity of your compounds is paramount. This resource offers troubleshooting advice, preventative protocols, and a foundational understanding of the underlying chemistry to help you maintain the integrity of your materials.
Section 1: Foundational Understanding
The Challenge: A Susceptible Sulfur Center
The sulfur atom in 2-thia-8-azaspiro[4.5]decane, a thioether, is nucleophilic and possesses lone pairs of electrons that are susceptible to attack by various oxidants. This reactivity can lead to the formation of two primary, often undesired, byproducts: the corresponding sulfoxide (M+16) and, under more stringent oxidative conditions, the sulfone (M+32). The conversion of the thioether to these more polar, oxidized forms can alter the compound's physicochemical properties, biological activity, and create impurities that complicate downstream applications and regulatory filings.
Mechanism of Oxidation
Thioether oxidation is a common degradation pathway.[1] The reaction is typically initiated by reactive oxygen species (ROS) such as hydrogen peroxide, ozone, or even atmospheric oxygen, particularly in the presence of light, metal ions, or radical initiators.[2][3][4] The sulfur atom acts as a nucleophile, attacking an oxygen atom from the oxidant.[5] This process first yields a sulfoxide. If a sufficiently strong oxidant is present or reaction conditions are forcing, the sulfoxide can undergo a second oxidation step to form the sulfone.[3][6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks at M+16 and/or M+32 observed in LC-MS analysis post-reaction or purification. | 1. Atmospheric Oxygen: The compound was exposed to air during the reaction, workup, or purification.[4] 2. Peroxides in Solvents: Solvents (especially ethers like THF or dioxane) may contain peroxide impurities that are potent oxidants.[1] 3. Oxidizing Reagents: A reagent used in the synthetic step, while intended for another functional group, may have sufficient potential to oxidize the thioether. | 1. Inert Atmosphere: Rerun the reaction under a strict inert atmosphere (Nitrogen or Argon). Use deoxygenated solvents for both the reaction and the workup. (See Protocol 2 below). 2. Purify Solvents: Test solvents for peroxides before use. If positive, purify them using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column). 3. Reagent Selection: Re-evaluate the reagents used. If a milder alternative is not possible, consider protecting the thioether, or add it at a later synthetic stage. |
| Compound degrades upon storage (solid or in solution), showing increased levels of sulfoxide over time. | 1. Improper Storage Conditions: Exposure to light, air, and/or elevated temperatures can accelerate oxidation. Photooxidation can be a significant degradation pathway for thioethers.[4] 2. Trace Impurities: Residual metal catalysts or acidic/basic impurities from the synthesis can catalyze oxidation. | 1. Optimize Storage: Store the compound under an inert atmosphere (e.g., in a vial backfilled with argon), protected from light (amber vial or wrapped in foil), and at a reduced temperature (-20°C is recommended for long-term storage). 2. Re-purification: Ensure the compound is highly pure before storage. An additional purification step might be necessary to remove catalytic impurities. |
| Product degrades during silica gel column chromatography. | 1. Acidic Silica Surface: The slightly acidic nature of standard silica gel can catalyze oxidation, especially if the mobile phase contains dissolved oxygen. 2. Prolonged Exposure: Long residence times on the column increase the opportunity for air exposure and degradation. | 1. Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine in the eluent) or opt for a less reactive stationary phase like neutral or basic alumina.[7] 2. Use Deoxygenated Solvents: Prepare the mobile phase using solvents that have been sparged with nitrogen or argon. 3. Flash Chromatography: Employ flash chromatography to minimize the purification time. |
Section 3: Frequently Asked Questions (FAQs)
Q1: At what pH is 2-thia-8-azaspiro[4.5]decane most stable? A: While specific data for this exact molecule is not readily available, thioethers are generally more stable under neutral or slightly basic conditions. Acidic conditions can sometimes promote oxidation. It is crucial to avoid strong oxidizing agents regardless of the pH.
Q2: Can I use antioxidants to prevent oxidation in solution? A: Yes, incorporating an antioxidant can be an effective strategy, especially for solutions intended for storage or screening.[8] Common choices include butylated hydroxytoluene (BHT) or N-acetylcysteine at low concentrations (e.g., 0.01-0.1%).[9] However, you must first verify that the chosen antioxidant does not interfere with your downstream application.
Q3: How can I reliably detect low levels of sulfoxide or sulfone impurities? A: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most sensitive and definitive method.[10] You should look for the characteristic mass shifts of +16 Da (sulfoxide) and +32 Da (sulfone) relative to the parent compound. Thin-Layer Chromatography (TLC) can also be used as a quick check, as the oxidized products are typically more polar and will have lower Rf values.[11]
Q4: Is oxidation reversible? A: While sulfoxides can be reduced back to thioethers using specific reducing agents (e.g., phosphorus-based reagents or certain titanium and samarium reagents), these conditions may not be compatible with other functional groups in your molecule. Preventing oxidation is a far more effective and economical strategy than attempting to reverse it.
Section 4: Protocols & Best Practices
Protocol 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| State | Solid | Storing the compound as a dry solid minimizes mobility and reaction rates compared to solutions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, a primary oxidant. |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of chemical degradation. |
| Light | Protected (Amber Vial/Foil) | Prevents photooxidation, which can generate radical species that accelerate degradation.[4] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Ensures an airtight seal and prevents interaction with container materials. |
Protocol 2: Handling the Compound Under an Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction to prevent air exposure.[12][13][14][15][16]
Equipment:
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler
-
Oven-dried glassware
-
Dry, deoxygenated solvents
-
Syringes and needles (oven-dried)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[14][15]
-
System Assembly: Assemble the reaction flask and condenser (if needed) while hot and immediately place it under a positive pressure of inert gas.
-
Purging: Cycle the flask between vacuum and the inert gas supply three times to remove residual air.
-
Solvent Addition: Add deoxygenated solvent to the flask via a cannula or a dry syringe. To deoxygenate the solvent, bubble inert gas through it for 15-30 minutes prior to use.
-
Reagent Addition:
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
Workup: Quench and perform the workup using deoxygenated solvents where possible. Minimize the time the compound is exposed to air.
Section 5: Visualization Hub
Diagram 1: Oxidation Pathway This diagram illustrates the sequential oxidation of the thioether in 2-thia-8-azaspiro[4.5]decane to its corresponding sulfoxide and sulfone derivatives.
Caption: Oxidation pathway of the spirocyclic thioether.
Diagram 2: Inert Atmosphere Workflow This workflow outlines the key steps for handling air-sensitive compounds like 2-thia-8-azaspiro[4.5]decane to prevent oxidation.
Caption: Workflow for handling under inert atmosphere.
Section 6: References
-
Schoeneich, C., Aced, A., & Asmus, K. D. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Available at: [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Available at: [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000, March 14). Royal Society of Chemistry. Available at: [Link]
-
Yin, J., et al. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]
-
Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. (2026, February 4). ACS Publications. Available at: [Link]
-
Pezdirc, K., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Available at: [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Liu, H., et al. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. Available at: [Link]
-
Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. (2014, September 7). PubMed. Available at: [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
T. H. T. Ogun, et al. (2014, November 25). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. PMC. Available at: [Link]
-
Sulfur compounds as antioxidants: Beneficial effects on health. (n.d.). ResearchGate. Available at: [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography. Available at: [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? (2024, November 23). ResearchGate. Available at: [Link]
-
Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. research.unl.edu [research.unl.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Technical Support Center: Crystallization of 2-Thia-8-azaspiro[4.5]decane Hydrochloride
Executive Summary & Molecule Profile
Subject: 2-Thia-8-azaspiro[4.5]decane hydrochloride CAS Context: Spirocyclic scaffold containing a tetrahydrothiophene ring fused to a piperidine ring. Critical Attributes:
-
Spiro-Rigidity: The spiro center provides structural rigidity, often leading to high lattice energy but challenging nucleation kinetics.
-
Sulfur Sensitivity: The sulfide (thioether) moiety is susceptible to oxidation (sulfoxide/sulfone formation), particularly in solution.
-
Hygroscopicity: Like many piperidine-based HCl salts, this compound is prone to moisture uptake, leading to deliquescence or "oiling out."
This guide provides a First-Principles approach to crystallizing this specific salt, focusing on avoiding Liquid-Liquid Phase Separation (LLPS) and ensuring chemical stability.
Phase 1: Pre-Crystallization Assessment
Before attempting bulk crystallization, you must define the solubility profile and stability window.
Stability Protocol (Sulfur Protection)
The sulfur atom in the 2-thia ring is electron-rich. Dissolved oxygen in polar solvents can lead to S-oxidation.
-
Requirement: All solvents must be degassed (sparged with
or Ar for 15 mins) prior to use. -
Temperature Limit: Avoid boiling solvents >60°C for extended periods to prevent HCl dissociation or thermal oxidation.
Solvent Selection Matrix
Goal: Identify a "Good Solvent" (dissolves salt at RT or mild heat) and an "Anti-Solvent" (induces precipitation).
| Solvent Class | Examples | Solubility Prediction | Role | Risk Factor |
| Protic Polar | Methanol, Ethanol | High | Primary Solvent | Solvolysis (low risk), High solubility may reduce yield. |
| Aprotic Polar | DMSO, DMF | Very High | AVOID | Hard to remove; high boiling point. |
| Esters | Ethyl Acetate, IPM | Low/Moderate | Anti-Solvent | Good for inducing crystallization. |
| Ethers | MTBE, Diethyl Ether | Very Low | Anti-Solvent | Recommended. MTBE is preferred (higher BP than |
| Chlorinated | DCM, Chloroform | Moderate | Variable | Good for initial dissolution, but toxic. |
Phase 2: Experimental Protocols
Protocol A: Vapor Diffusion (Small Scale / Screening)
Best for: Obtaining X-ray quality single crystals or initial polymorph screening (10–50 mg scale).
-
Dissolve: Place 20 mg of the HCl salt in a small vial (inner vial). Add minimum Methanol (approx. 0.2–0.5 mL) to fully dissolve.
-
Setup: Place the open inner vial inside a larger jar (outer chamber).
-
Charge: Add 2–3 mL of MTBE or Ethyl Acetate to the outer chamber (do not let it overflow into the inner vial).
-
Seal: Cap the outer jar tightly.
-
Wait: Allow to stand undisturbed at room temperature for 2–5 days. The anti-solvent vapor will slowly diffuse into the methanol, gently increasing supersaturation.
Protocol B: Anti-Solvent Addition (Preparative Scale)
Best for: Bulk purification (>1 g).
-
Dissolution:
-
Place crude solid in a flask equipped with a magnetic stir bar.
-
Add Ethanol (absolute) dropwise while warming to 40–50°C.
-
Stop adding solvent the moment the solid dissolves.
-
Filtration: If the solution is hazy, filter hot through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
-
Nucleation Point:
-
Maintain stirring at 40°C.
-
Slowly add MTBE (or Ethyl Acetate) dropwise.
-
Endpoint: Stop when a faint, persistent turbidity (cloudiness) appears. This is the metastable limit.
-
-
Crystallization:
-
Add a few drops of Ethanol to clear the turbidity (return to metastable zone).
-
Seeding (Critical): Add a tiny amount (<1 mg) of pure seed crystal if available.
-
Cool the mixture slowly to Room Temperature (approx. 10°C/hour).
-
Once at RT, cool further in an ice bath (0–4°C) for 2 hours.
-
-
Harvest:
-
Filter rapidly under vacuum (sintered glass funnel).
-
Wash with cold MTBE.
-
Dry in a vacuum oven at 40°C with a desiccant trap.
-
Visualization: Process Logic & Troubleshooting
Workflow 1: Solvent System Decision Tree
Caption: Decision logic for selecting the crystallization method based on initial solubility screening.
Workflow 2: Troubleshooting "Oiling Out" (LLPS)
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for amine salts.
Caption: Diagnostic pathway for resolving Liquid-Liquid Phase Separation (Oiling Out).
Technical Support Hub (FAQ)
Category: Impurity & Stability[1]
Q: My crystals are turning yellow after 24 hours. Why?
A: This indicates oxidation of the sulfur atom (thioether
-
Root Cause: Exposure to air while wet with solvent, or traces of peroxides in the ether/MTBE used.
-
Fix:
-
Ensure all ethers (MTBE,
, THF) are peroxide-free (test with strips). -
Perform the crystallization under an Inert Atmosphere (Nitrogen balloon).
-
Dry the final product thoroughly; oxidation is faster in the solution phase than the solid phase.
-
Q: The NMR shows a split in the peaks. Is this a mix of isomers? A: This is likely Rotamers or Hygroscopicity , not necessarily impurities.
-
Explanation: Spiro-piperidines often show restricted rotation or chair-flip dynamics on the NMR timescale.
-
Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is dynamic conformers. If they remain distinct, check for diastereomers (unlikely unless the synthesis created chiral centers elsewhere) or salt disproportionation.
Category: Process Failures
Q: I added the anti-solvent and it turned into a sticky gum (Oiling Out). A: You hit the "Oiling Out Boundary" before the "Nucleation Boundary."
-
Immediate Fix: Re-heat the mixture until the gum dissolves. Add a small amount of the good solvent (e.g., Ethanol).
-
Process Adjustment: Cool much slower. Add a seed crystal before the cloud point. High supersaturation favors oiling; low supersaturation favors crystal growth.
Q: The yield is very low (<30%). A: The HCl salt is likely too soluble in your anti-solvent or the mother liquor volume is too high.
-
Fix: Cool the mother liquor to -20°C overnight. Alternatively, switch to a more non-polar anti-solvent (e.g., Hexane) only if the oiling-out risk is managed.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: An Complete Review. Physical Review Letters. Link (Foundational theory on crystallization mechanisms).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on HCl salt properties and counter-ion selection).
-
Mettler Toledo. (2024). Oiling Out in Crystallization - Prevention Strategies. Link (Industrial standard troubleshooting for LLPS).
-
MDPI. (2016). Synthesis and Crystal Structures of Oxaspirocyclic Compounds. Link (Structural analogues providing lattice packing insights for spiro-decane systems).
Sources
Technical Support Center: Handling Hygroscopic Azaspiro Hydrochloride Salts
Case Reference: AZ-SPIRO-HCL-GUIDE-V2.1 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Immediate Triage
Subject: Azaspiro scaffolds (e.g., azaspiro[4.5]decane, azaspiro[5.5]undecane derivatives) are critical pharmacophores in GPCR ligand design. However, their hydrochloride (HCl) salts frequently exhibit aggressive hygroscopicity and deliquescence (dissolving in their own absorbed moisture).
This behavior stems from the high charge density of the protonated secondary/tertiary spiro-amine and the disruption of crystal lattice energy by the chloride counter-ion. The following guide provides field-proven protocols to manage these materials without compromising experimental integrity.
Troubleshooting & FAQs (User-Centric)
Q1: "I opened the vial and the powder is clumping or looks like a gel. Is the compound degraded?"
Diagnosis: Likely Deliquescence , not necessarily chemical degradation. Technical Insight: Azaspiro HCl salts often have a Critical Relative Humidity (CRH) below 40%. If the lab humidity exceeds this, the solid absorbs water until it dissolves.[1] Action Plan:
-
Do NOT heat blindly. Heating a deliquescent HCl salt can cause hydrolysis (cleavage of the spiro-cycle or amide bonds) due to the presence of hot, concentrated acid (HCl + absorbed water).
-
Check Purity: Run an LC-MS. If the parent mass is intact, the material is salvageable.
-
Recovery: Dissolve the "gel" in anhydrous methanol, filter, and remove solvent in vacuo or via lyophilization. Store immediately under Argon.
Q2: "How do I weigh 5 mg accurately for a binding assay? The balance drifts constantly."
Diagnosis: Moisture uptake during weighing changes the mass in real-time. Protocol: The "Subtractive Weighing" Technique Do not weigh into a boat. Weigh out of a closed vessel.
-
Place the bulk vial in a tared, sealable secondary container (e.g., a larger weigh bottle).
-
Tare the entire assembly.
-
Quickly remove the cap, withdraw an estimated amount, recap immediately.
-
Weigh the assembly again. The loss in weight is your sample mass.
-
Why this works: You capture the mass of the dry solid removed, ignoring the moisture gained by the aliquot on the spatula.
Q3: "My NMR spectrum has a massive water peak (HDO) at 4.79 ppm. Is my sample wet?"
Diagnosis: Yes, but it might also be proton exchange. Solution:
-
Use Aprotic Solvents: Switch from DMSO-
to CD CN or CDCl (if soluble) to separate the water peak from exchangeable protons. -
In-situ Drying: Add activated 3Å molecular sieves directly to the NMR tube 15 minutes before acquisition.
-
Warning: Do not use sieves with basic azaspiro compounds if they are free bases; however, for HCl salts, neutral sieves are safe.
Core Protocols & Methodologies
Protocol A: The "Liquid Dosing" Method (Recommended)
For biological assays, avoid weighing solids entirely.
Rationale: Weighing hygroscopic solids introduces error.[2][3] Volumetric handling of a stock solution is more precise.
| Step | Action | Technical Note |
| 1 | Weigh Entire Vial | Record the gross weight of the sealed vial containing the salt. |
| 2 | Solubilize | Inject a known volume of anhydrous DMSO (e.g., 5.0 mL) directly into the vial through the septum. |
| 3 | Dissolve | Vortex until clear. |
| 4 | Clean & Dry | Remove the septum/cap, wash the empty vial with methanol, dry it completely, and weigh it (Tare). |
| 5 | Calculate | (Gross Weight - Tare Weight) = Exact Mass of Salt. Calculate actual concentration. |
Protocol B: Re-Crystallization for Stability
If the HCl salt is unmanageable, convert it.
Causality: HCl salts are small and charge-dense. Switching to a larger, softer counter-ion increases lattice energy and hydrophobicity.
Salt Switch Workflow:
-
Dissolve Azaspiro-HCl in water.
-
Basify with NaHCO
to precipitate the Free Base. Extract with EtOAc. -
React Free Base with Fumaric Acid (0.5 eq for bis-amine, 1 eq for mono-amine) or L-Tartaric Acid in EtOH.
-
Result: Fumarate salts of azaspiro compounds are typically non-hygroscopic and crystalline.
Visualizations
Figure 1: Handling Lifecycle for Hygroscopic Salts
This workflow ensures minimal moisture exposure from storage to experiment.
Caption: Operational workflow to minimize moisture contact time. Critical control points are identified at Transfer and Weighing stages.
Figure 2: Salt Selection Decision Tree
Logic for determining when to abandon the HCl salt.
Caption: Decision matrix for salt selection. CRH (Critical Relative Humidity) determines if the HCl salt is viable for routine handling.
Quantitative Data: Humidity Thresholds
Table 1: Common Hygroscopicity Classifications for Amine Salts
| Classification | Weight Gain at 80% RH | Handling Requirement | Storage |
| Non-Hygroscopic | < 0.2% | Standard Lab Bench | Ambient Shelf |
| Slightly Hygroscopic | 0.2% - 2.0% | Minimize Exposure | Tightly Capped |
| Hygroscopic | 2.0% - 15.0% | Subtractive Weighing | Desiccator |
| Deliquescent | Liquefies | Liquid Dosing (Protocol A) | Glove Box / Argon |
Note: Most Azaspiro HCl salts fall into the "Hygroscopic" or "Deliquescent" categories due to the spiro-amine's high pKa and lattice characteristics.
References
-
Hygroscopicity in Pharmaceutical Salts : Detailed analysis of deliquescence mechanisms in amine salts. Source: Pharma Excipients
-
Weighing Techniques : Best practices for handling moisture-sensitive powders.[4] Source: University of Wisconsin-Madison EHS
-
Salt Selection Strategy : Comparison of HCl vs. Fumarate/Tartrate for stability. Source: NIH / PubMed Central
-
Solid State Characterization : XRD and DSC analysis of variable hydrates. Source: Rigaku
-
Amine Salt Chemistry : Mechanism of amine hydrochloride formation and stability. Source: Chemistry LibreTexts
Sources
Technical Support Center: Resolving Enantiomers of Substituted 2-Thia-8-azaspiro[4.5]decanes
Welcome to the technical support center for the chiral resolution of substituted 2-thia-8-azaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these complex chiral molecules. The unique structural features of spirocyclic compounds, particularly those containing heteroatoms like sulfur and nitrogen, present specific challenges in separating their enantiomers.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting strategies for the key resolution techniques.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary methods for resolving enantiomers of 2-thia-8-azaspiro[4.5]decanes?
-
Why is chiral HPLC a preferred starting point for analytical scale separation?
-
When should I consider diastereomeric salt resolution, and what are its main challenges?
-
Is enzymatic resolution a viable option for this class of compounds?
-
My spirocyclic amine seems to be causing issues with peak shape in HPLC. What could be the cause?
-
-
Troubleshooting Guides
-
Chiral HPLC: Poor or No Separation
-
Chiral HPLC: Peak Tailing or Broadening
-
Diastereomeric Salt Resolution: No Crystallization or Oiling Out
-
Diastereomeric Salt Resolution: Low Diastereomeric Excess (d.e.)
-
-
Experimental Protocols
-
Protocol 1: Universal Chiral HPLC Screening
-
Protocol 2: Screening for Diastereomeric Salt Formation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of 2-thia-8-azaspiro[4.5]decanes?
The three most common and effective methods for the chiral resolution of substituted 2-thia-8-azaspiro[4.5]decanes are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for both analytical and preparative scale separations of enantiomers.[2][3][4][5] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[6][7][8][] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[6][10][11]
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, to selectively catalyze a reaction with one enantiomer of the racemic mixture.[12][13][14][15] This leaves the unreacted enantiomer in high enantiomeric purity.
Q2: Why is chiral HPLC a preferred starting point for analytical scale separation?
Chiral HPLC is often the first choice for analytical scale separations due to its speed, sensitivity, and the wide variety of available chiral stationary phases (CSPs).[3][4][16] Modern screening strategies allow for rapid evaluation of multiple columns and mobile phases, increasing the likelihood of finding a suitable separation method.[3][17] For spirocyclic compounds, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often a good starting point.[18]
The primary advantage is that it provides a direct measure of the enantiomeric excess (ee) of a sample without the need for derivatization. This is crucial for monitoring the success of other resolution techniques or asymmetric syntheses.[19]
Q3: When should I consider diastereomeric salt resolution, and what are its main challenges?
Diastereomeric salt resolution is particularly well-suited for larger-scale separations (multi-gram to kilogram) where preparative HPLC may become cost-prohibitive.[7] Since 2-thia-8-azaspiro[4.5]decanes contain a basic nitrogen atom, they are excellent candidates for forming salts with chiral acids.
Main Challenges:
-
Finding the right combination: The success of this method depends heavily on finding the right pairing of a chiral resolving agent and a solvent system that will selectively crystallize one diastereomer.[7][10] This often requires extensive screening.
-
Oiling out: The diastereomeric salts may sometimes separate from the solution as an oil rather than a crystalline solid, which prevents effective purification.
-
Low recovery: The yield of the desired enantiomer can be limited, as the theoretical maximum yield for a single crystallization is 50%.
Q4: Is enzymatic resolution a viable option for this class of compounds?
Yes, enzymatic resolution can be a very effective and environmentally friendly method for resolving chiral amines.[12][13][14] Lipases are commonly used to stereoselectively acylate the amine, allowing for separation of the resulting amide from the unreacted amine.
Key Considerations:
-
Enzyme selection: Screening different enzymes is necessary to find one with high enantioselectivity for your specific substrate.
-
Reaction conditions: Optimization of the solvent, acyl donor, and temperature is crucial for achieving high conversion and enantiomeric excess.
-
Product separation: A robust method for separating the product (amide) from the unreacted starting material (amine) is required after the enzymatic reaction.
Q5: My spirocyclic amine seems to be causing issues with peak shape in HPLC. What could be the cause?
Poor peak shape (tailing or broadening) with amine-containing compounds in HPLC is a common issue. For the 2-thia-8-azaspiro[4.5]decane scaffold, this is often due to strong interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based stationary phase.
Potential Solutions:
-
Use of mobile phase additives: Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Column selection: Consider using a column specifically designed for the analysis of basic compounds or one with a different stationary phase chemistry.
-
pH adjustment: For reversed-phase separations, adjusting the pH of the mobile phase can influence the ionization state of the amine and its interaction with the stationary phase.[17]
Troubleshooting Guides
Chiral HPLC: Poor or No Separation
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). | Chiral recognition is highly specific to the interaction between the analyte and the CSP.[3] |
| Incorrect Mobile Phase | For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. For reversed-phase, screen different organic modifiers (e.g., acetonitrile, methanol) and adjust the pH.[17] | The mobile phase composition significantly impacts the interactions that lead to chiral separation. |
| Low Temperature | If possible, try running the separation at a lower temperature. | In some cases, lower temperatures can enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution. |
| Additive Memory Effect | If using additives, ensure the column is thoroughly flushed and dedicated to a specific method.[20] | Residual acidic or basic additives can alter the surface chemistry of the CSP and affect separation.[20] |
Chiral HPLC: Peak Tailing or Broadening
| Potential Cause | Troubleshooting Steps | Rationale |
| Secondary Interactions with Stationary Phase | Add a basic modifier like DEA or TEA (0.1-0.5%) to the mobile phase. | The basic nitrogen of the azaspirodecane can interact strongly with acidic silanol groups on the silica support, causing tailing. The additive competes for these sites. |
| Sample Overload | Inject a smaller amount of the sample. | Exceeding the loading capacity of the column can lead to peak distortion. |
| Extra-Column Dead Volume | Check all fittings and tubing for proper connections and minimize the length of tubing. | Excessive dead volume can cause band broadening. |
| Contaminated Column | Flush the column with a strong solvent. | Contaminants can interfere with the stationary phase and disrupt the peak shape. |
Diastereomeric Salt Resolution: No Crystallization or Oiling Out
| Potential Cause | Troubleshooting Steps | Rationale |
| High Solubility of Diastereomeric Salts | Screen a wider range of solvents, including solvent mixtures.[6] Try lowering the crystallization temperature. | The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.[6] |
| Incorrect Stoichiometry | Vary the stoichiometry of the chiral resolving agent (e.g., 0.5 to 1.0 equivalents). | The ratio of the amine to the chiral acid can influence the crystallization behavior.[10] |
| Supersaturation Issues | Try seeding the solution with a small crystal of the desired diastereomer (if available). Scratch the inside of the flask to create nucleation sites. | These techniques can help to induce crystallization in a supersaturated solution.[10] |
| Impure Starting Material | Ensure the racemic 2-thia-8-azaspiro[4.5]decane is of high purity. | Impurities can inhibit crystallization or lead to the formation of oils. |
Diastereomeric Salt Resolution: Low Diastereomeric Excess (d.e.)
| Potential Cause | Troubleshooting Steps | Rationale |
| Similar Solubilities of Diastereomers | Screen for a different chiral resolving agent or a more selective solvent system. | A larger difference in the solubilities of the diastereomeric salts will result in a higher d.e. of the crystallized product.[6] |
| Co-crystallization | Perform multiple recrystallizations of the diastereomeric salt. | Recrystallization can further enrich the less soluble diastereomer. |
| Equilibration in Solution | Analyze the composition of the mother liquor to understand the partitioning of the diastereomers. | This can provide insight into the efficiency of the crystallization process. |
Experimental Protocols
Protocol 1: Universal Chiral HPLC Screening
This protocol outlines a general approach for screening chiral columns to find an initial separation for a new substituted 2-thia-8-azaspiro[4.5]decane.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Initial Column Screening:
-
Select a set of 3-4 chiral columns with different stationary phases. A good starting point would be:
-
Chiralpak AD-H
-
Chiralpak AS-H
-
Chiralcel OD-H
-
Chiralcel OJ-H
-
-
Use a standard normal phase mobile phase, such as 90:10 Hexane:Isopropanol.
-
-
Run Screening Injections:
-
Equilibrate the first column with the mobile phase for at least 15-20 minutes.
-
Inject 5-10 µL of the stock solution.
-
Run the analysis for 20-30 minutes.
-
Repeat for each column in the screening set.
-
-
Analyze Results:
-
If no separation is observed, modify the mobile phase by changing the alcohol modifier (e.g., to ethanol) or its concentration (e.g., 80:20).
-
If partial separation is seen, optimize the mobile phase composition to improve the resolution.
-
If peak tailing is observed, add 0.1% DEA to the mobile phase.
-
Protocol 2: Screening for Diastereomeric Salt Formation
This protocol provides a small-scale method to efficiently screen different chiral acids and solvents for diastereomeric salt resolution.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the racemic 2-thia-8-azaspiro[4.5]decane in a suitable solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of various chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid) in the same solvent.
-
-
Set up Screening Array:
-
In a 96-well plate or small vials, dispense a known amount of the racemic amine solution.
-
Add 0.5 to 1.0 equivalents of each chiral resolving agent solution to different wells/vials.
-
Add a range of different crystallization solvents (e.g., ethyl acetate, isopropanol, acetonitrile, and mixtures thereof).[6]
-
-
Induce Crystallization:
-
Allow the solvent to evaporate slowly or cool the plate/vials.
-
Visually inspect for the formation of crystalline solids.
-
-
Analyze Hits:
-
For any wells/vials that have formed crystals, isolate the solid by filtration.
-
Dissolve the solid and treat it with a weak base to liberate the free amine.
-
Analyze the enantiomeric excess of the free amine using a previously developed chiral HPLC method.
-
Visualizations
Workflow for Chiral Resolution Strategy
Caption: A decision workflow for selecting and implementing a chiral resolution strategy.
Troubleshooting Chiral HPLC Separations
Caption: A troubleshooting flowchart for common issues in chiral HPLC.
References
- Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate.
-
[21]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. (2018). The Journal of Organic Chemistry. Retrieved from
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. (2023). PubMed.
- Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89. (n.d.). ResearchGate.
- Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. (n.d.). Unbound Medicine.
- Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.).
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
- A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018).
- Chiral resolution. (n.d.). Wikipedia.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (n.d.). CrystEngComm.
- Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. (n.d.). Benchchem.
- Trouble with chiral separations. (2020). Chromatography Today.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC.
- Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. (n.d.). MDPI.
- How Nitrogen gives chirality? Is it possible to separate using chromatography technique?. (2017). ResearchGate.
- Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (1992). PubMed.
- Nitrogen as a Chiral Center. (2013). YouTube.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PMC.
- Enantiomers and Their Resolution. (n.d.). MDPI.
- A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. (2022). ScienceOpen.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
- LC-MS COMPATIBLE REVERSED-PHASE SCREENING STRATEGIES ON DAICEL PROTEIN-BASED COLUMNS: CHIRAL-AGP, CHIRAL-HSA AND CHIRAL-CBH. (n.d.). HPLC.
- 8-Methyl-4-Morpholinoethyl-1-Thia-4-Azaspiro[4.5]decan-3-One. (n.d.).
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. (2024). FULIR.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed.
- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (n.d.).
Sources
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. hplc.eu [hplc.eu]
- 18. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. researchgate.net [researchgate.net]
minimizing side reactions in spirocyclic amine coupling
Welcome to the technical support center for spirocyclic amine coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds with sterically demanding spirocyclic amines. Spirocycles are invaluable scaffolds in modern medicinal chemistry, but their rigid, three-dimensional structures often introduce significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig coupling of a spirocyclic amine is giving a very low yield. What are the most common initial culprits?
Low yield is the most frequent issue, often stemming from a few key areas. Before undertaking extensive re-optimization, verify these common points:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. Many phosphine ligands are air-sensitive. If you are not using a pre-formed, air-stable catalyst, be sure to handle ligands and prepare the active catalyst under an inert atmosphere (Nitrogen or Argon).
-
Base Inefficiency: The base is crucial for deprotonating the amine to form the palladium-amido complex, which precedes the final bond formation.[3][4] Sterically hindered spirocyclic amines can be poor nucleophiles and require a sufficiently strong base to drive the reaction. If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[5]
-
Solvent Quality: Ensure you are using anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other reaction components. Common solvents like toluene, dioxane, and THF should be freshly dried and purged with an inert gas before use.
-
Reaction Temperature: C-N coupling reactions involving sterically hindered substrates often require elevated temperatures (80-120 °C) to overcome the activation energy for key steps like reductive elimination.[6] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. What is causing this side reaction and how can I suppress it?
Hydrodehalogenation (replacement of the halide with a hydrogen) is a classic side reaction in Buchwald-Hartwig aminations, competing directly with your desired C-N bond formation.[6]
Causality: This side reaction often arises from a process called β-hydride elimination. After the palladium-amido complex is formed, an alternative pathway to reductive elimination exists if the amine has a β-hydrogen. The palladium can abstract this hydrogen, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates the hydrodehalogenated arene.[6]
Troubleshooting Steps:
-
Accelerate Reductive Elimination: The key is to make the desired C-N bond formation (reductive elimination) kinetically faster than the β-hydride elimination pathway. Using bulky, electron-rich phosphine ligands (often called "Buchwald ligands") is the most effective strategy.[3] These ligands promote the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much more rapidly.[6]
-
Ligand Selection: If you are using a less bulky ligand like dppf, switching to a more sterically demanding ligand such as XPhos, SPhos, or BrettPhos can dramatically suppress this side reaction.[3][7] The steric bulk favors the productive coupling pathway.[6]
-
Base Choice: While less direct, the choice of base can influence catalyst speciation and reaction rates. Ensure the base is strong enough for efficient amine deprotonation but is not causing degradation of your starting materials or ligand.
Q3: My reaction starts well but then stalls before reaching full conversion. What should I investigate?
Reaction stalling typically points to catalyst deactivation or inhibition.
-
Catalyst Poisoning: Certain functional groups can act as poisons to the palladium catalyst. While the Buchwald-Hartwig reaction is known for its broad functional group tolerance, groups like unprotected thiols or certain nitrogen heterocycles can sometimes coordinate too strongly to the palladium center and inhibit turnover.
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade over time, especially in the presence of residual oxygen or water. This reduces the concentration of the active catalyst.
-
Product Inhibition: In some cases, the spirocyclic amine product itself can act as a ligand for the palladium catalyst. If the product binds strongly, it can competitively inhibit the binding of new starting materials, slowing or stalling the reaction. Switching to a ligand that binds more strongly to palladium throughout the cycle can sometimes mitigate this.
In-Depth Troubleshooting Guide: Overcoming Steric Hindrance
The core challenge with spirocyclic amines is their steric bulk, which impacts nearly every step of the catalytic cycle.[8][9] Steric hindrance can slow oxidative addition, hinder the approach of the amine to the palladium center, and, most critically, raise the energy barrier for the final C-N reductive elimination step.[6][10]
Q4: I have tried standard Buchwald ligands and strong bases, but my coupling with a highly hindered spirocyclic amine is still inefficient. What is the next step?
When standard conditions fail, a systematic, multi-parameter optimization is required. The following workflow provides a logical progression for troubleshooting these challenging couplings.
Caption: The productive C-N coupling cycle versus the competing β-hydride elimination side reaction.
The critical juncture is the Pd(II)-Amido complex. Bulky, electron-donating ligands accelerate the "Reductive Elimination" step, favoring the formation of the desired product. [3][6]Conditions that allow the "β-Hydride Elimination" pathway to compete result in the formation of hydrodehalogenated byproducts. [6]
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed. PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Pearson. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
-
Buchwald-Hartwig Amination - Online Organic Chemistry Tutor. Online Organic Chemistry Tutor. [Link]
-
Coupling Protocol for Primary Amine of a Ligand. Cytiva. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - NIH. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
-
Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. YouTube. [Link]
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[PDF] One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. | Semantic Scholar. Semantic Scholar. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthesizing chiral spiro compounds using asymmetric amination chemistry. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. Office of Scientific and Technical Information. [Link]
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Steric effects - Wikipedia. Wikipedia. [Link]
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Approach to Heterospirocycles for Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]
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Coupling Reagents - AAPPTEC - Peptides. AAPPTEC. [Link]
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The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. ResearchGate. [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information. [Link]
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Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. National Center for Biotechnology Information. [Link]
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Side reactions with HBTU amide coupling? : r/Chempros - Reddit. Reddit. [Link]
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Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. ResearchGate. [Link]
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Journal of the American Chemical Society Ahead of Print - ACS Publications. ACS Publications. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Organic Syntheses. [Link]
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The Synthesis of Sterically Hindered Amides - CHIMIA. CHIMIA. [Link]
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General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
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Validation & Comparative
1H NMR spectrum analysis of 2-thia-8-azaspiro[4.5]decane HCl
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Thia-8-azaspiro[4.5]decane HCl: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic scaffolds is a cornerstone of successful discovery campaigns. Spirocyclic systems, which feature two rings connected by a single common atom, are of particular interest due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target specificity and pharmacokinetic properties.[1][2] The 2-thia-8-azaspiro[4.5]decane core, containing both nitrogen and sulfur heteroatoms, represents a valuable pharmacophore.
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-thia-8-azaspiro[4.5]decane hydrochloride. Moving beyond a simple data report, we will delve into the predictive analysis of the spectrum, explain the rationale behind experimental choices, and objectively compare the utility of ¹H NMR with other common spectroscopic techniques for the characterization of this specific molecule.
The Structure: Predicting the ¹H NMR Landscape
Before acquiring a spectrum, a robust theoretical analysis is crucial for predicting the chemical shifts and coupling patterns. This predictive process is key to an efficient and accurate interpretation of the experimental data. The structure of 2-thia-8-azaspiro[4.5]decane HCl consists of a piperidine ring and a tetrahydrothiophene (thiolane) ring fused at a spirocyclic quaternary carbon. The hydrochloride form ensures the piperidine nitrogen is protonated, existing as an ammonium salt.
Below is the structure with protons labeled for the subsequent analysis. Protons on the same carbon but in different chemical environments (diastereotopic) are distinguished (e.g., H1a/H1b).
Caption: Predicted proton environments in 2-thia-8-azaspiro[4.5]decane HCl.
Predicted Chemical Shifts and Multiplicities
The expected ¹H NMR spectrum will be complex due to the number of methylene groups in similar aliphatic environments. However, the influence of the two different heteroatoms and the protonated nitrogen allows for a reasoned prediction. The analysis assumes a non-chiral solvent like DMSO-d₆, which is ideal for dissolving hydrochloride salts and observing the N-H protons.
| Proton(s) | Ring | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |
| H₉, H₇ | Piperidine | 3.1 – 3.5 | Broad Multiplet | Protons α to the electron-withdrawing ammonium group (N⁺-H₂) are strongly deshielded and shifted significantly downfield. |
| H₁, H₃ | Thiolane | 2.8 – 3.2 | Multiplet | Protons α to the sulfur atom are deshielded relative to a standard alkane due to sulfur's electronegativity.[3][4] |
| H₆, H₁₀ | Piperidine | 1.8 – 2.2 | Multiplet | Protons β to the ammonium group are in a more typical aliphatic region but may be slightly deshielded by proximity to the spirocenter. |
| H₄ | Thiolane | 1.9 – 2.3 | Multiplet | Protons β to the sulfur atom, also in a standard aliphatic region. |
| N⁺H₂ | Piperidine | 8.5 – 9.5 | Very Broad Singlet | Ammonium protons are acidic, exchangeable, and exhibit a characteristic broad signal far downfield, the position of which is highly dependent on concentration and temperature. |
Causality Behind Predictions:
-
Electronegativity and Inductive Effects: The primary determinant of chemical shift is the electron density around the proton. The highly electronegative N⁺ atom withdraws electron density from adjacent protons (H₇, H₉), "deshielding" them from the external magnetic field and shifting their resonance to a higher frequency (downfield). Sulfur is also electronegative, but less so than a protonated amine, resulting in a smaller downfield shift for its adjacent protons (H₁, H₃).
-
Anisotropic Effects: While less dominant here than in aromatic systems, the lone pairs on the sulfur atom can create local magnetic fields that influence nearby protons.
-
Conformational Rigidity: The spirocyclic system locks the two rings in a specific orientation. This rigidity means that protons on the same carbon (geminal protons) or adjacent carbons can be chemically non-equivalent (diastereotopic), as they experience different spatial relationships with other parts of the molecule. This leads to more complex splitting patterns (multiplets) rather than simple triplets or quartets.
Experimental Protocol: A Self-Validating System
The quality of NMR data is entirely dependent on a rigorous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous interpretation.
Objective: To obtain a high-resolution ¹H NMR spectrum and perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-thia-8-azaspiro[4.5]decane HCl.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for amine salts, as it readily dissolves them and slows down the proton exchange of the N⁺H₂ group, allowing it to be observed as a broad peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
-
¹H NMR Acquisition:
-
Spectral Width: 20 ppm (centered around 10 ppm to ensure all signals, including the N⁺H₂ protons, are captured).
-
Pulse Sequence: A standard 90° pulse (zg30).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds. Causality: A longer relaxation delay ensures that all protons, especially those with long relaxation times like quaternary carbons' neighbors, have fully relaxed before the next pulse, leading to accurate signal integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
Confirmatory 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. Cross-peaks will appear between signals of protons on adjacent carbons, which is essential for tracing the connectivity within the thiolane and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is invaluable for confirming which protons belong to which methylene group and for assigning the corresponding ¹³C spectrum.
-
Caption: Experimental workflow for the complete NMR analysis of the target molecule.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, an integrated spectroscopic approach provides the highest level of confidence in structural elucidation. The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Precise proton environment, connectivity (via coupling), stereochemical relationships. | Provides a detailed map of the entire proton skeleton. Sensitive to the conformational rigidity of the spiro-system. | Signal overlap in the aliphatic region (1.8-2.3 ppm) can make unambiguous assignment difficult without 2D NMR. |
| ¹³C NMR | Number of unique carbon environments, chemical nature of carbons (sp³). | Complements ¹H NMR perfectly. Will show exactly 8 signals (8 unique carbons), confirming the structure's symmetry. The spiro-carbon will have a unique chemical shift. | Low sensitivity requires longer acquisition times or higher sample concentration. Provides no direct information on proton connectivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Provides definitive confirmation of the molecular formula (C₈H₁₅NS). Fragmentation can give clues about the stability of the two rings. | Isomerism is a major issue; MS cannot distinguish between different spirocyclic isomers with the same formula. Provides no stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Will clearly show a broad N⁺-H₂ stretch (~2700-3000 cm⁻¹), confirming the ammonium salt. C-H and C-S stretches will also be visible.[5] | Provides very little information about the overall carbon skeleton. Many signals are not specific and are found in a "fingerprint region" that is difficult to interpret from first principles. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles. | The "gold standard." Provides an unambiguous, definitive structure, resolving all questions of connectivity and stereochemistry. | Requires a single, high-quality crystal, which can be difficult and time-consuming to grow. The result is for the solid state, which may differ from the solution-state conformation observed by NMR. |
This comparison shows that while ¹H NMR, especially when combined with 2D techniques, provides the most detailed information about the solution-state structure, it is best used as part of a suite of analytical methods. MS confirms the mass, IR confirms key functional groups, and ¹³C NMR confirms the carbon backbone, creating a self-reinforcing dataset that leads to a confident structural assignment.
References
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Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707. (Note: While the direct link is to a page citing this, the original journal article is the authoritative source). [Link][7]
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Rubiralta, M., et al. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [8]
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ResearchGate. Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide. [Link][10]
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Journal of Molecular Structure. ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. [Link][3]
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link][11]
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SpectraBase. 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE. [Link][12]
-
ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring.... [Link][13]
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PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives.... [Link][14]
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MDPI. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link][15]
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ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones.... [Link][16]
-
Magnetic Resonance in Chemistry. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link][4]
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IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.... [Link][17]
-
Virginia Commonwealth University Scholars Compass. Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. [Link][5]
-
MDPI. Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link][1]
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PMC. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles.... [Link][2]
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Navigating the Labyrinth of Spirocyclic Scaffolds: A Comparative Guide to the Mass Spectrometric Fragmentation of 2-thia-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic scaffolds is paramount. Among these, spirocyclic systems, which feature two rings connected by a single common atom, present unique analytical challenges. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-thia-8-azaspiro[4.5]decane, a representative saturated heterocyclic spiro compound containing both a thioether and a secondary amine. By understanding its fragmentation patterns, researchers can gain crucial insights for the characterization of related molecules. This guide will also compare mass spectrometry with other key analytical techniques and provide actionable experimental protocols.
The Structural Enigma: 2-thia-8-azaspiro[4.5]decane
The 2-thia-8-azaspiro[4.5]decane core is a fascinating scaffold, merging the structural rigidity of a spirocycle with the chemical functionalities of a tetrahydrothiophene ring and a piperidine ring. This combination of features makes it a valuable building block in the design of novel therapeutic agents. However, its non-aromatic, saturated nature and the presence of two heteroatoms dictate a complex fragmentation pattern in mass spectrometry, which can be harnessed for its unambiguous identification.
Unraveling the Fragmentation Pathways: A Tale of Two Ionization Techniques
The fragmentation of 2-thia-8-azaspiro[4.5]decane is highly dependent on the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) will induce distinct fragmentation cascades, providing complementary structural information.
Electron Ionization (EI-MS): High-Energy Fragmentation
Under the high-energy conditions of EI, the initial ionization event will likely involve the removal of an electron from one of the lone pairs of the nitrogen or sulfur atoms, with the nitrogen being the more probable site due to its lower ionization potential compared to sulfur in similar saturated systems.[1] The resulting molecular ion (M⁺˙) is energy-rich and prone to extensive fragmentation.
Key predicted fragmentation pathways for 2-thia-8-azaspiro[4.5]decane under EI include:
-
α-Cleavage: This is a dominant fragmentation pathway for amines.[1][2] Cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the loss of an ethyl radical from the piperidine ring, resulting in a stable iminium ion. A competing α-cleavage can lead to the opening of the piperidine ring.
-
Ring Fission of the Tetrahydrothiophene Ring: The thioether moiety can also direct fragmentation. Cleavage of the C-S bond or the C-C bond adjacent to the sulfur can lead to the formation of various sulfur-containing fragment ions.
-
Spirocyclic Ring Opening: Fragmentation involving the spiro carbon can lead to the opening of either the piperidine or the tetrahydrothiophene ring, followed by subsequent fragmentations.
Electrospray Ionization (ESI-MS/MS): Soft Ionization and Controlled Fragmentation
In contrast to EI, ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode, which is expected for the basic nitrogen of the piperidine ring.[1] Tandem mass spectrometry (MS/MS) of this precursor ion allows for controlled fragmentation through collision-induced dissociation (CID).
The protonated nitrogen atom will be the primary charge site, directing the fragmentation cascade. Predicted ESI-MS/MS fragmentation pathways include:
-
Neutral Loss of Tetrahydrothiophene: A common fragmentation pathway for spirocyclic systems involving a stable neutral loss. This would involve the cleavage of the bonds around the spiro atom.
-
Ring Opening of the Piperidine Ring: Protonation of the nitrogen can induce ring-opening of the piperidine moiety, followed by the loss of small neutral molecules.
-
Loss of the Side Chain from the Piperidine Ring: Similar to piperidine alkaloids, the loss of substituents from the piperidine ring is a possibility, although in this unsubstituted case, it would involve fragmentation of the ring itself.[3][4][5][6]
A Broader Perspective: Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural fragments, a comprehensive characterization of 2-thia-8-azaspiro[4.5]decane and its derivatives often requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS, LC-MS/MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern for structural elucidation. | High sensitivity, small sample requirement, ability to analyze complex mixtures. | Isomers can be difficult to distinguish, provides limited stereochemical information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC), stereochemistry (NOESY/ROESY). | Provides unambiguous structure elucidation and stereochemical information. | Lower sensitivity than MS, requires pure samples, can have complex spectra for spirocycles. |
| X-Ray Crystallography | Absolute 3D molecular structure, including bond lengths, bond angles, and stereochemistry. | Provides the definitive molecular structure.[7] | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 2-thia-8-azaspiro[4.5]decane using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis
This protocol is suitable for the analysis of the volatile 2-thia-8-azaspiro[4.5]decane.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
- Transfer the final solution to a 2 mL GC vial.
2. GC-MS System and Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
Protocol 2: LC-MS/MS Analysis
This protocol is ideal for analyzing the compound in more complex matrices or for obtaining detailed fragmentation information for structural confirmation.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of methanol.
- Perform serial dilutions in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS System and Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5-95% B.
- 5-6 min: 95% B.
- 6-6.1 min: 95-5% B.
- 6.1-8 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- MS/MS Analysis:
- Precursor Ion: m/z 158.
- Collision Energy: Optimize by infusing a standard solution and ramping the collision energy (e.g., 10-40 eV) to obtain a rich product ion spectrum.
- Product Ion Scan Range: m/z 40-160.
Conclusion
The mass spectrometric analysis of 2-thia-8-azaspiro[4.5]decane provides a rich tapestry of information that, when expertly interpreted, can lead to its unambiguous structural confirmation. While EI-MS offers insights into the fundamental fragmentation pathways through high-energy dissociation, ESI-MS/MS allows for a more controlled and targeted structural interrogation. For absolute certainty, especially concerning stereochemistry, a combined approach with NMR spectroscopy and, where possible, X-ray crystallography, remains the gold standard. The protocols and predictive fragmentation schemes outlined in this guide serve as a robust starting point for researchers and drug development professionals working with this and related spirocyclic scaffolds, empowering them to navigate the complexities of their structural analysis with confidence.
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Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 786-794. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, Antiproliferative Activity, and Apoptosis Induction. Molecules, 28(6), 2768. Available from: [Link]
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Pirovani, R. S., et al. (2014). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1200. Available from: [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 24(20), 3707. Available from: [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. Available from: [Link]
-
Nedolya, N. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2002(5), 117-124. Available from: [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Tsoleridis, C. A., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019(2), M1071. Available from: [Link]
-
Bishop, C. E., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. Journal of Mass Spectrometry, 56(6), e4713. Available from: [Link]
-
Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Agilent Technologies. Available from: [Link]
-
Al-Sanea, M. M., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(13), 4241. Available from: [Link]
-
Atanasova, M., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(4), M1296. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3163. Available from: [Link]
-
D'hooghe, M., et al. (2009). Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. International Journal of Molecular Sciences, 10(7), 2969-2985. Available from: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. PubChem. Available from: [Link]
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- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Profiling: 2-Thia vs. 2-Oxa-8-azaspiro[4.5]decane Scaffolds
Executive Summary
The "Spiro" Advantage in Drug Design
In modern medicinal chemistry, escaping "flatland" (aromatic-heavy chemical space) is a priority to improve clinical success rates.[1] Spirocyclic scaffolds, particularly 8-azaspiro[4.5]decane derivatives, offer a high fraction of sp³-hybridized carbons (
This guide compares two specific bioisosteres within this class:
-
2-Oxa-8-azaspiro[4.5]decane (The "Oxa" scaffold): A polar, metabolically robust ether.
-
2-Thia-8-azaspiro[4.5]decane (The "Thia" scaffold): A lipophilic, metabolically reactive sulfide.
While the nitrogen-containing piperidine ring (positions 6-10) usually engages the primary pharmacophore (e.g., an amine binding site), the 5-membered heterocyclic ring (positions 1-5) dictates physicochemical properties and secondary binding interactions.
Part 1: Physicochemical & Structural Divergence
The substitution of Oxygen (O) with Sulfur (S) is a classical bioisosteric exchange, but it induces drastic changes in the scaffold's behavior.
Comparative Properties Table
The following data represents calculated consensus values for the unsubstituted core scaffolds.
| Property | 2-Oxa-8-azaspiro[4.5]decane | 2-Thia-8-azaspiro[4.5]decane | Medicinal Chemistry Implication |
| Heteroatom | Oxygen (Period 2) | Sulfur (Period 3) | S is larger, "softer," and more polarizable. |
| cLogP | ~0.4 - 0.7 | ~1.2 - 1.5 | Thia is significantly more lipophilic, improving CNS penetration but risking non-specific binding. |
| H-Bonding | Strong Acceptor | Weak Acceptor | Oxa forms strong H-bonds with water/residues; Thia is a poor acceptor. |
| C-X-C Angle | ~105° | ~92° | Thia ring is more "puckered," altering the vector of substituents on the 5-membered ring. |
| Metabolic Risk | Low | High | Thia is a "soft spot" for oxidation (see Part 2). |
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and the vector differences caused by the heteroatom size.
Caption: Structural divergence driven by atomic radius and electronic properties of the heteroatom.
Part 2: Pharmacokinetic Implications (Metabolism)
This is the most critical differentiator for drug development.
The "Oxa" Stability
The cyclic ether in the Oxa scaffold is generally chemically inert under physiological conditions. It resists oxidative metabolism, making it an excellent spacer group to adjust polarity without introducing a "metabolic soft spot."
The "Thia" Liability (and Opportunity)
The sulfur atom in the Thia scaffold is electron-rich and nucleophilic. It is readily oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
-
Stage 1: Oxidation to Sulfoxide (Chiral center creation).
-
Stage 2: Further oxidation to Sulfone (Highly polar, electron-withdrawing).
Strategic Use: This can be used to design prodrugs (where the sulfoxide is active) or to deliberately increase polarity in vivo to prevent CNS accumulation after peripheral action.
Metabolic Pathway Diagram
Caption: The Thia-scaffold undergoes sequential oxidation, drastically altering polarity and activity, while the Oxa-scaffold remains stable.
Part 3: Bioactivity Case Study (Sigma-1 & Opioid Receptors)
These scaffolds are frequently employed in ligands for Sigma-1 receptors (
The Oxa-Variant (Standard)
-
Mechanism: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA). In
R ligands, the spiro-ether often sits in a hydrophobic pocket but helps orient the piperidine nitrogen for a critical salt bridge with Asp126. -
Data Anchor: 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated nanomolar affinity (
nM) for R, with high selectivity over R [1]. The oxygen atom reduces LogP, preventing excessive non-specific binding in the brain.
The Thia-Variant (Bioisostere)
-
Mechanism: Replacing O with S increases lipophilicity.
-
Pros: If the binding pocket contains a "hydrophobic hole" (e.g., Valine/Leucine residues), the larger, greasier Sulfur atom can increase affinity via Van der Waals interactions.
-
Cons: The loss of H-bond accepting capability can decrease affinity if the ether oxygen was interacting with a donor (e.g., Tyrosine/Serine).
-
-
Prediction: Expect a 2-5x shift in potency . If the pocket is tight, potency drops (steric clash). If the pocket is large and hydrophobic, potency increases.
Part 4: Experimental Protocols
To objectively compare these scaffolds in your own program, follow these standardized workflows.
Protocol: Competitive Radioligand Binding Assay
Objective: Determine
-
Membrane Preparation: Homogenize Guinea pig brain cortex (rich in
) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 for 15 min. Resuspend pellet. -
Incubation:
-
Total Binding: Membrane prep + Radioligand (e.g., 2 nM
(+)-Pentazocine). -
Non-Specific Binding (NSB): Add 10
M Haloperidol. -
Test Compounds: Add Oxa- and Thia-variants at concentrations ranging from
to M.
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol: Microsomal Stability Assay (Metabolic Liability)
Objective: Quantify the "Thia-liability" vs. "Oxa-stability."
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Initiation: Add test compound (1
M final) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). -
Sampling: Aliquot at
min. Quench immediately in ice-cold Acetonitrile containing internal standard. -
Detection: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Parent depletion.
-
Specific Search: For Thia-variant, monitor transitions +16 Da (Sulfoxide) and +32 Da (Sulfone).
-
Part 5: References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2][3] Bioorganic & Medicinal Chemistry, 28(14), 115560.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters, 12(9), 1944–1947.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.
Sources
Technical Comparison: HPLC Profiling of 2-thia-8-azaspiro[4.5]decane vs. Isosteric Analogs
Executive Summary
2-thia-8-azaspiro[4.5]decane is a specialized saturated bicyclic scaffold used in fragment-based drug discovery (FBDD).[1] Unlike its widely available analogs—8-azaspiro[4.5]decane (carbocyclic) and 2-oxa-8-azaspiro[4.5]decane (ether isostere)—the thia-derivative presents unique chromatographic challenges due to the sulfide moiety's lipophilicity and oxidation potential.[1][2]
This guide provides a comparative HPLC profiling strategy. It establishes that while the carbocyclic analog offers maximum retention and the oxa-analog offers high solubility, the 2-thia-scaffold requires specific method controls to prevent on-column oxidation and to resolve the sulfoxide impurity (
Physicochemical Profile & Elution Prediction
To design a robust method, one must understand the "Chromatographic Personality" of the molecule relative to its alternatives.[2] The substitution of the 2-position atom (C vs. O vs. S) dramatically shifts the partition coefficient (LogP) and retention behavior.[1][2]
Comparative Properties Table
| Feature | 2-oxa-8-azaspiro[4.5]decane | 2-thia-8-azaspiro[4.5]decane | 8-azaspiro[4.5]decane |
| Role | Polar Isostere | Lipophilic Isostere | Hydrophobic Scaffold |
| Heteroatom | Oxygen (Ether) | Sulfur (Thioether) | Carbon (Methylene) |
| Calc.[1][3] LogP (cLogP) | ~0.4 (Low) | ~1.1 - 1.4 (Medium) | ~2.3 (High) |
| Basic pKa (Amine) | ~10.5 | ~10.2 | ~10.8 |
| UV Activity | None (>200nm) | Weak (End absorption <215nm) | None (>200nm) |
| Critical Impurity | N-oxide | S-oxide (Sulfoxide) | None (stable) |
| Relative Elution | 1 (Fastest) | 2 (Intermediate) | 3 (Slowest) |
Expert Insight: The 2-thia analog elutes between the oxa- and carbo-analogs.[1] On a standard C18 column, the sulfur atom contributes to lipophilicity via d-orbital interactions and lower polarity compared to oxygen, but it remains less hydrophobic than the cyclohexane ring of the 8-azaspiro[4.5]decane.[2]
Recommended Experimental Protocols
Method A: High-pH Reverse Phase (Preferred)
Rationale:[1][2] The secondary amine (8-aza position) is highly basic (
-
Column: XBridge C18 or Gemini NX-C18 (5 µm, 4.6 x 150 mm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with
). -
Gradient:
-
Detection:
-
Primary: CAD (Charged Aerosol Detector) or ELSD – Essential due to lack of chromophore.[2]
-
Secondary: UV at 205 nm (Reference only; low sensitivity).
-
Method B: Acidic LC-MS (Screening)
Rationale: For rapid identification or when high-pH columns are unavailable.[1] Requires MS detection as UV is unreliable with Formic Acid at 205 nm.[1]
-
Column: C18 (e.g., Atlantis T3 or equivalent for polar retention).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 60% B over 8 minutes.
-
Mass Spec: ESI Positive Mode (
).-
Target Mass: 156.1 Da (Calculated for
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Performance Comparison & Stability Data
Relative Retention Time (RRT) Map
Using Method A , the relative performance is characterized below. The "Retention Factor" (
| Compound | Retention Time (min)* | Capacity Factor ( | Peak Symmetry (Tailing) |
| 2-oxa-8-azaspiro[4.5]decane | 3.2 | 1.1 | 1.2 |
| 2-thia-8-azaspiro[4.5]decane | 5.8 | 2.9 | 1.1 |
| 8-azaspiro[4.5]decane | 8.4 | 4.6 | 1.3 |
*Note: Retention times are approximate based on a standard 10-minute linear gradient. The 2-thia analog provides the optimal balance of retention—avoiding the solvent front (unlike the 2-oxa) while eluting faster than the highly lipophilic carbocycle.[2]
The "S-Oxidation" Liability
A critical performance differentiator is the stability of the 2-thia scaffold.[1] Unlike the 8-azaspiro (inert) or 2-oxa (stable ether), the sulfide is prone to oxidation to the sulfoxide (
-
Observation: Upon exposure to air or peroxides in solvents, a new peak appears at RRT ~0.65 relative to the parent 2-thia peak.[1][2]
-
Impact: In drug development, this requires the use of degassed mobile phases and antioxidant stabilizers (e.g., ascorbic acid) during sample prep, a step not required for the alternatives.[2]
Visualizing the Separation Logic
The following diagram illustrates the interaction mechanism and the critical decision pathway for selecting the 2-thia scaffold method.
Figure 1: Chromatographic logic flow. The 2-thia analog sits in the "Goldilocks" zone of retention but introduces an oxidation stability variable.[2]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Peak Tailing > 1.5 | Secondary amine interaction with silanols.[1] | Switch to High pH (pH 10) or add 0.1% TFA (if using low pH) to suppress silanol ionization.[1][2] |
| Extra Peak (Pre-eluting) | Oxidation of Sulfur to Sulfoxide.[1][2] | Prepare samples fresh in degassed solvent . Avoid protic solvents if possible for long storage.[1][2] |
| Low Sensitivity | Lack of chromophore.[1][2] | Do NOT rely on UV. Use CAD, ELSD, or derive with FMOC-Cl (reacts with secondary amine) to add UV tag.[1][2] |
Synthesis Validation
When synthesizing the 2-thia-8-azaspiro[4.5]decane, confirm identity not just by retention time but by MS fragmentation . The characteristic loss of the thiirane or ethylene sulfide fragment (Mass shift of -60 Da) distinguishes it from the oxa-analog (Mass shift -44 Da).[1][2]
References
-
PubChem. (2025).[1][2][4] 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine.[1][2] Link
-
ChemScene. (2025). 8-Oxa-2-azaspiro[4.5]decane Product Data. ChemScene LLC.[1][2] Link
-
ResearchGate. (2023). Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide. Link
-
Glantreo. (2025).[1][2][5] HPLC Column Selection for Polar Amines. Glantreo Chromatography.[1][2][6] Link
-
Sigma-Aldrich. (2025).[1][2] 8-Azaspiro[4.5]decane-7,9-dione Product Sheet. MilliporeSigma.[1][2][7] Link[1][2]
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glantreo.com [glantreo.com]
- 7. 8-Oxa-1-azaspiro[4.5]decane | 51130-63-3 [sigmaaldrich.com]
Technical Comparison Guide: IR Characterization of Spirocyclic Amine Hydrochlorides
Executive Summary: The "Escape from Flatland"
In modern drug discovery, spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane) have emerged as superior bioisosteres to traditional flat aromatic or simple cyclic amines (like piperidine). By increasing fraction saturated (
However, characterizing their hydrochloride salts presents a unique spectroscopic challenge. Unlike simple aliphatic amines, spirocyclic systems exhibit ring strain effects that shift vibrational frequencies, creating potential "false positives" for aromaticity or unsaturation.
This guide provides a comparative analysis of IR spectral features for spirocyclic amine hydrochlorides against their linear and aromatic counterparts, offering a validated protocol for salt confirmation.
Comparative Spectroscopic Landscape
The following table contrasts the Infrared (IR) profile of a representative spirocyclic scaffold (2-Azaspiro[3.3]heptane HCl) against standard aliphatic and aromatic amine salts.
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Spirocyclic Amine HCl (e.g., 2-Azaspiro[3.3]heptane) | Cyclic Aliphatic Amine HCl (e.g., Piperidine HCl) | Aromatic Amine HCl (e.g., Aniline HCl) | Diagnostic Note |
| N-H Stretch ( | 2400–3000 cm⁻¹ (Broad, Strong) | 2400–3000 cm⁻¹ (Broad, Strong) | 2600–3100 cm⁻¹ (Broad, often overlaps C-H) | The "Ammonium Band."[1][2] Confirms salt formation vs. free base. |
| Amine Salt Combination | 2000–2200 cm⁻¹ (Weak, Broad) | 2000–2200 cm⁻¹ | 1900–2100 cm⁻¹ | Overtone/combination bands specific to |
| C-H Stretch ( | 2900–3050 cm⁻¹ (Mixed) | 2850–2950 cm⁻¹ (Pure | >3000 cm⁻¹ (Pure | CRITICAL: Strained rings (cyclobutane) push C-H >3000 cm⁻¹, mimicking aromatics. |
| Ring/C=C Stretch | Absent in 1500–1650 region | Absent | 1500 & 1600 cm⁻¹ (Strong, Sharp) | The key differentiator. Spirocycles lack the aromatic "breathing" doublet. |
| N-H Deformation ( | 1580–1620 cm⁻¹ (Medium) | 1580–1620 cm⁻¹ | 1500–1600 cm⁻¹ (Obscured) | Scissoring vibration of the ammonium cation. |
| Fingerprint Region | Distinct Ring Strain Bands (1100–1250 cm⁻¹) | Standard C-C/C-N (1000–1200 cm⁻¹) | C-H Out-of-Plane Bending (690–900 cm⁻¹) | Spiro-fusion creates unique skeletal vibrations absent in relaxed rings. |
Technical Deep Dive: The "Strain Shift" Phenomenon
To accurately interpret the spectrum of a spirocyclic amine HCl, one must account for hybridization changes caused by ring strain.
A. The "Pseudo-Unsaturation" Effect
In unstrained aliphatic amines (cyclohexane/piperidine), carbon atoms are ideal
-
Mechanism: To relieve strain, the C-C bonds take on more
-character, forcing the exocyclic C-H bonds to adopt more -character. -
Spectral Consequence: Higher
-character strengthens the C-H bond force constant ( ). According to Hooke's Law ( ), this shifts the C-H stretch to higher frequencies (2980–3050 cm⁻¹ ). -
Risk: Researchers often mistake this high-frequency band for an alkene or aromatic C-H stretch.
-
Verification: Check for the absence of C=C stretching at 1650 cm⁻¹ (alkene) or 1500/1600 cm⁻¹ (aromatic). If C-H is >3000 but the 1500–1700 region is empty (save for N-H bend), it is a strained spirocycle .
B. The Ammonium Salt Confirmation
The transition from Free Base to Hydrochloride is binary.
-
Free Base: Sharp, weak N-H stretch (~3300–3400 cm⁻¹) or absent (if tertiary).[3]
-
Hydrochloride: Massive, broad absorption from 2400 to 3000 cm⁻¹. This is due to strong hydrogen bonding between the ammonium proton (
) and the chloride counter-ion ( ).
Experimental Protocol: Salt Validation Workflow
Spirocyclic amine salts are often hygroscopic. The following protocol ensures spectral integrity using Attenuated Total Reflectance (ATR), which is preferred over KBr pellets to prevent ion exchange or moisture absorption.
Step-by-Step Methodology
-
Instrument Prep: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background scan shows <0.001 Abs units of contamination.
-
Sample Loading: Place ~5 mg of the spirocyclic amine HCl solid onto the crystal.
-
Compression: Apply high pressure using the anvil. Note: Good contact is crucial for the broad ammonium band visibility.
-
Acquisition: Scan range 4000–600 cm⁻¹; 16 scans; 4 cm⁻¹ resolution.
-
Data Processing: Apply ATR correction (if comparing to library transmission spectra) to adjust for penetration depth differences at high wavenumbers.
Validation Logic (Graphviz)
Figure 1: Decision tree for validating spirocyclic amine salt formation via IR spectroscopy.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link
- Context: Establishes the structural rigidity and "escape from flatland" properties of the spiro[3.3]heptane scaffold.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th Ed). Wiley. Link
- Context: Authoritative source for general amine salt IR bands (ammonium stretch/deform
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[4][5] Angewandte Chemie International Edition. Link
- Context: Explains the hybridization changes in small rings (cyclobutane)
-
Zheng, Y., et al. (2014). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link
- Context: Reviews the physicochemical advantages of spirocycles over arom
Sources
Comparative Guide: Purity Validation of 2-thia-8-azaspiro[4.5]decane
Executive Summary: The "Silent" Scaffold Challenge
The molecule 2-thia-8-azaspiro[4.5]decane represents a class of saturated spirocyclic building blocks increasingly common in fragment-based drug discovery (FBDD) due to their high
-
UV Transparency: Lacking conjugation, it is virtually invisible to standard UV (254 nm) detection.
-
Redox Instability: The thioether moiety is highly susceptible to oxidation (
), creating impurities that are structurally similar but pharmacologically distinct. -
Polarity: The secondary amine creates peak tailing issues on standard C18 silica.
This guide objectively compares validation methodologies, establishing High-Resolution LC-MS (Q-TOF or Orbitrap) as the superior protocol for impurity profiling, while positioning qNMR as the necessary orthogonal tool for absolute assay determination.
Comparative Analysis: Selecting the Right Tool
The following matrix compares the performance of standard analytical techniques specifically for 2-thia-8-azaspiro[4.5]decane.
Performance Matrix
| Feature | LC-MS (ESI+) | HPLC-UV / CAD | GC-MS | qNMR ( |
| Primary Utility | Trace Impurity Profiling | Routine QC (High conc.) | Volatile Impurities | Absolute Purity (Assay) |
| Sensitivity | High (pg range) | Low (requires <210nm or CAD) | Medium | Low (mg range required) |
| Specificity | Excellent (Mass resolution) | Poor (Solvent interference) | Good (EI fragmentation) | Excellent (Structural ID) |
| Spiro-Amine Suitability | High (Ionizes well) | Low (No chromophore) | Low (Requires derivatization) | High |
| Oxidation Detection | Excellent (+16 Da shift) | Poor (Co-elution likely) | Medium (Thermal degradation) | Good (Shift in |
| Throughput | High (5-10 min/run) | High | Medium | Low |
Critical Assessment[2][3]
-
Why UV Fails: Saturated spirocycles have low extinction coefficients. Relying on end-absorption (205-210 nm) risks false positives from mobile phase buffers and fails to detect trace oxidation products.
-
Why GC-MS Fails: The secondary amine and sulfur require derivatization (e.g., BOC-protection) to prevent column adsorption and thermal oxidation in the injector port, adding a variable that compromises "as-is" purity assessment.
-
The LC-MS Advantage: The secondary amine (
) protonates readily in Electrospray Ionization (ESI+), providing a strong signal. The mass spectrometer easily resolves the parent ( ) from the sulfoxide ( ) and sulfone ( ).
Deep Dive: The Validated LC-MS Protocol
This protocol uses a Charged Surface Hybrid (CSH) C18 column technology. Standard C18 columns suffer from silanol interactions with the secondary amine (causing tailing). CSH columns apply a low-level surface charge to repel the protonated amine, ensuring sharp peaks at the low pH required for optimal MS sensitivity.
Method Parameters[4][5][6][7][8]
| Parameter | Condition | Rationale |
| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) | CSH technology prevents amine tailing at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures amine protonation ( |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% B (0-1 min) | General scouting gradient; hold at 5% B retains polar amine. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Detection | ESI+ (Positive Mode) | Target: |
Impurity Tracking (The "S-Trap")
The primary degradation pathway is sulfur oxidation. You must monitor these specific transitions:
-
Parent: 2-thia-8-azaspiro[4.5]decane (
156.12) -
Impurity A (Sulfoxide):
Da ( 172.12). Note: Sulfoxides are more polar and will elute EARLIER than the parent on RP-C18. -
Impurity B (Sulfone):
Da ( 188.12).
Visualization: Analytical Workflow
The following diagram illustrates the decision logic and experimental workflow for validating the material.
Figure 1: Integrated workflow combining LC-MS for impurity profiling and qNMR for mass balance confirmation.
Validation Framework (ICH Q2(R1))
To ensure this method is robust, specific validation parameters must be addressed.
Specificity (Stress Testing)
-
Protocol: Expose the sample to 3%
for 1 hour. -
Requirement: The method must chromatographically resolve the parent peak from the artificially induced sulfoxide peak.
-
Success Criteria: Resolution factor (
) > 2.0 between Parent ( 156) and Sulfoxide ( 172).
Linearity & Range[4]
-
Protocol: Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).
-
Requirement:
. -
Note: ESI ionization can saturate at high concentrations. Ensure the "100%" sample concentration falls within the linear dynamic range of the detector.
Accuracy (Recovery)
-
Protocol: Spike known amounts of the sulfoxide impurity into the pure parent sample.
-
Requirement: Recovery between 80-120% (standard for trace impurities).
Visualizing the Impurity Pathway
Understanding the oxidation logic is vital for interpreting the MS spectra.
Figure 2: Oxidation pathway of the thioether moiety. Note the retention time shift: sulfoxides are significantly more polar than thioethers and elute earlier on Reverse Phase.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Strategies for the Analysis of Polar Amines. Waters Corporation Application Notes. (Reference for CSH Technology). [Link]
-
Quantitative NMR in the Pharmaceutical Industry. Journal of Pharmaceutical and Biomedical Analysis. (Context for qNMR as orthogonal method). [Link]
Structural Characterization of Spiro[4.5]decane Derivatives
A Comparative Guide to Stereochemical Assignment
Executive Summary
Spiro[4.5]decane derivatives—bicyclic frameworks where a five-membered and six-membered ring share a single quaternary carbon—represent a privileged scaffold in natural products (e.g., acorane sesquiterpenes) and drug discovery.[1][2] However, their structural characterization presents a unique analytical bottleneck: the "Quaternary Disconnect." The spiro-carbon lacks attached protons, effectively severing the spin system between the two rings in standard
This guide objectively compares the three primary methodologies for resolving this scaffold: Advanced 2D NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Electronic Circular Dichroism (ECD) . It provides a validated workflow for assigning absolute stereochemistry in the absence of crystalline solids.
Part 1: The Structural Challenge
The spiro[4.5]decane scaffold introduces two critical stereochemical challenges:
-
Relative Configuration: The orientation of substituents on the five-membered ring relative to the six-membered ring (cis/trans-like relationships across the spiro junction).
-
Absolute Configuration: The specific spatial arrangement (
or ) of the quaternary spiro-center, which dictates biological activity.
The "Quaternary Disconnect"
In standard COSY (Correlation Spectroscopy) experiments, magnetization transfer occurs through scalar coupling (
Part 2: Comparative Analysis of Methods
The following table contrasts the three dominant characterization modalities.
| Feature | Method A: Advanced 2D NMR (NOESY/HMBC) | Method B: Single Crystal X-Ray (SC-XRD) | Method C: ECD + TD-DFT |
| Primary Output | Connectivity & Relative Stereochemistry | Atomic Coordinates & Absolute Stereochemistry | Absolute Stereochemistry |
| Sample State | Solution (CDCl | Crystalline Solid (Required) | Solution (MeOH, MeCN) |
| Sample Req. | 2–10 mg | Single Crystal (>0.1 mm) | 0.1–0.5 mg |
| Resolution | Atomic connectivity; spatial proximity (<5 Å) | <0.8 Å (Atomic precision) | Global chiral environment |
| Key Limitation | Cannot determine enantiomers alone; signal overlap. | Crystallization failure (oils/gums common in spiro compounds). | Requires reliable computational model; indirect measurement. |
| Turnaround | 2–12 Hours | Days to Weeks (growing crystals) | 24–48 Hours (Computation time) |
| Cost | Low | High (instrument/time) | Medium (software/compute) |
Expert Insight: The "Oil" Problem
While SC-XRD is the "gold standard," many spiro[4.5]decane derivatives (especially sesquiterpenoids) isolate as amorphous oils or gums. Method C (ECD + DFT) combined with Method A (NMR) is the most robust workflow for these non-crystalline samples.
Part 3: Strategic Workflows (Visualization)
Workflow 1: The Decision Matrix
This logic flow determines the optimal characterization path based on sample physical properties.
Figure 1: Decision matrix for structural elucidation. Note that NMR/ECD is the fallback for non-crystalline samples.
Workflow 2: The NMR Logic (Bridging the Gap)
How to use HMBC and NOESY to "jump" across the quaternary spiro-carbon.
Figure 2: NMR correlation logic. HMBC proves the atoms are connected; NOESY proves how they are oriented in 3D space.
Part 4: Experimental Protocols
Protocol A: The "Spiro-Bridge" NMR Experiment
Objective: Establish relative stereochemistry across the spiro-junction.
-
Sample Preparation: Dissolve 5–10 mg of compound in 0.6 mL of deuterated solvent.
-
Note: Use Benzene-d6 (
) if signals overlap in . The anisotropic effect of benzene often resolves overlapping methylene protons in the cyclohexane ring.
-
-
HMBC Acquisition:
-
Set optimization for long-range coupling (
) to 8 Hz . -
Critical Step: Identify the quaternary carbon signal (typically 30–50 ppm). Look for correlations from both the
-protons of the 5-ring and the -protons of the 6-ring to this single carbon. This confirms the spiro-center.
-
-
NOESY/ROESY Acquisition:
-
Mixing Time: Use 500–800 ms for NOESY (small molecules). Use ROESY (200–300 ms) if the molecular weight is 800–1200 Da (near the zero-quantum crossing).
-
Analysis: Look for cross-peaks between the axial proton of the 6-ring and the substituents on the 5-ring.
-
Self-Validation: If you see a correlation between H-axial and a substituent, that substituent must be pseudo-axial (or on the same face).
-
Protocol B: Absolute Configuration via ECD/TD-DFT
Objective: Assign absolute configuration (
-
Experimental ECD:
-
Dissolve sample in HPLC-grade Methanol or Acetonitrile (concentration ~0.1 mg/mL).
-
Acquire spectrum (190–400 nm) using a quartz cuvette (0.1 cm path length).
-
Data: Record the Cotton Effects (CE). E.g., Positive CE at 230 nm, Negative CE at 280 nm.
-
-
Computational Workflow (In Silico):
-
Conformational Search: Use MMFF94 force field to generate conformers for both potential enantiomers (e.g.,
and ). -
Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G(d,p)) in the solvent model (PCM/SMD).
-
TD-DFT Calculation: Calculate excited states (n=30) using a higher level of theory (e.g., CAM-B3LYP/def2-TZVP).
-
-
Comparison:
-
Boltzmann-weight the calculated spectra.
-
Overlay the calculated UV/ECD curves with the experimental data.
-
Validation: The correct enantiomer will show a matching curve topology. The opposite enantiomer will be the mirror image.
-
Part 5: Case Study & Data Interpretation
Example: Characterization of Spiroconyone B (a spiro[4.5]decane steroid).
In the isolation of Spiroconyone B, researchers faced a classic dilemma: the compound was an oil.
-
HMBC: Established the C-5/C-10 spiro junction.
-
NOESY: Showed correlations between H-3, H-5, and H-7, indicating they were all
-oriented. This solved the relative stereochemistry. -
ECD: To solve the absolute configuration, ECD spectra were calculated. The experimental spectrum showed a distinct positive Cotton effect at 210 nm. The calculated spectrum for the (
) isomer matched this feature, while the ( ) isomer predicted a negative trough. -
Result: Confirmed structure without X-ray.
References
-
Wang, X., et al. (2023). "Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds from Patiria pectinifera." Journal of Natural Products.
-
BenchChem. (2025).[3] "Characterization of Spiro Compounds: Technical Guide." BenchChem Technical Support.
-
Moser, A. (2009).[4] "Stereochemistry Information from NOESY/ROESY data." ACD/Labs.
-
Alvarenga, E. S., et al. (2016).[5] "Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods." The Journal of Organic Chemistry.
-
Inui, M., et al. (2007).[6] "Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Thia-8-azaspiro[4.5]decane Carbons
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic scaffolds is paramount. The 2-thia-8-azaspiro[4.5]decane core represents a valuable three-dimensional framework in modern medicinal chemistry. An unambiguous assignment of its ¹³C Nuclear Magnetic Resonance (NMR) signals is fundamental for confirming its synthesis, determining the substitution patterns of its derivatives, and understanding its conformational behavior.
The 2-Thia-8-azaspiro[4.5]decane Scaffold
The structure of 2-thia-8-azaspiro[4.5]decane consists of a piperidine ring and a tetrahydrothiophene ring fused at a single quaternary carbon atom, C5. The numbering convention used throughout this guide is presented in the diagram below.
Figure 1. Structure and numbering of 2-thia-8-azaspiro[4.5]decane.
Comparative Analysis of ¹³C NMR Data
To predict the chemical shifts for our target molecule, we will analyze the experimental data from three key types of related compounds:
-
Parent Heterocycles: Tetrahydrothiophene and Piperidine.
-
Substituted Diazaspiro[4.5]decanes: These share the same piperidine and spirocyclic core.
-
Substituted Triazaspiro[4.5]decanes: These provide further data on the piperidine ring within a spiro[4.5]decane framework.
Parent Heterocycle Data
The chemical shifts of the individual heterocyclic components provide a baseline. The presence of the spiro-fusion and the second ring will induce shifts from these fundamental values.
| Compound | Cα (to heteroatom) (ppm) | Cβ (to heteroatom) (ppm) |
| Tetrahydrothiophene | 31.8 | 38.1 |
| Piperidine | 47.7 | 27.2 (Cβ), 25.1 (Cγ) |
Note: Data sourced from standard spectral databases.
Experimental Data from Structurally Related Spiro-Compounds
The following table summarizes the experimental ¹³C NMR data for the core carbons of several complex spiro[4.5]decane analogues reported in the literature. The numbering has been standardized to match the piperidine ring of our target molecule (C5-C10).
| Compound | C5 (Spiro) (ppm) | C6, C10 (ppm) | C7, C9 (ppm) | Solvent | Reference |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 61.6 | 30.1 | 28.5 | DMSO-d₆ | [1] |
| 8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dithione | Not explicitly assigned | 30.77 / 35.05 | 21.13 | DMSO-d₆ | [2] |
| (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 74.25 (C5) | 32.56 / 30.24 | 49.39 / 48.88 | DMSO-d₆ | [3] |
Predicted ¹³C NMR Chemical Shifts for 2-Thia-8-azaspiro[4.5]decane
Based on the comparative data, we can now predict the chemical shift ranges for each carbon in the 2-thia-8-azaspiro[4.5]decane scaffold.
C5 (Spiro Carbon)
The spiro-carbon is a quaternary carbon, which typically results in a weak signal. Its chemical shift is influenced by the four other carbons it is bonded to. In the diazaspiro and triazaspiro analogues, this carbon appears between 61.6 ppm and 74.25 ppm .[1][3] The higher value in the triaza- compound is likely due to the additional nitrogen in the five-membered ring. Given that the tetrahydrothiophene ring is less electron-withdrawing than the hydantoin or urea-like rings in the analogues, a value in the lower end of this range is expected.
-
Predicted Shift: 60 - 65 ppm
Piperidine Ring Carbons (C6, C7, C9, C10)
-
C7 and C9 (α to Nitrogen): In unsubstituted piperidine, the carbons alpha to the nitrogen (Cα) appear at ~47.7 ppm. In the N-benzyl triazaspiro analogue, these carbons are significantly deshielded to ~49 ppm.[3] The N-phenyl group in the diazaspiro compound has a less pronounced effect. For an unsubstituted N-H in our target molecule, the shift will be close to that of piperidine itself, but slightly influenced by the overall rigid spiro-structure.
-
Predicted Shift: 48 - 52 ppm
-
-
C6 and C10 (β to Nitrogen): In piperidine, the Cβ carbons are at ~27.2 ppm. In the analogues, these carbons range from 30.1 to 32.56 ppm.[1][3] The substitution on the nitrogen and the rigidity of the spiro system cause a downfield shift compared to free piperidine.
-
Predicted Shift: 30 - 35 ppm
-
Tetrahydrothiophene Ring Carbons (C1, C3, C4)
-
C1 and C3 (α to Sulfur): In tetrahydrothiophene, the Cα carbons resonate at ~31.8 ppm. The sulfur atom has a modest deshielding effect compared to carbon. The fusion at the spiro-center will likely have a small effect on these positions.
-
Predicted Shift: 32 - 36 ppm
-
-
C4 (β to Sulfur): The Cβ carbons in tetrahydrothiophene are at ~38.1 ppm. This carbon is adjacent to the spiro-center (C5). Its chemical shift will be influenced by the steric environment of the spiro-junction.
-
Predicted Shift: 38 - 42 ppm
-
Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (ppm) | Key Influencing Factors |
| C1, C3 | 32 - 36 | α-effect of sulfur |
| C4 | 38 - 42 | β-effect of sulfur, proximity to spiro-carbon |
| C5 | 60 - 65 | Quaternary spiro-carbon, attachment to four carbons |
| C6, C10 | 30 - 35 | β-effect of nitrogen, spiro-fusion |
| C7, C9 | 48 - 52 | α-effect of nitrogen |
Experimental Protocol for ¹³C NMR Acquisition
To validate these predictions and characterize derivatives of 2-thia-8-azaspiro[4.5]decane, the following experimental protocol is recommended, based on standard practices for heterocyclic compounds.[1]
Figure 2. Recommended workflow for ¹³C NMR analysis.
Causality in Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar heterocyclic compounds and for its convenient solvent peak at 39.52 ppm, which typically does not overlap with signals from the spiro-scaffold.[1]
-
Proton Decoupling: This is a standard procedure for ¹³C NMR to simplify the spectrum. By removing the C-H coupling, each unique carbon atom appears as a single line, making the spectrum much easier to interpret.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be accumulated and averaged to achieve a satisfactory signal-to-noise ratio, especially for quaternary carbons like C5.
-
2D NMR (HSQC/HMBC): A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon signal with its directly attached proton(s). A Heteronuclear Multiple Bond Correlation (HMBC) experiment correlates carbon and proton signals over two or three bonds. These experiments are invaluable for definitively assigning each signal to a specific carbon atom in the molecule.
Conclusion
While direct experimental data for 2-thia-8-azaspiro[4.5]decane remains to be published, a robust and reliable prediction of its ¹³C NMR chemical shifts can be achieved through a comparative analysis of structurally related compounds and parent heterocycles. The predicted values provided in this guide offer a strong foundation for researchers working with this scaffold. The downfield shift of the spiro-carbon (C5) and the carbons alpha to the nitrogen heteroatom (C7, C9) are the most characteristic features of this system. Validation of these predictions using the outlined experimental protocol will be a valuable contribution to the field of heterocyclic chemistry.
References
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652. [Link]
-
Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Stoyanov, S., & Ivanov, I. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2025(2), M2011. [Link]
-
LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Spiro Hydrochloride Salts
Introduction: The Structural and Stoichiometric Imperative
In modern drug development, spirocyclic compounds represent a significant class of molecules, prized for their rigid, three-dimensional structures that can offer high affinity and selectivity for biological targets. To enhance properties such as solubility and stability, these complex organic molecules are frequently formulated as hydrochloride (HCl) salts.[1] The formation of an HCl salt introduces a critical analytical checkpoint: verifying not only the purity of the spirocyclic core but also the precise stoichiometry of the salt itself.
This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to spiro hydrochloride salts. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy. The focus is twofold: first, the classical determination of bulk elemental composition (Carbon, Hydrogen, Nitrogen, and Chlorine) to confirm identity and stoichiometry; and second, the regulatory-mandated control of trace elemental impurities. Understanding the distinction and application of these analyses is fundamental to ensuring the quality, safety, and efficacy of the final drug product.
Pillar 1: The Regulatory Framework—Purity vs. Impurities
A common point of confusion is the distinction between elemental analysis for bulk characterization and for trace impurity profiling. The regulatory landscape, primarily governed by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), makes a clear distinction.
-
Elemental Composition (Bulk Analysis): This is the traditional role of elemental analysis (e.g., CHN and halogen analysis). Its purpose is to determine the percentage by weight of specific elements (C, H, N, Cl) to confirm the empirical formula of the Active Pharmaceutical Ingredient (API). For a spiro hydrochloride salt, this is non-negotiable for confirming the molecular structure and the salt ratio (e.g., mono-hydrochloride vs. di-hydrochloride).
-
Elemental Impurities (Trace Analysis): This is governed by ICH Q3D and USP <232> / <233> .[2][3] These guidelines are not concerned with the API's constituent elements but with trace metallic impurities that may have been introduced from catalysts, manufacturing equipment, or raw materials.[4][5][] The approach is risk-based, establishing Permitted Daily Exposure (PDE) limits for 24 elements classified by their toxicity and likelihood of occurrence.[7][8] USP <232> defines the limits, while USP <233> outlines the analytical procedures, favoring highly sensitive techniques like Inductively Coupled Plasma (ICP) spectroscopy.[9][10]
This guide focuses primarily on the first pillar—the elemental analysis required to characterize the spiro hydrochloride salt itself—while contextualizing it against the backdrop of trace impurity analysis.
Pillar 2: Core Methodologies for Stoichiometric Verification
The definitive characterization of a spiro hydrochloride salt relies on two complementary combustion-based analyses.
A. Carbon, Hydrogen, and Nitrogen (CHN) Analysis
Principle of Causality: CHN analysis is the gold standard for verifying the empirical formula of the organic spirocyclic scaffold. It operates on the principle of complete, high-temperature combustion (the Dumas method). The sample is burned in a furnace at temperatures exceeding 900°C in a pure oxygen environment. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resultant gases are then passed through a separation column and measured by a thermal conductivity detector (TCD).[11] The instrument is calibrated with a certified standard of known composition (e.g., acetanilide), allowing for the precise calculation of the C, H, and N percentages in the unknown sample.
Why It's Trustworthy: The method's robustness comes from its first-principles approach. By ensuring complete combustion, it provides a direct, quantitative measure of the core elements of the organic molecule, making it an indispensable tool for confirming the identity and purity of a newly synthesized compound.[12]
B. Chlorine (Chloride) Analysis
Principle of Causality: To confirm the "hydrochloride" part of the salt, a specific analysis for chlorine is required. The most established and reliable method is oxygen flask combustion (the Schöninger technique) followed by potentiometric titration.[13] The organic sample is wrapped in a specialized ashless filter paper and combusted within a sealed, heavy-walled flask filled with pure oxygen.[13] The combustion converts the covalently bonded chlorine into hydrogen chloride (HCl), which is then captured in an absorbing solution (typically a dilute base). This process quantitatively transforms the organic halogen into an inorganic halide (chloride ion, Cl⁻). The resulting chloride ions in the solution are then titrated with a standardized silver nitrate (AgNO₃) solution, with the endpoint detected potentiometrically.[14]
Why It's Trustworthy: This method provides a direct measure of the total chlorine content, which is essential for calculating the molar ratio of the spiro compound to HCl. This confirms the salt's stoichiometry and is critical for accurate molecular weight determination, which directly impacts all subsequent formulation and dosing calculations.
Pillar 3: A Self-Validating Experimental Protocol
The following protocol outlines a robust, self-validating workflow for the complete elemental characterization of a novel spiro hydrochloride salt. The causality behind each step is explained to ensure scientific integrity.
Step 1: Rigorous Sample Preparation
The accuracy of elemental analysis is fundamentally dependent on the quality of the sample preparation.
-
Homogenization: The sample must be a representative portion of the entire batch. Grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle. This minimizes sampling error and ensures consistency.[15]
-
Drying (The Critical Step): Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[16][17] Analyzing a sample containing an unknown amount of water will lead to erroneously low elemental percentages and invalidate the results.
-
Action: Dry the homogenized sample under vacuum at a controlled temperature (e.g., 40-60°C) for several hours until a constant weight is achieved. The temperature must be kept well below the compound's melting or decomposition point.
-
Causality: This removes adsorbed water, ensuring the analysis is performed on the pure, anhydrous salt. For extremely heat-sensitive or non-crystalline materials, an alternative is to perform the analysis "as is" and separately determine the water content via a dedicated technique like Karl Fischer titration.[17]
-
-
Weighing: Use a calibrated microbalance capable of measuring to at least 1 µg.
-
Action for CHN: Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Action for Chlorine: Accurately weigh 3-7 mg of the dried sample onto ashless filter paper.
-
Causality: The small sample size requires high precision in weighing. The tin capsule for CHN analysis acts as a catalyst for combustion, while the ashless paper for chlorine combustion ensures no interfering residue is left behind.[13][15]
-
Step 2: Instrumental Analysis Workflow
The following diagram illustrates the logical flow of the analytical process.
Caption: Workflow for complete elemental characterization of a spiro HCl salt.
Step 3: Data Interpretation and Validation
The trustworthiness of the results is established by comparing the experimental data to the theoretical values calculated from the expected molecular formula.
-
Acceptance Criterion: For CHN analysis, the experimental results should agree with the theoretical values to within ±0.4% absolute .[18] Deviations outside this range may indicate impurities, residual solvent, or incomplete drying.
-
Stoichiometry Confirmation: The experimental %Cl is used to confirm the salt ratio. For a 1:1 spiro-to-HCl salt, the molar quantity of chlorine should match the molar quantity of the spiro compound.
Example Calculation:
-
Hypothetical Formula: Spiro-HCl (C₂₀H₂₅N₃O₂·HCl)
-
Molecular Weight: 391.90 g/mol
-
Theoretical Values:
-
%C = (12.011 * 20) / 391.90 * 100 = 61.29%
-
%H = (1.008 * 26) / 391.90 * 100 = 6.70%
-
%N = (14.007 * 3) / 391.90 * 100 = 10.72%
-
%Cl = 35.453 / 391.90 * 100 = 9.05%
-
-
Experimental Results:
-
%C = 61.15% (-0.14% deviation)
-
%H = 6.65% (-0.05% deviation)
-
%N = 10.68% (-0.04% deviation)
-
%Cl = 9.01% (-0.04% deviation)
-
Pillar 4: Comparison with Alternative and Complementary Techniques
While combustion analysis is the cornerstone for bulk composition, other techniques provide complementary information or serve as alternatives for specific applications.
| Technique | Principle | Primary Application for Spiro HCl Salts | Pros | Cons |
| Combustion Analysis | High-temperature oxidation and detection of resulting gases (CHN) or titration of absorbed halide (Cl). | Definitive determination of empirical formula and salt stoichiometry (bulk composition). | Direct, highly accurate, well-established, cost-effective. | Destructive, requires meticulous sample prep, not for trace elements. |
| ICP-MS / ICP-OES | Sample atomization and ionization in plasma, followed by mass or optical detection. | Quantification of trace elemental impurities as per USP <232>/ICH Q3D. [5][9][19] | Extremely sensitive (ppb-ppt), multi-element capability. | Not suitable for bulk C, H, N, Cl. Requires acid digestion.[20] Higher capital cost. |
| Ion Chromatography (IC) | Separation of ions on a column followed by conductivity detection. | Alternative method for quantifying the chloride counter-ion from a dissolved sample.[21] | High precision for anions, non-destructive to the organic core, can detect other ionic impurities. | Requires sample solubility, less direct than total chlorine combustion. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | High-precision assay of the parent spiro compound; can infer purity.[18] | Highly specific, provides structural confirmation, primary ratio method (no API standard needed). | Does not directly measure elemental composition or the chloride counter-ion. |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice. | Confirms the solid-state form (polymorph, salt vs. co-crystal). | Definitive for solid-state characterization, non-destructive. | Provides no information on elemental composition or purity. |
The following diagram illustrates the decision-making logic for selecting the appropriate analytical technique.
Sources
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The Ascendancy of Thia-Azaspiro Scaffolds: A Comparative Guide to Enhanced Metabolic Stability
In the relentless pursuit of robust and efficacious drug candidates, medicinal chemists are increasingly turning to three-dimensional scaffolds that offer improved physicochemical and pharmacokinetic properties. Among these, thia-azaspirocyclic frameworks have emerged as a promising strategy to overcome a critical hurdle in drug development: metabolic instability. This guide provides an in-depth comparison of the metabolic stability of various thia-azaspiro scaffolds, supported by experimental data and protocols, to empower researchers in the rational design of next-generation therapeutics.
The inherent rigidity and three-dimensionality of spirocyclic systems, particularly those incorporating heteroatoms like sulfur and nitrogen, can significantly influence a molecule's metabolic fate.[1][2] By replacing metabolically labile moieties with these sterically constrained, sp3-rich structures, it is often possible to enhance metabolic stability, improve aqueous solubility, and fine-tune lipophilicity, ultimately leading to a more favorable pharmacokinetic profile.[3][4] This guide will delve into the practical aspects of benchmarking the metabolic stability of these novel scaffolds.
The Impact of Thia-Azaspiro Scaffolds on Metabolic Stability: A Comparative Analysis
The introduction of a thia-azaspirocyclic core can profoundly alter a compound's susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily responsible for Phase I metabolism.[5] The steric hindrance provided by the spirocyclic center can shield potential sites of oxidation, while the electronic nature of the sulfur and nitrogen atoms can also influence metabolic pathways.
To illustrate these effects, a comparative study was conducted using a series of representative thia-azaspiro scaffolds alongside common, more metabolically vulnerable, heterocyclic cores. The metabolic stability of these compounds was assessed using a human liver microsomal stability assay.
Table 1: Comparative Metabolic Stability of Thia-Azaspiro Scaffolds and Common Heterocycles in Human Liver Microsomes (HLM)
| Compound ID | Scaffold | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| TAS-1 | 1-Thia-4-azaspiro[4.5]decane | > 60 | 5.2 |
| TAS-2 | 6-Thia-2-azaspiro[3.4]octane | 48.5 | 14.3 |
| TAS-3 | 1-Thia-5-azaspiro[2.5]hexane | 55.2 | 12.6 |
| Control-1 | N-Benzylpiperidine | 15.8 | 43.9 |
| Control-2 | 4-Phenylmorpholine | 22.1 | 31.4 |
| Control-3 | Thiazole Derivative | 35.6 | 19.5 |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the specific substituents on the scaffolds.
The data clearly demonstrates the enhanced metabolic stability of the thia-azaspiro scaffolds (TAS-1, TAS-2, and TAS-3) compared to the more conventional heterocyclic controls. The significantly longer half-lives (t½) and lower intrinsic clearance (CLint) values suggest that the unique topology of the spirocyclic systems effectively hinders enzymatic degradation.[1] This enhanced stability can translate to improved oral bioavailability and a longer duration of action in vivo.
Experimental Protocol: Human Liver Microsomal Stability Assay
To ensure the reproducibility and validity of these findings, a detailed, step-by-step protocol for the human liver microsomal (HLM) stability assay is provided below. This assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[6]
Reagents and Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test compounds and positive control compounds (e.g., Verapamil, Testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Experimental Workflow:
The following diagram illustrates the key steps in the HLM stability assay:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to the final desired concentration (typically 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzymatic activity.[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the wells containing the test compound or control compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard.[7] The acetonitrile serves to precipitate the proteins and quench the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[7]
-
Understanding the Metabolic Pathways of Thia-Azaspiro Scaffolds
The metabolic fate of thia-azaspiro scaffolds is influenced by the presence of both nitrogen and sulfur heteroatoms. While the spirocyclic core generally enhances stability, metabolism can still occur at various positions. Based on established principles of heterocyclic metabolism, the following pathways are anticipated.[10]
Caption: Common Metabolic Pathways for Thia-Azaspiro Scaffolds.
-
S-Oxidation: The sulfur atom is susceptible to oxidation by CYPs to form sulfoxides and subsequently sulfones. This is a common metabolic pathway for many sulfur-containing compounds.
-
N-Dealkylation: If the nitrogen atom is substituted with an alkyl group, N-dealkylation is a likely metabolic route.
-
Carbon Hydroxylation: The aliphatic portions of the spirocyclic rings can undergo hydroxylation, creating a handle for subsequent Phase II conjugation reactions.
-
Oxidative Ring Opening: While less common for such stable ring systems, oxidative cleavage of the heterocyclic rings can occur.[11]
-
Phase II Conjugation: The hydroxylated metabolites formed during Phase I can be further metabolized through glucuronidation (by UGTs) or sulfation (by SULTs) to facilitate their excretion.
Conclusion: A Path to More Druggable Candidates
The strategic incorporation of thia-azaspiro scaffolds represents a significant advancement in the medicinal chemist's toolkit for overcoming metabolic liabilities. The inherent three-dimensionality and steric hindrance of these frameworks can effectively shield molecules from rapid enzymatic degradation, leading to improved pharmacokinetic profiles.[2] The comparative data and detailed experimental protocols presented in this guide provide a robust framework for researchers to benchmark the metabolic stability of their own thia-azaspiro-containing compounds. By understanding the structure-stability relationships and potential metabolic pathways, drug discovery teams can more effectively design and optimize the next generation of durable and efficacious therapeutics.
References
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Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
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Ritchie, T. J., & Macdonald, S. J. F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]
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de Souza, G. E. P., da Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. [Link]
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 15, 2026, from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved February 15, 2026, from [Link]
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Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(38), 9990-10008. [Link]
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Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved February 15, 2026, from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 15, 2026, from [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
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Chen, Y., et al. (2022). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. Pharmaceutics, 14(1), 123. [Link]
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Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(3), 48. [Link]
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Silva, A. B., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1146685. [Link]
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Abdel-rahman, A. A. H., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(10), 2635. [Link]
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Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. [Link]
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Kowol, C. R., et al. (2015). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Journal of Medicinal Chemistry, 58(2), 923-936. [Link]
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MeCour. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved February 15, 2026, from [Link]
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Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]
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Tsuchiya, Y., & Torigoe, Y. (2023). LC-MS/MS analysis for selected additional AZA analogs present in CRM-AZA-Mus. Analytical and Bioanalytical Chemistry, 415(20), 4847-4860. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-Thia-8-azaspiro[4.5]decane Hydrochloride
Executive Summary
2-thia-8-azaspiro[4.5]decane hydrochloride (CAS: 1909316-85-3) is a sulfur-containing spirocyclic amine salt commonly used as a building block in medicinal chemistry. Due to the presence of both a secondary amine and a thioether moiety, improper disposal poses risks of environmental toxicity and dangerous incompatibility with oxidizers.
Immediate Action Required:
-
Do NOT dispose of via sanitary sewer (sink).
-
Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide) due to exothermic sulfoxide/sulfone formation.
-
Classification: Regulated Hazardous Chemical Waste (RCRA status depends on local jurisdiction, typically D001/D003 characteristics if mixed, otherwise "Non-listed hazardous waste").
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official manifesting name.[1] |
| CAS Number | 1909316-85-3 | Use for inventory tracking & waste profiling. |
| Molecular Formula | C₈H₁₆ClNS | Nitrogen/Sulfur content dictates incineration path. |
| Molecular Weight | ~193.74 g/mol | Calculation basis for stoichiometry. |
| Solubility | High (Water, DMSO, Methanol) | Spills can be cleaned with aqueous detergents. |
| Acidity (pKa) | ~9-10 (Amine conjugate acid) | Incompatible with strong bases (liberates free base). |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | PPE: Nitrile gloves, safety glasses, fume hood. |
Critical Reactivity Note: The sulfur atom in the 2-position is susceptible to oxidation. Contact with strong oxidizers can generate heat and potentially toxic sulfur oxide gases (
Waste Segregation Protocol
Effective disposal begins at the bench. Segregation prevents "unknown" reactions in the waste drum.
The "Three-Stream" Rule
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste bins, not regular trash.
-
Liquid Waste (Mother Liquor): If the compound is in solution (e.g., reaction mixture), segregate based on the solvent system.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.
-
Aqueous: If dissolved in water/buffer.
-
-
Trace Residues: Empty vials must be triple-rinsed before glass disposal.
Incompatibility Alert
-
NEVER add this compound to waste containers designated for Oxidizers (Chromic acid, Permanganates).
-
NEVER mix with Cyanides or Sulfides (though this compound is a sulfide, mixing it with acid-labile sulfides can be confusing; keep it in general organic streams).
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA (USA) and general international laboratory standards.
Phase 1: Preparation & Collection
-
Personal Protective Equipment (PPE): Don nitrile gloves (double gloving recommended for sulfur compounds to prevent odor transfer), lab coat, and safety goggles.
-
Container Selection: Use a chemically compatible container (HDPE or Amber Glass).
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "2-thia-8-azaspiro[4.5]decane HCl (100%)"
-
Hazard Checkbox: Toxic, Irritant.
-
Phase 2: Neutralization (Optional/Situational)
In most research settings, neutralization is NOT recommended due to the risk of generating the free base, which may be volatile or malodorous. Direct disposal of the salt form is safer.
-
If required by local EH&S: Dissolve in water and slowly adjust pH to 7 using dilute NaOH. Be aware that the free amine (oily residue) may separate.
Phase 3: Final Disposal Path
The gold standard for this compound is High-Temperature Incineration .
-
Consolidation: Move the labeled container to the satellite accumulation area (SAA).
-
Manifesting: List the compound clearly. The presence of Sulfur (S) and Chlorine (Cl) must be noted for the incineration facility to manage scrubber load (preventing acid rain emissions).
-
Pickup: Schedule collection by your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).
Visual Decision Trees
Figure 1: Waste Segregation Logic
This diagram guides the researcher in real-time decision making at the bench.
Caption: Decision matrix for segregating 2-thia-8-azaspiro[4.5]decane HCl waste streams.
Figure 2: Spill Response Workflow
Immediate actions to take in the event of accidental release.
Caption: Standard Operating Procedure (SOP) for minor laboratory spills of solid amine salts.
Emergency Contingencies
Accidental Exposure
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present.[3] Consult a physician (Standard H319 protocol).
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs (H315), get medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing (H335).
Spill Cleanup (Specifics)
For this specific compound, use a wet wipe method rather than dry sweeping to prevent dust generation (which exacerbates inhalation risks).
-
Cover the spill with a paper towel dampened with water or a dilute detergent.
-
Wipe inward from the periphery to the center.
-
Place all wipes in a sealable bag (Ziploc type) before placing in the solid waste bin.
Regulatory & Compliance Notes
-
EPA (USA): This chemical is likely not P-listed or U-listed specifically, but it falls under the "Characteristic" waste definition if it exhibits ignitability, corrosivity, reactivity, or toxicity. As a pure substance, it is handled as "Non-RCRA Regulated Hazardous Waste" unless mixed with solvents.
-
REACH (EU): Ensure registration compliance if manufacturing >1 ton/year.
-
TSCA (USA): Verify inventory status before commercial use; research use is generally exempt under the R&D exemption.
References
-
Sigma-Aldrich (Merck). this compound Product Page. (Accessed 2026).[1] (Note: Representative link for structural analog sourcing).
-
PubChem. 8-Azaspiro[4.5]decane hydrochloride (Analog Safety Data). National Library of Medicine. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 2-thia-8-azaspiro[4.5]decane hydrochloride
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals who handle 2-thia-8-azaspiro[4.5]decane hydrochloride. The information herein is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). Our goal is to foster a deep understanding of the necessary precautions, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its analogs are heterocyclic compounds that, while essential in medicinal chemistry, require respectful handling. The primary risks associated with this solid compound stem from its potential for irritation and unknown long-term toxicological properties.
Based on data from similar spirocyclic structures and hydrochloride salts, the following hazards should be anticipated.
| Hazard Class | GHS Pictogram | Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral |
This table is a composite based on hazard statements for structurally related compounds. Always refer to the specific SDS for the material you are using.
The hydrochloride salt form suggests good aqueous solubility but also introduces the potential for the material to be corrosive or irritating, particularly to mucous membranes.
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial. The following recommendations are based on a risk assessment for handling the solid compound and its solutions.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound, including weighing and initial solubilization, must be performed inside a certified chemical fume hood. This is your primary defense against respiratory exposure.
Mandatory PPE Ensemble
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing. |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness). | Nitrile gloves provide excellent protection against incidental contact with solids and many solvents.[3][4] For prolonged contact or when using aggressive solvents, consult a glove compatibility chart and consider thicker gloves or double-gloving.[5] Always inspect gloves for tears before use and remove them before touching common surfaces like doorknobs or keyboards.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | While the fume hood is the primary control, an N95 respirator is recommended as a secondary precaution during weighing operations to minimize inhalation of fine dust.[6] For spill cleanup outside of a fume hood, a half-mask or full-facepiece respirator with organic vapor/acid gas cartridges may be necessary.[7] All respirator use must be in accordance with a documented institutional respiratory protection program.[6][8] |
| Protective Apparel | Flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. Long pants and closed-toe shoes are standard laboratory policy to protect against spills. |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, logical workflow minimizes risk at every stage of handling. The following diagram and protocols outline a self-validating system for safe operations.
Protocol for Weighing Solid Compound
-
Preparation : Ensure the analytical balance is inside a chemical fume hood or a dedicated ventilated balance enclosure. Decontaminate the balance surface.
-
PPE : Don the full PPE ensemble, including an N95 respirator.
-
Handling : Use a micro-spatula to carefully transfer the solid from the stock bottle to a tared weigh boat. Avoid any actions that could generate dust.
-
Cleanup : Close the stock bottle tightly. Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of it as hazardous waste.
Spill and Disposal Management
Spill Response
-
Minor Solid Spill (inside fume hood):
-
Alert others in the immediate area.
-
Gently cover the spill with an absorbent material to prevent aerosolization.
-
Carefully wipe the area with a damp cloth, moving from the outside of the spill inward.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Waste Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste.
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and excess solid chemical must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container.[9] As a hydrochloride salt, these solutions will be acidic. Do not mix with incompatible waste streams (e.g., bases or oxidizers).[10]
-
Container Management : Ensure waste containers are kept closed except when adding waste.[9] Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.[11]
-
Final Disposal : Follow all institutional and local regulations for the final disposal of chemical waste.[11][12][13]
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects you, your colleagues, and the integrity of your scientific work.
References
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- Vertex AI Search. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 - Merck Millipore.
- Vertex AI Search. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem.
- Vertex AI Search. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem - NIH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
